molecular formula C7H14O2<br>CH3COO(CH2)2CH(CH3)2<br>CH3COO(CH2)2CH(CH3)2<br>C7H14O2 B031805 Isoamyl acetate CAS No. 123-92-2

Isoamyl acetate

Cat. No.: B031805
CAS No.: 123-92-2
M. Wt: 130.18 g/mol
InChI Key: MLFHJEHSLIIPHL-UHFFFAOYSA-N
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Description

Isoamyl acetate (also known as isopentyl acetate) is a naturally occurring ester renowned for its distinct banana and pear aroma. In research and industrial laboratories, it serves as a pivotal compound in several domains. Its primary application is as a highly effective, relatively non-polar solvent in organic synthesis and extraction processes, particularly for lipids, resins, and nitrocellulose. In the field of food science and flavor chemistry, it is an essential reference standard and a key aroma-active compound studied for its contribution to the sensory profiles of various fruits and fermented beverages.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl acetate
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InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3
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InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCOC(=O)C
Source PubChem
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Molecular Formula

C7H14O2, Array, CH3COO(CH2)2CH(CH3)2
Record name ISO-AMYL ACETATE
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Record name isoamyl acetate
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DSSTOX Substance ID

DTXSID9025453
Record name 3-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999), Colorless liquid with a banana-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a fruity, pear, banana-like odour, Colorless liquid with a banana-like odor.
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 142 °C, 142.00 to 143.00 °C. @ 756.00 mm Hg, 288 °F
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Flash Point

77 °F (NTP, 1992), 77 °F, Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C)., 25 °C closed cup, 25 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume., Miscible with alcohol, ether, ethyl acetate, amyl alcohol., 1:3 in 60% alcohol; miscible with most fixed oils, 2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol, 1ml in 3ml 60% ethanol (in ethanol), 0.3%
Record name ISO-AMYL ACETATE
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Record name ISOAMYL ACETATE
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Density

0.876 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.876 at 15 °C/4 °C, DENSITY OF SATURATED AIR 1.03 (AIR= 1), Relative density (water = 1): 0.87, 0.868-0.878, 0.87
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Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5
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Vapor Pressure

4 mmHg at 68 °F ; 5 mmHg at 74.7 °F; 760 mmHg at 288 °F (NTP, 1992), 5.6 [mmHg], 5.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C:, 4 mmHg
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Color/Form

Colorless neutral liquid

CAS No.

123-92-2
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Record name ISOAMYL ACETATE
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Explanation Creative Commons CC BY 4.0

Melting Point

-109.3 °F (NTP, 1992), -78.5 °C, -79 °C, -109 °F
Record name ISO-AMYL ACETATE
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URL https://cameochemicals.noaa.gov/chemical/8743
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Record name ISOAMYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1818
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Record name Isopentyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOAMYL ACETATE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Isoamyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0347.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Architecture of Aroma: An In-depth Guide to Isoamyl Acetate Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of isoamyl acetate (B1210297), a key volatile ester responsible for the characteristic fruity aroma in many plants. Tailored for researchers, scientists, and professionals in drug development and biotechnology, this document details the core metabolic pathways, enzymatic mechanisms, and regulatory controls. It includes structured quantitative data, detailed experimental protocols, and visual diagrams of the key processes to facilitate a deeper understanding and application of this knowledge in research and development.

Introduction: The Essence of Isoamyl Acetate

This compound (3-methylbutyl acetate) is an organic ester renowned for its potent banana and pear-like aroma. In the plant kingdom, it serves as a crucial signaling molecule, attracting pollinators and seed dispersers. Its natural occurrence in fruits like bananas, apples, and pears contributes significantly to their flavor and scent profiles. Beyond its ecological role, this compound is a valuable compound in the food, fragrance, and pharmaceutical industries. Understanding its biosynthesis in plants is paramount for applications ranging from the metabolic engineering of crop flavor to the development of natural production platforms for this high-demand chemical.

The Core Biosynthesis Pathway

The formation of this compound in plants is a two-part process, involving the synthesis of its precursors followed by a final enzymatic esterification. The primary substrates are isoamyl alcohol, derived from the amino acid L-leucine, and acetyl-CoA, a central molecule in cellular metabolism.

Precursor Supply: L-Leucine Degradation

The alcohol moiety, isoamyl alcohol, is synthesized via the catabolism of L-leucine, a branched-chain amino acid. This process, analogous to the Ehrlich pathway in yeast, involves a series of enzymatic steps:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).

  • Decarboxylation: α-ketoisocaproate is then decarboxylated to form isovaleraldehyde (B47997) by a branched-chain α-keto acid decarboxylase (BCKAD).

  • Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH).

The Esterification Step: Alcohol Acyltransferase Activity

The final and committing step in the pathway is the esterification of isoamyl alcohol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) . These enzymes transfer the acetyl group from acetyl-CoA to isoamyl alcohol, forming this compound and releasing coenzyme A. This enzymatic reaction is the primary point of control for the production of volatile esters during processes like fruit ripening.

This compound Biosynthesis Pathway cluster_precursors Precursor Synthesis Leucine L-Leucine Keto α-Ketoisocaproate Leucine->Keto BCAT Aldehyde Isovaleraldehyde Keto->Aldehyde BCKAD Alcohol Isoamyl Alcohol Aldehyde->Alcohol ADH AAT Alcohol Acyltransferase (AAT) Alcohol->AAT AcetylCoA Acetyl-CoA (from Glycolysis/Fatty Acid Oxidation) AcetylCoA->AAT Ester This compound AAT->Ester Experimental Workflow for Volatile Analysis start Start: Plant Tissue Sample (e.g., Fruit Pulp) prep 1. Sample Preparation - Homogenize tissue - Add to sealed vial with NaCl solution - Add internal standard start->prep extract 2. HS-SPME Extraction - Incubate vial (e.g., 40°C for 30 min) - Expose SPME fiber to headspace - Retract fiber prep->extract analyze 3. GC-MS Analysis - Desorb fiber in GC inlet - Separate compounds on capillary column - Detect and identify by Mass Spectrometry extract->analyze quantify 4. Data Analysis - Integrate peak areas - Generate calibration curve - Quantify this compound concentration analyze->quantify end End: Quantified Result quantify->end

An In-depth Technical Guide to the Natural Sources and Functions of Isoamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl acetate (B1210297), a volatile ester, is a molecule of significant interest across various scientific disciplines due to its prominent role as a natural flavor and fragrance compound, as well as its function as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the natural occurrences of isoamyl acetate, its diverse biological and industrial functions, and detailed methodologies for its analysis and functional characterization. Quantitative data on its concentration in various natural sources are presented, along with protocols for its extraction and for conducting behavioral bioassays. Furthermore, this guide illustrates the biosynthetic pathway of this compound in yeast and outlines a typical experimental workflow for studying its role as an insect attractant.

Natural Sources of this compound

This compound is biosynthesized by a wide array of organisms, contributing significantly to the chemical composition of their aromas and signaling profiles.

Botanical Sources

A primary source of this compound is found within the plant kingdom, where it is a key component of the characteristic aroma of many fruits. Its concentration typically increases as the fruit ripens.[1] Notable botanical sources include:

  • Fruits: Banana, apple, coffee, grape, guava, lychee, papaya, peach, and pomegranate are all-natural producers of this compound.[2][3]

  • Other Plant Materials: It has also been identified in other plant-derived products such as Roman chamomile oil.[4]

Microbial Sources

Microorganisms, particularly yeasts, are prolific producers of this compound during fermentation processes. This contributes significantly to the flavor profiles of many alcoholic beverages.

  • Saccharomyces cerevisiae : This yeast species, central to brewing and winemaking, produces this compound as a secondary metabolite.[5] The production is influenced by factors such as temperature, with higher temperatures (21-24°C) favoring its formation.[2]

  • Pichia fermentans : This yeast has also been identified as a producer of this compound.[6]

  • Fermented Products: Consequently, this compound is a common constituent of beer, sake, cognac, and whisky.[2][3]

Animal Sources

In the animal kingdom, this compound is famously utilized as a semiochemical.

  • Honeybee Pheromone: It is a well-documented alarm pheromone released from the sting apparatus of the honeybee (Apis mellifera). This chemical signal serves to attract other bees and provoke a defensive stinging behavior.[2][3]

Functions of this compound

The functions of this compound are as varied as its sources, spanning from sensory perception in humans to critical signaling in insects and broad applications in industry.

Flavor and Fragrance

The most well-known function of this compound is its contribution to the characteristic aroma and flavor of many fruits, most notably banana and pear.[2][7] This property has led to its extensive use in the food and beverage industry as a flavoring agent.[8][9] It is also utilized in the fragrance industry for its sweet, fruity scent in perfumes, soaps, and lotions.[8][10]

Insect Pheromone

As mentioned, this compound serves as a crucial alarm pheromone for honeybees, inciting a defensive response.[2][11] This highlights its role in chemical communication within social insect colonies. It has also been identified as a pheromone for certain moth species, including Lobesia botrana and Manduca sexta.[12][13]

Industrial Solvent

Beyond its sensory applications, this compound is an effective solvent with various industrial uses. It is employed as a solvent for:

  • Varnishes and lacquers[3][14]

  • Nitrocellulose[3][14]

  • Oil-based paints[3]

  • Resins[7]

Historically, it was a key component of 'aircraft dope', used to stiffen and waterproof the fabric on early aircraft.[3][14]

Other Applications

This compound has several other niche applications:

  • Respirator Fit Testing: Due to its strong, easily detectable odor and low toxicity, it is used to test the effectiveness of respirators and gas masks.[2][13]

  • Agriculture: It is utilized in pheromone-based traps for pest control.[9]

  • Pharmaceuticals: It can be added to some medicinal syrups to impart a more pleasant fragrance.[9]

Quantitative Data

The concentration of this compound varies significantly depending on the source. The following table summarizes reported concentrations in various products.

Product CategoryProductConcentration (ppm)Reference
Non-alcoholic Beverages General28[12][13][15]
Ice Cream, Ices, etc. General56[12][13][15]
Candy General190[12][13][15]
Baked Goods General120[12][13][15]
Gelatins and Puddings General100[12][13][15]
Chewing Gum General2700[12][13][15]
Beer US Lager25-50[12][15]
Bavarian-style WeissbierFlavor threshold ~0.6-1.2[3][14]
Wine Pinotage (strong bouquet)~14.3[16]
Cinsaut (atypical)12.5[16]
Cosmetics Soap500 (0.05%)[12][13][15]
Detergent50 (0.005%)[12][13][15]
Creams, Lotions30 (0.003%)[12][13][15]
Perfume500 (0.05%)[12][13][15]

Experimental Protocols

Extraction and Quantification of this compound from a Fruit Source using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from a fruit sample, such as a banana.

Materials:

  • Ripe fruit sample (e.g., banana)

  • Homogenizer or blender

  • Saturated sodium chloride (NaCl) solution

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., ethyl acetate-d8)

  • Methanol (for standard preparation)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath with magnetic stirring capabilities

Procedure:

  • Sample Preparation:

    • Weigh a representative portion of the fruit pulp (e.g., 5 g) and homogenize it.

    • Transfer the homogenized sample to a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add a saturated NaCl solution (e.g., 2 mL) to increase the volatility of the analytes.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) with constant stirring for a defined equilibration time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 20-40 minutes) while maintaining the temperature and stirring.

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS, which is held at a temperature sufficient to desorb the analytes (e.g., 250°C).

    • Desorb the analytes from the fiber for a set time (e.g., 2-5 minutes) in splitless mode.

    • The GC oven temperature program should be optimized to separate this compound from other volatile compounds. An example program could be: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum by comparing it to an authentic standard.

    • Quantify the concentration of this compound using a calibration curve prepared with standard solutions of this compound and the internal standard.

Behavioral Bioassay to Evaluate the Chemo-attractant Function of this compound on an Insect

This protocol describes a general approach for a Y-tube olfactometer bioassay to test the attractant properties of this compound on an insect, such as the honeybee.

Materials:

  • Y-tube olfactometer

  • Air pump to provide a clean, humidified airflow

  • Flow meters to regulate airflow

  • Charcoal filter for cleaning the air

  • Humidifier (e.g., a gas washing bottle with distilled water)

  • Test insects (e.g., forager honeybees)

  • This compound of high purity

  • Solvent (e.g., mineral oil or hexane)

  • Filter paper discs

  • Pipettes

Procedure:

  • Olfactometer Setup:

    • Assemble the Y-tube olfactometer and connect it to the air delivery system.

    • Ensure a constant, equal airflow through both arms of the Y-tube.

  • Preparation of Odor Stimuli:

    • Prepare a solution of this compound in the chosen solvent at a specific concentration.

    • Apply a known volume of the this compound solution to a filter paper disc.

    • Prepare a control by applying the same volume of the solvent alone to another filter paper disc.

    • Allow the solvent to evaporate for a few minutes.

  • Bioassay:

    • Place the this compound-treated filter paper in one arm of the olfactometer and the solvent control filter paper in the other arm.

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the insect's first choice of arm and the time spent in each arm.

    • After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

    • Use a new insect for each trial.

    • Repeat the experiment with a sufficient number of insects to allow for statistical analysis.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., Chi-square test for first choice, t-test or Wilcoxon signed-rank test for time spent) to determine if there is a significant preference for the arm containing this compound.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound in Saccharomyces cerevisiae

Biosynthesis cluster_enzyme Enzyme Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Ehrlich Pathway Isoamyl_alcohol Isoamyl Alcohol alpha_KIC->Isoamyl_alcohol Isoamyl_acetate This compound Isoamyl_alcohol->Isoamyl_acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Isoamyl_acetate ATF Alcohol Acetyltransferase (ATF1, ATF2) ATF->Isoamyl_acetate Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Odor_Prep Prepare Odor Stimuli (this compound & Control) Setup Setup Y-tube Olfactometer Odor_Prep->Setup Insect_Prep Acclimate Test Insects Introduce Introduce Insect Insect_Prep->Introduce Setup->Introduce Observe Observe & Record Behavior Introduce->Observe Data_Analysis Statistical Analysis Observe->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl acetate (B1210297) (isopentyl acetate), a volatile ester with the characteristic aroma of bananas and pears, is a compound of significant interest in various scientific and industrial fields.[1] Its applications extend from the food and fragrance industries to its use as a solvent and in the synthesis of other organic compounds.[2] For researchers, particularly in drug development and formulation, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in different matrices, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl acetate, detailed experimental protocols for their determination, and visual representations of key processes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[1]
Molar Mass 130.187 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Banana-like, pear-like[1][2]
Density 0.876 g/cm³ at 20 °C[1]
Boiling Point 142 °C at 760 mmHg[1][2]
Melting Point -78.5 °C[2]
Refractive Index (n_D) 1.4003 at 20 °C[2]
Vapor Pressure 4.5 mmHg at 20 °C[2]
Flash Point 25 °C (closed cup)[2]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water Slightly soluble (0.20 g/100 mL)[3]
Ethanol Soluble[2]
Diethyl Ether Soluble[2]
Acetone Soluble[2]
Benzene Miscible[4]
Carbon Disulfide Miscible[4]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Peaks / SignalsReference(s)
¹H NMR (CDCl₃) δ 0.92 (d, 6H), 1.52 (m, 2H), 1.68 (m, 1H), 2.04 (s, 3H), 4.09 (t, 2H)[5]
¹³C NMR (CDCl₃) δ 21.1, 22.4, 25.1, 37.3, 63.2, 171.2
Infrared (IR) ~2960 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1230 cm⁻¹ (C-O stretch)[6]
Mass Spectrometry (MS) m/z 43 (base peak), 55, 70, 73, 87, 130 (M⁺)[7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of isoamyl alcohol with acetic acid.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)[10]

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a 100 mL round-bottomed flask, combine 15.9 g (0.18 mol) of isoamyl alcohol and 25 mL (0.40 mol) of glacial acetic acid.[10]

  • While stirring, slowly add 4 mL of concentrated sulfuric acid dropwise.[10]

  • Add a few boiling chips and heat the mixture to reflux for 1 hour.[10]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.[10]

  • Wash the organic layer sequentially with water and then with 5% sodium bicarbonate solution until effervescence ceases, to neutralize the excess acid.[11]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[12]

  • Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 142 °C.[12]

Determination of Boiling Point

A simple and effective method for determining the boiling point of a small liquid sample.[11]

Materials:

  • This compound sample (a few drops)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or other heating apparatus (e.g., Mel-Temp)[11]

  • Mineral oil (for heating bath)

Procedure:

  • Place a few drops of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Heat the Thiele tube containing mineral oil gently.

  • Observe a steady stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11]

Measurement of Refractive Index

The refractive index is a characteristic property that can be used to identify and assess the purity of a liquid. An Abbe refractometer is commonly used for this measurement.[13][14]

Materials:

  • This compound sample

  • Abbe refractometer

  • Dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lens paper

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.[14]

  • Using a dropper, apply a few drops of this compound onto the surface of the prism.[14]

  • Close the prism assembly.

  • Switch on the light source and look through the eyepiece.

  • Adjust the handwheel to bring the boundary line between the light and dark fields into view.

  • Use the compensator dial to sharpen the boundary line, eliminating any color dispersion.[14]

  • Align the boundary line precisely with the center of the crosshairs.[14]

  • Read the refractive index from the scale.

Determination of Density

A pycnometer provides a precise method for determining the density of a liquid.[15][16]

Materials:

  • This compound sample

  • Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

  • Analytical balance

  • Distilled water (for calibration)

  • Thermostatic water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with distilled water and place it in a thermostatic water bath at a known temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper. Dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat step 3 to get the weight of the pycnometer filled with this compound (m₃).

  • Calculate the density of this compound using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Gas Chromatography (GC) Analysis for Purity Assessment

GC is a powerful technique to determine the purity of this compound and to identify any impurities.

Materials:

  • This compound sample

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., DB-WAX)[17]

  • Carrier gas (e.g., Helium or Nitrogen)

  • Solvent for sample dilution (if necessary)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent if required.

  • Set the GC operating conditions:

    • Injector Temperature: 200-225 °C[18]

    • Column Temperature Program: Isothermal at 90 °C or a temperature ramp depending on the expected impurities.[18]

    • Detector Temperature: 250 °C[17]

    • Carrier Gas Flow Rate: ~30 mL/min[18]

  • Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph.[17]

  • Record the chromatogram. The retention time of the major peak should correspond to that of a pure this compound standard.

  • The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Synthesis of this compound: Fischer Esterification

Fischer_Esterification isoamyl_alcohol Isoamyl Alcohol protonated_acid Protonated Acetic Acid isoamyl_alcohol->protonated_acid Protonation acetic_acid Acetic Acid acetic_acid->protonated_acid Protonation catalyst H₂SO₄ (catalyst) catalyst->protonated_acid Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Nucleophilic Attack ester_intermediate Protonated Ester tetrahedral_intermediate->ester_intermediate Dehydration isoamyl_acetate This compound ester_intermediate->isoamyl_acetate Deprotonation water Water ester_intermediate->water Deprotonation

Caption: Fischer Esterification pathway for this compound synthesis.

Experimental Workflow: Purity Analysis by Gas Chromatography

GC_Workflow sample_prep Sample Preparation (Dilution if necessary) injection Injection into GC sample_prep->injection separation Separation in Column injection->separation detection Detection (FID) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis result Purity Determination data_analysis->result

Caption: Workflow for purity analysis of this compound using GC.

Logical Relationships of Physicochemical Properties

Properties_Relationship structure Molecular Structure (C₇H₁₄O₂) molar_mass Molar Mass structure->molar_mass intermolecular_forces Intermolecular Forces (van der Waals, Dipole-Dipole) structure->intermolecular_forces density Density structure->density refractive_index Refractive Index structure->refractive_index spectroscopic_properties Spectroscopic Properties (NMR, IR, MS) structure->spectroscopic_properties boiling_point Boiling Point intermolecular_forces->boiling_point vapor_pressure Vapor Pressure intermolecular_forces->vapor_pressure solubility Solubility intermolecular_forces->solubility

Caption: Interrelation of this compound's physicochemical properties.

Safety and Handling

This compound is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7] Protective gloves, clothing, and eye protection should be worn.[7] In case of skin contact, wash the affected area with soap and water.[7] If inhaled, move to fresh air.[7]

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, tailored for a research and development audience. The presented information, from fundamental properties to detailed analytical methods, serves as a valuable resource for scientists and professionals working with this versatile ester. The inclusion of visual workflows and relationship diagrams further aids in the conceptual understanding of its synthesis, analysis, and inherent properties. Adherence to the outlined protocols will ensure the generation of accurate and reproducible data, which is critical for advancing research and development applications involving this compound.

References

The Pivotal Role of Isoamyl Acetate in Fruit Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The characteristic fruity aroma of many ripening fruits is a complex symphony of volatile organic compounds, with esters often playing a leading role. Among these, isoamyl acetate (B1210297), renowned for its distinct banana and pear notes, is a critical determinant of the sensory profile and consumer acceptability of a wide range of fruits. This technical guide provides an in-depth exploration of the biological role of isoamyl acetate in fruit ripening, tailored for researchers, scientists, and drug development professionals. It delves into the biosynthetic pathway of this compound, the regulatory mechanisms governing its production, and its interplay with key ripening hormones. This guide also presents detailed experimental protocols and quantitative data to facilitate further research in this field.

Introduction

Fruit ripening is a genetically programmed process involving a cascade of physiological and biochemical changes that lead to the development of desirable characteristics such as color, texture, and flavor. The aroma of a ripe fruit is a significant quality attribute, largely dictated by the composition of its volatile compounds. This compound (3-methylbutyl acetate) is a prominent ester that imparts the characteristic sweet, fruity aroma reminiscent of bananas and pears to a variety of fruits, including bananas, apples, melons, and pears.[1][2][3][4] The production of this compound increases dramatically during ripening, serving as a chemical signal of maturity and readiness for consumption.[2] Understanding the molecular mechanisms that control the biosynthesis of this key aroma compound is crucial for developing strategies to enhance fruit flavor and quality.

Biosynthesis of this compound

The formation of this compound in fruits is a result of the esterification of isoamyl alcohol with acetyl coenzyme A (acetyl-CoA).[2] This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[5][6] The biosynthesis of this compound is dependent on the availability of its precursors, isoamyl alcohol and acetyl-CoA, and the expression and activity of AAT enzymes.

Precursor Availability

The precursors for this compound biosynthesis are derived from primary metabolic pathways:

  • Isoamyl alcohol: This branched-chain alcohol is synthesized from the amino acid L-leucine through the Ehrlich pathway.[2] The pathway involves a series of enzymatic steps including transamination, decarboxylation, and reduction.

  • Acetyl-CoA: This central metabolite is produced through various pathways, including glycolysis and fatty acid oxidation.

The concentration of these precursors can be a limiting factor in this compound production. Studies have shown that the levels of isoamyl alcohol increase during the ripening of fruits like bananas, correlating with the increase in this compound production.[6]

The Role of Alcohol Acyltransferases (AATs)

The final and rate-limiting step in this compound biosynthesis is catalyzed by AATs. These enzymes belong to the BAHD superfamily of acyltransferases.[7] Multiple AAT genes have been identified in various fruit species, and their expression is often ripening-specific and ethylene-dependent.[8][9] For instance, the MaAAT1 gene in banana and the MdAAT1 gene in apple have been shown to be critical for the production of acetate esters, including this compound, during ripening.[8][9]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, with the plant hormone ethylene (B1197577) playing a central role.

Ethylene Signaling Pathway

Ethylene is a key hormone that initiates and coordinates many aspects of ripening in climacteric fruits. The production of this compound is highly dependent on ethylene signaling.[1][9] The ethylene signal is perceived by receptors located on the endoplasmic reticulum, which then triggers a downstream signaling cascade. This cascade ultimately leads to the activation of ethylene response factors (ERFs), which are transcription factors that can bind to the promoters of ethylene-responsive genes, including AAT genes, to regulate their expression.[10][11] For example, in apple, the expression of MdAAT2 is induced by ethylene, and treatment with the ethylene inhibitor 1-methylcyclopropene (B38975) (1-MCP) suppresses its expression and subsequent ester production.[9]

Crosstalk with Other Hormones

While ethylene is a primary regulator, other plant hormones also influence ester biosynthesis through crosstalk with the ethylene signaling pathway. Auxin, for instance, has been shown to interact with ethylene signaling to regulate fruit ripening.[12] The balance and interaction between different hormones fine-tune the timing and intensity of aroma production.

Quantitative Data on this compound and Precursors

The concentration of this compound and its precursors varies significantly among different fruit species and throughout the ripening process. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Various Fruits at Different Ripening Stages.

FruitCultivarRipening StageThis compound Concentration (µg/g FW)Reference
BananaFenjiaoMature-greenNot Detected[13]
Ripe15.23[13]
BananaBrazilianMature-greenNot Detected[13]
Ripe8.76[13]
MelonAravaUnripeLow/Not Detected[14]
RipeHigh (not specified)[14]
MelonRochetUnripeNegligible[14]
RipeNegligible[14]
AppleRoyal GalaPre-climacteric~0.1[7]
Climacteric Peak~2.5[7]

Table 2: Precursor Concentrations and AAT Enzyme Activity in Ripening Banana Fruit.

Ripening StageIsoamyl Alcohol (µmol/g FW)Acetyl-CoA (nmol/g FW)AAT Activity (pkat/mg protein)Reference
Green0.051.2< 0.1[6]
Turning0.252.50.8[6]
Ripe1.204.83.5[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound in fruit ripening.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in fruit tissue.

Protocol:

  • Sample Preparation:

    • Homogenize 5 g of fruit tissue in liquid nitrogen.

    • Transfer the powdered tissue to a 20 mL headspace vial.

    • Add 5 mL of saturated CaCl₂ solution and an internal standard (e.g., ethyl butyrate).

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the vial at 40°C for 30 min.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 min at 40°C.

  • GC-MS Analysis:

    • Desorb the fiber in the GC injector at 250°C for 5 min.

    • Use a capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

    • Set the oven temperature program: 40°C for 2 min, then ramp to 220°C at 5°C/min, and hold for 5 min.

    • Use helium as the carrier gas at a constant flow of 1 mL/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration using a calibration curve generated with the internal standard.

Alcohol Acyltransferase (AAT) Enzyme Extraction and Activity Assay

Objective: To extract AAT enzymes from fruit tissue and measure their activity.

Protocol:

  • Enzyme Extraction:

    • Homogenize 1 g of frozen fruit tissue in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) PVPP).

    • Centrifuge the homogenate at 12,000 x g for 20 min at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • AAT Activity Assay (Colorimetric):

    • The assay mixture (1 mL total volume) should contain: 50 mM Tris-HCl (pH 8.0), 10 mM isoamyl alcohol, 0.5 mM acetyl-CoA, and 100 µL of the enzyme extract.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at 30°C for 30 min.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • The amount of CoA-SH released is measured by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and measuring the absorbance at 412 nm.

    • Calculate the enzyme activity based on the molar extinction coefficient of the product of the DTNB reaction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Biosynthesis Regulation

The following diagram illustrates the signaling pathway from ethylene perception to the biosynthesis of this compound.

Isoamyl_Acetate_Biosynthesis_Regulation Ethylene Ethylene ETR1 ETR1 (Receptor) Ethylene->ETR1 CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 ERFs ERFs EIN3_EIL1->ERFs AAT_Gene AAT Gene ERFs->AAT_Gene Upregulation AAT_Enzyme AAT Enzyme AAT_Gene->AAT_Enzyme Translation Isoamyl_Acetate This compound AAT_Enzyme->Isoamyl_Acetate Leucine L-Leucine Isoamyl_Alcohol Isoamyl Alcohol Leucine->Isoamyl_Alcohol Ehrlich Pathway Isoamyl_Alcohol->AAT_Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAT_Enzyme

Caption: Ethylene signaling pathway regulating this compound biosynthesis.

Experimental Workflow for Studying this compound Biosynthesis

The following diagram outlines a typical experimental workflow for investigating the role of this compound in fruit ripening.

Experimental_Workflow start Fruit Sampling at Different Ripening Stages volatile_analysis Volatile Analysis (GC-MS) start->volatile_analysis precursor_analysis Precursor Analysis (LC-MS/MS) start->precursor_analysis enzyme_assay AAT Enzyme Assay start->enzyme_assay gene_expression Gene Expression Analysis (qRT-PCR) start->gene_expression data_integration Data Integration and Correlation Analysis volatile_analysis->data_integration precursor_analysis->data_integration enzyme_assay->data_integration gene_expression->data_integration conclusion Elucidation of Biosynthetic Pathway and Regulation data_integration->conclusion

Caption: Workflow for investigating this compound biosynthesis in fruit.

Conclusion

This compound is a cornerstone of the aroma profile in many commercially important fruits. Its biosynthesis is a tightly regulated process, intricately linked to the hormonal cues of ripening, particularly ethylene. The availability of precursors and the expression and activity of AAT enzymes are key determinants of its final concentration. A thorough understanding of these regulatory networks, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel strategies aimed at enhancing fruit flavor and quality. Future research should focus on elucidating the specific transcription factors that directly regulate AAT gene expression and the complex interplay of various hormonal signals in modulating the production of this vital aroma compound.

References

An In-depth Technical Guide to Isoamyl Acetate as a Honeybee Alarm Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl acetate (B1210297) (IPA) is a primary and well-characterized component of the honeybee (Apis mellifera) alarm pheromone. Released from the Koschevnikov gland near the sting apparatus, this volatile ester plays a crucial role in coordinating the defensive response of a colony against perceived threats. Understanding the chemical ecology, neurobiology, and behavioral impact of isoamyl acetate is of significant interest for research in social insect communication, neuroethology, and the development of novel pest management strategies. This technical guide provides a comprehensive overview of the core scientific knowledge surrounding this compound as a honeybee alarm pheromone, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Chemical and Physical Properties of this compound

This compound, also known as isopentyl acetate or banana oil, is an organic ester with the molecular formula C₇H₁₄O₂. It is a colorless liquid with a characteristic banana-like odor.[1]

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molar Mass 130.19 g/mol
Boiling Point 142 °C[2]
Melting Point -78 °C[2]
Density 0.876 g/cm³[2]
Solubility in Water Slightly soluble[1]
Vapor Pressure 4.5 mmHg at 20°C[2]

Biosynthesis of this compound

While the precise enzymatic pathway for this compound biosynthesis in honeybees is not fully elucidated, it is understood to be synthesized in the Koschevnikov gland, which is associated with the sting apparatus.[3] The general biochemical pathway for the formation of acetate esters in insects involves the esterification of an alcohol with acetyl-CoA, a reaction catalyzed by an acetyltransferase.[4] In the case of this compound, the precursors are believed to be isoamyl alcohol and acetyl-CoA.[5]

Biosynthesis_of_Isoamyl_Acetate cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_product Product Isoamyl_Alcohol Isoamyl Alcohol Acetyltransferase Acetyltransferase Isoamyl_Alcohol->Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetyltransferase Isoamyl_Acetate This compound Acetyltransferase->Isoamyl_Acetate

Caption: Proposed biosynthetic pathway of this compound in honeybees.

Quantitative Analysis of Honeybee Alarm Pheromone

The alarm pheromone released from the honeybee sting is a complex blend of volatile compounds. This compound is a major component, but numerous other acetates, alcohols, and hydrocarbons contribute to the overall signal.

Table 1: Chemical Composition of Honeybee Sting Alarm Pheromone

CompoundClassRelative AbundanceReference
This compound Ester Major [6]
n-Butyl acetateEsterPresent[7]
n-Hexyl acetateEsterPresent[7]
n-Octyl acetateEsterPresent[7]
n-Decyl acetateEsterPresent[7]
Benzyl acetateEsterPresent[7]
3-Methyl-2-buten-1-yl acetateEsterPresent (in Africanized bees)[8]
Isoamyl alcoholAlcoholPresent[7]
2-NonanolAlcoholPresent[7]
Benzyl alcoholAlcoholPresent[7]
Various alkanes and alkenesHydrocarbonPresent[6]

Note: The exact composition and relative abundance of these compounds can vary depending on the age and genetic strain of the honeybee.

Table 2: Quantity of this compound in Worker Honeybee Stings

Bee AgeAmount of this compound (µ g/sting )Reference
Newly emergedNone detected[7]
15-30 days1-5[7]

Behavioral Responses to this compound

Exposure to this compound elicits a range of defensive behaviors in honeybees, with the intensity of the response being dose-dependent.

Table 3: Behavioral Thresholds of Honeybees to this compound

Concentration/DoseObserved BehaviorReference
Low concentrationsAlerting, attraction to the source[3]
High concentrationsStinging, aggressive attack[9]
5 µLHigh aggression score in laboratory assay[10]

Behavioral_Response_Workflow Start Exposure to this compound Low_Concentration Low Concentration Start->Low_Concentration High_Concentration High Concentration Start->High_Concentration Alerting Alerting & Attraction Low_Concentration->Alerting Aggression Aggression & Stinging High_Concentration->Aggression

Caption: Dose-dependent behavioral response to this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alarm Pheromone

This protocol outlines the general steps for the extraction and analysis of volatile compounds from the honeybee sting apparatus.

I. Sample Preparation: Solvent Extraction of Sting Glands [11]

  • Gland Dissection: Anesthetize worker honeybees by chilling. Under a dissecting microscope, carefully excise the sting apparatus, including the Koschevnikov gland, using fine forceps.

  • Extraction: Place a known number of dissected sting apparatuses (e.g., 10-20) into a 1.5 mL glass vial containing a precise volume of a suitable organic solvent (e.g., 100 µL of hexane (B92381) or dichloromethane).

  • Extraction Time: Allow the glands to extract for a minimum of 30 minutes at room temperature.

  • Sample Transfer: Transfer the solvent extract to a clean vial for GC-MS analysis, leaving the tissue behind.

II. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 5 °C/min.

    • Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Note: These parameters are a general guideline and may need to be optimized for specific instrumentation and analytical goals.

GCMS_Workflow Start Sample Collection (Sting Apparatus) Extraction Solvent Extraction (Hexane) Start->Extraction GC_Separation Gas Chromatography (Separation of Volatiles) Extraction->GC_Separation MS_Detection Mass Spectrometry (Identification & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of honeybee alarm pheromone.

Electroantennography (EAG)

EAG is used to measure the electrical response of a honeybee's antenna to volatile compounds.

I. Antenna Preparation [12]

  • Anesthetize: Anesthetize a worker honeybee by chilling on ice.

  • Excision: Carefully excise one antenna at its base using fine scissors.

  • Mounting: Mount the excised antenna between two electrodes. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small portion of the distal tip may need to be removed to ensure good electrical contact.

II. EAG Recording [12][13]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Amplification: The electrical potential difference between the two electrodes is amplified.

  • Data Acquisition: The amplified signal is digitized and recorded using a computer. The negative deflection in the baseline potential upon stimulus presentation is the EAG response.

  • Dose-Response: A range of this compound concentrations should be tested to generate a dose-response curve.

EAG_Workflow Start Antenna Preparation Stimulus_Delivery Stimulus Delivery (Puff of this compound) Start->Stimulus_Delivery EAG_Recording EAG Recording (Antennal Depolarization) Stimulus_Delivery->EAG_Recording Data_Analysis Data Analysis (Response Amplitude) EAG_Recording->Data_Analysis

Caption: General workflow for an electroantennography (EAG) experiment.

Neural Signaling Pathway

The perception of this compound begins in the olfactory sensory neurons (OSNs) located in the sensilla on the honeybee's antennae. These neurons send their axons to the antennal lobe, the primary olfactory center in the insect brain.

Signaling_Pathway cluster_periphery Antenna cluster_brain Antennal Lobe IAA This compound OSN Olfactory Sensory Neurons (OSNs) IAA->OSN Binds to Receptors Glomeruli Specific Glomeruli (e.g., T1-29, T1-38, T1-48) OSN->Glomeruli Axonal Projection PNs Projection Neurons (PNs) Glomeruli->PNs LNs Local Interneurons (LNs) Glomeruli->LNs Higher_Brain_Centers Higher Brain Centers PNs->Higher_Brain_Centers Output to Mushroom Bodies & Lateral Horn LNs->Glomeruli

Caption: Olfactory signaling pathway for this compound in the honeybee.

Specific glomeruli in the antennal lobe have been identified as responding to this compound, including T1-29, T1-38, and T1-48.[14] This spatial coding of odor information is then relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed to elicit a behavioral response.

Gene Expression and Molecular Responses

Exposure to this compound induces significant changes in gene expression in the honeybee brain, providing insights into the molecular mechanisms underlying the alarm response.

  • Immediate Early Genes: Exposure to this compound leads to the up-regulation of immediate early genes, such as c-Jun, in the antennal lobes.[15] This suggests a rapid transcriptional response to the alarm pheromone.

  • Biogenic Amine Signaling: Genes involved in biogenic amine signaling, including those for dopa decarboxylase, tyramine (B21549) receptor, and octopamine (B1677172) receptor, are also up-regulated.[15] These neurotransmitters are known to modulate aggression in insects.

  • Transcriptomic Studies: Microarray and RNA-seq analyses have revealed that exposure to alarm pheromone affects the expression of hundreds of genes in the honeybee brain.[15][16] These studies provide a broader view of the genomic response to this critical social cue.

Conclusion

This compound is a key semiochemical in the complex communication system of honeybees. Its role as a primary component of the alarm pheromone is well-established, and research continues to unravel the intricate details of its biosynthesis, neural processing, and the downstream behavioral and molecular responses it elicits. The methodologies outlined in this guide provide a foundation for further investigation into this fascinating area of chemical ecology and neurobiology. A deeper understanding of the mechanisms underlying the honeybee alarm response holds potential for the development of more effective and environmentally benign methods for managing honeybee colonies and mitigating aggressive behavior.

References

A Technical Guide to the Solubility of Isoamyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isoamyl acetate (B1210297) in a variety of common organic solvents. This information is critical for professionals in research, science, and drug development who utilize isoamyl acetate as a solvent, a reagent, or are investigating its properties for formulation development.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible or have high solubility in one another. This compound, an ester, possesses both a polar carbonyl group and a nonpolar alkyl chain, giving it a moderate polarity. This dual nature dictates its solubility profile across a range of organic solvents.

Quantitative Solubility Data

SolventChemical ClassSolubility of this compoundNotes and Citations
Ethanol AlcoholMiscible[1]This compound is soluble in ethanol.[2][3] One source specifies solubility in aqueous ethanol: 1 mL of this compound is soluble in 3 mL of 60% ethanol.[4]
Diethyl Ether EtherMiscible[1]This compound is soluble in diethyl ether.[2][3]
Acetone KetoneSoluble[2]
Benzene Aromatic HydrocarbonMiscible[1]
Carbon Disulfide Inorganic SolventMiscible[1]
Methanol AlcoholSoluble[5]
Chloroform Halogenated HydrocarbonVery slightly soluble[5]
N,N-Dimethylformamide AmideVery soluble[5]
Ethyl Acetate EsterSoluble[3]This compound is miscible with ethyl acetate.[4]
Fixed Oils LipidsSoluble[3][6]
Kerosene Hydrocarbon MixtureSoluble[6]
Mineral Oils Hydrocarbon MixtureSoluble[3]
Paraffin Oil Hydrocarbon MixtureSoluble[6]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

  • Syringes and syringe filters (chemically resistant to the solvent)

  • Glass vials with screw caps

Procedure:
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.

  • Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.

  • Saturation: Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let any undissolved this compound settle. For a more complete separation, centrifuge the vial at a moderate speed.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Be cautious not to disturb the undissolved layer.

  • Filtration: Pass the extracted supernatant through a chemically resistant syringe filter to remove any remaining microscopic particles of undissolved solute.

  • Quantification:

    • Using GC-FID: Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the prepared standard solutions. Inject a known volume of the diluted sample and the standard solutions into the GC-FID.

    • Using Spectrophotometry (if applicable): If this compound exhibits a chromophore that can be detected by UV-Vis spectrophotometry, measure the absorbance of the filtered saturated solution (after appropriate dilution) at a predetermined wavelength.

  • Data Analysis:

    • GC-FID: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Use the peak area of the sample to determine its concentration from the calibration curve.

    • Spectrophotometry: Use the Beer-Lambert law and the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample.

  • Calculation of Solubility: Calculate the solubility of this compound in the organic solvent, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the determined concentration and any dilution factors.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow A Preparation of Standard Solutions G Quantification (GC-FID or Spectrophotometry) A->G B Addition of Excess this compound to Solvent C Equilibration in Temperature-Controlled Shaker B->C D Phase Separation (Settling/Centrifugation) C->D E Extraction of Supernatant D->E F Filtration of Supernatant E->F F->G H Data Analysis and Calibration G->H I Calculation of Solubility H->I

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound in various organic solvents, supported by available data and a detailed experimental protocol. For precise quantitative solubility data in a specific solvent system, it is recommended to perform the experimental determination as outlined.

References

Thermodynamic Properties of Isoamyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of isoamyl acetate (B1210297) (isopentyl acetate), an organic compound with significant applications in the pharmaceutical, food, and cosmetic industries. This document consolidates essential data, details experimental methodologies for property determination, and illustrates the interplay between key thermodynamic parameters.

Core Thermodynamic Data

The following tables summarize the key quantitative thermodynamic properties of isoamyl acetate, facilitating easy comparison and reference.

Table 1: Fundamental Physical and Thermodynamic Properties of this compound

PropertyValueUnitsConditions
Molecular FormulaC₇H₁₄O₂--
Molar Mass130.187g·mol⁻¹-
Boiling Point142°Cat 101.325 kPa (760 mmHg)[1]
Melting Point-78°C[1]
Heat of Combustion-4362.2kJ·mol⁻¹at 20 °C
Enthalpy of Vaporization43.9kJ·mol⁻¹-
Critical Temperature326.1°C[2]
Critical Pressure2.84MPa[2]

Table 2: Density of this compound at Various Temperatures

Temperature (°C)Density (g/cm³)
150.876[2]
200.872
250.876[3]

Table 3: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)
2040.533[1]
2550.667

Table 4: Solubility of this compound

SolventSolubilityConditions
WaterSlightly soluble (0.3 g/100 mL)20 °C[1]
Organic SolventsVery solubleMost common organic solvents[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid this compound can be determined using differential scanning calorimetry, following a method based on ASTM E1269.[4][5]

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Hermetically sealed aluminum pans.

  • Sapphire standard for calibration.

  • Microbalance.

Procedure:

  • Calibration: Calibrate the DSC for temperature and enthalpy using indium as a standard. Calibrate the heat capacity using a sapphire standard.

  • Sample Preparation: Accurately weigh a sample of high-purity this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at the starting temperature (e.g., 0°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.

    • Record the heat flow as a function of temperature.

    • Perform a baseline run with two empty pans.

    • Perform a calibration run with the sapphire standard.

  • Data Analysis: The specific heat capacity (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the following equation:

    Cp_sample = (Cp_standard * m_standard * ΔY_sample) / (m_sample * ΔY_standard)

    where:

    • Cp is the specific heat capacity

    • m is the mass

    • ΔY is the difference in heat flow between the sample/standard and the baseline.

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat absorbed during the phase change from liquid to gas.[6][7]

Apparatus:

  • A vaporization calorimeter (e.g., a Calvet-type microcalorimeter or a custom-built apparatus).

  • Heating element.

  • Temperature sensors.

  • Flow meter for carrier gas.

  • Precision balance.

Procedure:

  • Sample Introduction: A known mass of this compound is introduced into the calorimeter's vaporization chamber.

  • Vaporization: The sample is heated to its boiling point, and a constant flow of inert carrier gas (e.g., nitrogen) is passed through the chamber to facilitate vaporization at a steady rate.

  • Heat Measurement: The electrical energy supplied to the heating element to maintain a constant temperature during vaporization is precisely measured. This energy input corresponds to the heat of vaporization.

  • Mass Determination: The amount of vaporized sample is determined by weighing the remaining liquid or by condensing and weighing the vapor.

  • Calculation: The molar enthalpy of vaporization (ΔHvap) is calculated using the formula:

    ΔHvap = Q / n

    where:

    • Q is the heat supplied

    • n is the number of moles of the vaporized substance.

Interrelation of Thermodynamic Properties

The thermodynamic properties of this compound are intrinsically linked. The following diagram illustrates the logical relationships between some of these key parameters.

ThermodynamicProperties T_boil Boiling Point VaporPressure Vapor Pressure T_boil->VaporPressure related via Clausius-Clapeyron T_melt Melting Point EnthalpyVap Enthalpy of Vaporization VaporPressure->EnthalpyVap related via Clausius-Clapeyron SpecificHeat Specific Heat Capacity Density Density Density->SpecificHeat affects heat transfer Solubility Solubility IntermolecularForces Intermolecular Forces IntermolecularForces->T_boil determines IntermolecularForces->T_melt determines IntermolecularForces->VaporPressure influences IntermolecularForces->EnthalpyVap determines IntermolecularForces->Solubility influences

Relationship between key thermodynamic properties of this compound.

References

A Comprehensive Guide to the Safe Handling of Isoamyl Acetate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety and handling precautions for isoamyl acetate (B1210297) in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

Isoamyl acetate, also known as isopentyl acetate or banana oil, is a common organic compound frequently used as a solvent and in the formulation of fragrances and flavorings.[1][2][3] It is a colorless liquid with a characteristic banana-like odor.[2][4][5] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValue
Molecular Formula C₇H₁₄O₂[6][7]
Molecular Weight 130.18 g/mol [4]
Appearance Clear, colorless liquid[4][5][6][8]
Odor Fruity, banana/pear-like[2][4][5][6][8]
Boiling Point 142 °C (288 °F)[4][5][6]
Melting Point -78.5 °C (-109.3 °F)[4][6][9]
Flash Point 25 °C (77 °F)[4][6][10]
Density 0.876 g/cm³ at 15 °C[4][7]
Vapor Density 4.5 (air = 1)[6][7][10]
Solubility in Water Slightly soluble (2000 mg/L at 25°C)[9]
Solubility in Organic Solvents Very soluble in most organic solvents[1][3]
Autoignition Temperature 360 °C (680 °F)[6][10]
Lower Explosive Limit 1.0% by volume in air[6][10]
Upper Explosive Limit 7.5% by volume in air (at 100°C)[6][10]

Hazard Identification and Exposure Limits

This compound is classified as a flammable liquid and vapor.[6][11][12][13] Repeated exposure may cause skin dryness or cracking.[7][8][11][14] It can cause irritation to the eyes and respiratory tract.[8][10] Inhalation of high concentrations of vapor may lead to central nervous system effects such as dizziness, headache, and weakness.[8][9][10]

Regulatory BodyExposure Limit
OSHA (PEL) 100 ppm (8-hour TWA)[6][15]
NIOSH (REL) 100 ppm (10-hour TWA)[15]
ACGIH (TLV) 50 ppm (8-hour TWA); 100 ppm (STEL)[6][10][15]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

  • Eye Protection : Chemical splash goggles that conform to NIOSH or EN 166 standards are required.[16][17] Contact lenses should not be worn.[16]

  • Hand Protection : Solvent-resistant gloves, such as neoprene or nitrile rubber, must be worn.[15][16] Gloves should be inspected before use and disposed of properly after handling the chemical.[16][17]

  • Body Protection : A lab coat, apron, or coveralls made of a chemical-resistant material should be worn to prevent skin contact.[16][17]

  • Respiratory Protection : If working in a poorly ventilated area or where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][16][17]

Safe Handling and Storage

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[8][18]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][11][12][16][19] No smoking.[6][11][12][19]

  • Use spark-proof tools and explosion-proof equipment.[6][8][14]

  • Ground and bond containers when transferring material to prevent static discharge.[11][12][15][19]

  • Avoid contact with skin and eyes.[8][16]

  • Avoid breathing vapor or mist.[8]

  • Wash hands thoroughly after handling.[6][16]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15][16]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][15]

  • Store in a designated flammables storage cabinet.[8][20]

Emergency Procedures

First Aid Measures
  • Inhalation : Remove the individual to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][15][16]

  • Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][15][16] Seek medical attention if irritation persists.[8][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][15][16] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[8][21]

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[6][16] Never give anything by mouth to an unconscious person.[8][16] Seek immediate medical attention.[8][16]

Spill Response
  • Small Spills :

    • Evacuate unnecessary personnel from the area.[11][15]

    • Remove all sources of ignition.[6][8][15]

    • Ventilate the area.[6][15]

    • Wear appropriate PPE.[16]

    • Absorb the spill with an inert material such as sand, earth, or vermiculite.[6][7][8]

    • Place the absorbed material into a suitable, closed container for disposal.[6][15][16]

  • Large Spills :

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[21]

    • Consider initial downwind evacuation for at least 300 meters (1000 feet).[21]

    • Follow all steps for a small spill, taking extra precautions due to the larger volume.

    • Prevent the spill from entering sewers or waterways.[12][16]

Disposal Considerations

This compound and its contaminated materials must be disposed of as hazardous waste.[15] All federal, state, and local regulations must be followed.[6] Do not dispose of in drains or with regular trash.[16] Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Protocols and Workflows

General Workflow for Handling this compound

General Workflow for Handling this compound prep Preparation - Review SDS - Don PPE - Prepare well-ventilated workspace handling Handling - Dispense required amount - Keep container closed when not in use - Avoid ignition sources prep->handling use Use in Experiment - Follow established protocol - Monitor for any signs of exposure handling->use cleanup Post-Experiment Cleanup - Clean work area - Properly store or dispose of excess chemical use->cleanup disposal Waste Disposal - Segregate hazardous waste - Follow institutional disposal procedures cleanup->disposal

General workflow for handling this compound.
Spill Response Protocol

This compound Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Absorbent Material ignition->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Protocol for responding to an this compound spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoamyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl acetate (B1210297), also known as isopentyl acetate or banana oil, is an organic ester with a characteristic banana-like aroma.[1][2] It is widely utilized in the food and beverage industry as a flavoring agent and in the cosmetic industry for its pleasant fragrance.[3] Furthermore, it serves as a pheromone beacon for honeybees.[1][2] The synthesis of isoamyl acetate is a classic example of the Fischer esterification reaction, a cornerstone of organic synthesis. This process involves the acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (isoamyl alcohol) to produce an ester and water.[1][4][5] This document provides detailed protocols for the synthesis, purification, and characterization of this compound, along with relevant quantitative data and visual representations of the experimental workflow and reaction mechanism.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

CH₃COOH (Acetic Acid) + (CH₃)₂CHCH₂CH₂OH (Isoamyl Alcohol) ⇌ CH₃COOCH₂CH₂CH(CH₃)₂ (this compound) + H₂O (Water)

The Fischer esterification is an equilibrium-controlled reaction.[5] To drive the equilibrium towards the product (this compound), an excess of one of the reactants, typically the less expensive one (acetic acid), is used.[5][6] The reaction is catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, which protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isoamyl alcohol.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification. Please note that yields can vary based on specific reaction conditions and purification techniques.

ParameterValueReference
Reactants
Isoamyl Alcohol1.0 - 20 mL[5][6]
Glacial Acetic Acid1.5 - 24 mL[4][6]
Concentrated Sulfuric Acid (Catalyst)3 drops - 4 mL[4][6]
Reaction Conditions
Reaction Time60 - 75 minutes[6]
Reflux Temperature150 - 160 °C (sand bath)[2][6]
Product Yield
Percent Yield3.43% - 70%[7]
Product Properties
Molecular FormulaC₇H₁₄O₂[1]
Molar Mass130.187 g/mol [1]
Boiling Point142 °C[1]
Density0.876 g/cm³[1]
AppearanceColorless liquid[1]
OdorBanana-like[1]

Experimental Protocols

Materials and Reagents
  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or concentrated phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (100 or 250 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

Synthesis of this compound (Reflux)
  • Reaction Setup: In a clean, dry round-bottom flask, combine isoamyl alcohol and glacial acetic acid. A common molar ratio is to use an excess of acetic acid. For example, use 20 mL of isoamyl alcohol and 12 mL of glacial acetic acid.[5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1 mL) or phosphoric acid (approximately 4 mL) to the flask while swirling.[5][8]

  • Reflux: Add a few boiling chips to the flask to ensure smooth boiling.[4] Assemble a reflux apparatus by attaching a water-cooled condenser to the flask. Heat the mixture to boiling using a heating mantle or sand bath and maintain a gentle reflux for 60-75 minutes.[6][8] A condensation ring should be visible in the lower part of the condenser.[8]

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

Purification of this compound
  • Workup: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing with Sodium Bicarbonate: Slowly add a 5% sodium bicarbonate solution to the separatory funnel to neutralize the unreacted acetic acid and the acid catalyst.[3][6] Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves.[6] Continue adding the bicarbonate solution until the effervescence ceases. Allow the layers to separate. The upper organic layer contains the this compound. Drain and discard the lower aqueous layer.

  • Washing with Water: Wash the organic layer with distilled water to remove any remaining salts or impurities.[4] Again, allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water.[6] Swirl the flask and let it stand for about 10-15 minutes. The liquid should be clear when it is dry.

  • Isolation: Decant or filter the dried this compound into a pre-weighed, clean, dry flask.

Characterization
  • Yield Calculation: Determine the mass of the purified this compound and calculate the percent yield.

  • Boiling Point Determination: The boiling point of the product can be determined using a simple distillation apparatus or a micro-boiling point method.[6] The literature boiling point of this compound is 142 °C.[1]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The spectrum should show a characteristic strong C=O stretching absorption for the ester group around 1740 cm⁻¹ and C-O stretching absorptions in the range of 1000-1300 cm⁻¹. The absence of a broad O-H stretch from the starting alcohol and carboxylic acid indicates the purity of the product.[6][7]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism Protonation Protonation of Carbonyl Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester Ester Product Deprotonation->Ester

Caption: The mechanism of Fischer esterification for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix Isoamyl Alcohol, Acetic Acid, and Catalyst Start->Mixing Reflux Reflux for 60-75 min Mixing->Reflux Cooling Cool to Room Temp Reflux->Cooling Extraction Extraction with NaHCO₃ Cooling->Extraction Drying Dry with Anhydrous Na₂SO₄ Extraction->Drying Isolation Isolate Product Drying->Isolation Characterization Characterization (Yield, BP, IR) Isolation->Characterization End End Characterization->End

Caption: The experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Acetate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of isoamyl acetate (B1210297), a key flavor and fragrance compound, utilizing immobilized lipase (B570770). This green and efficient biocatalytic method offers significant advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and easier product purification.

Introduction

Isoamyl acetate, commonly known as banana oil, is an ester widely used in the food, beverage, cosmetic, and pharmaceutical industries. The enzymatic synthesis of this compound involves the esterification of isoamyl alcohol with an acyl donor, typically acetic acid or its derivatives, catalyzed by a lipase. Immobilizing the lipase on a solid support enhances its stability, reusability, and simplifies the downstream processing, making the process more economically viable for industrial applications.[1]

The use of immobilized lipases for this compound synthesis has been extensively studied, with various immobilization techniques and reaction conditions optimized to achieve high yields and conversion rates.[1] This document summarizes key findings and provides standardized protocols for researchers to replicate and adapt in their laboratories.

Core Principles

The enzymatic synthesis of this compound is based on the catalytic activity of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). In a low-water environment, lipases can catalyze the reverse reaction of hydrolysis, which is esterification. The reaction can proceed via direct esterification of isoamyl alcohol with acetic acid or through transesterification with an ester like vinyl acetate or ethyl acetate.

Reaction Scheme:

  • Esterification: Isoamyl Alcohol + Acetic Acid ⇌ this compound + Water

  • Transesterification: Isoamyl Alcohol + Acyl Donor (e.g., Vinyl Acetate) → this compound + Byproduct

Immobilization of the lipase is a critical step that enhances its operational stability and allows for repeated use, thereby reducing the overall cost of the process. Common immobilization methods include physical adsorption, covalent binding, and encapsulation.

Experimental Protocols

This section details the methodologies for lipase immobilization and the subsequent enzymatic synthesis of this compound.

Protocol 1: Lipase Immobilization via Physical Adsorption

This protocol describes a common method for immobilizing lipase on a solid support.

Materials:

  • Lipase from Candida antarctica (e.g., Novozym 435) or other sources

  • Support material (e.g., silica (B1680970) gel, activated carbon)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Glutaraldehyde (B144438) solution (2.5% v/v in phosphate buffer) - for cross-linking (optional)

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Support Preparation: Wash the support material with deionized water to remove any impurities and dry it in an oven at 100°C for 4 hours.

  • Lipase Solution: Dissolve the lipase in phosphate buffer to a desired concentration (e.g., 10 mg/mL).

  • Immobilization:

    • Add the prepared support to the lipase solution.

    • Stir the mixture gently on a magnetic stirrer at room temperature for a specified time (e.g., 2-4 hours).

  • (Optional) Cross-linking: For enhanced stability, add glutaraldehyde solution to the mixture and continue stirring for another 1-2 hours.

  • Washing: Filter the immobilized lipase and wash it thoroughly with phosphate buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase at room temperature or under vacuum until a constant weight is achieved.

  • Storage: Store the dried immobilized lipase at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the procedure for the synthesis of this compound using the immobilized lipase.

Materials:

  • Immobilized lipase

  • Isoamyl alcohol

  • Acetic acid or vinyl acetate (acyl donor)

  • Organic solvent (e.g., n-hexane, heptane) or solvent-free system

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a screw-capped flask, add the substrates (isoamyl alcohol and acyl donor) in a specific molar ratio (e.g., 1:1 or with an excess of one substrate).

  • Solvent Addition: Add the organic solvent to the reaction mixture if not performing a solvent-free synthesis.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically expressed as a percentage of the total substrate weight (e.g., 5-10% w/w).

  • Reaction: Place the flask in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm) for a specific reaction time (e.g., 6-24 hours).

  • Sampling: Periodically withdraw samples from the reaction mixture for analysis.

  • Analysis: Analyze the samples using a gas chromatograph (GC) to determine the concentration of this compound and calculate the conversion yield.

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration or centrifugation for reuse in subsequent batches.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, highlighting the impact of different parameters on the reaction outcome.

Table 1: Effect of Lipase Source and Immobilization Method on this compound Yield

Lipase SourceImmobilization Method/SupportAcyl DonorSolventTemperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Thermomyces lanuginosusProtein-coated microcrystals on K₂SO₄Vinyl Acetaten-hexane50695[2]
Bacillus aeriusCovalent binding on silica gel with glutaraldehydeAcetic Acidn-hexane45468[1]
Candida rugosa & Aspergillus nigerDual immobilization (physical adsorption & hydrophobic gel entrapment)Acetic Acid-50885.19[1]
Pseudomonas cepaciaPhysical adsorption on activated carbonAcetic Acid-40393.41[1]
Pseudomonas cepaciaCovalent immobilization on functionalized carbonAcetic Acid-40391.42[1]
Rhizomucor mieheiCommercial immobilization (Lipozyme IM-20)Acetic Acidn-heptane407295[3]
Candida antarcticaCommercial immobilization (Novozym 435)Acetic AcidSolvent-free30680[4]
Candida antarcticaCommercial immobilization (Novozym 435)Acetic Anhydride (B1165640)Supercritical CO₂40-100[5]

Table 2: Optimization of Reaction Parameters for this compound Synthesis

ParameterRange StudiedOptimal ConditionResulting Yield/ConversionReference
Temperature30 - 60 °C50 °C95% Yield[2]
Substrate Molar Ratio (Vinyl Acetate/Isoamyl Alcohol)-3.095% Yield[2]
Enzyme Concentration-30 mg95% Yield[2]
Temperature30 - 50 °C40 °C92% Ester Production[6]
Acid:Alcohol Molar Ratio-1:2 M92% Ester Production[6]
Enzyme Amount4 - 12% (w/w)9%92% Ester Production[6]
Temperature30 - 50 °C30 °C80% Conversion[4]
Acid/Alcohol Molar Ratio-1/280% Conversion[4]
Enzyme Concentration-5% (g/g substrates)80% Conversion[4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

experimental_workflow cluster_immobilization Lipase Immobilization cluster_synthesis Enzymatic Synthesis lipase Lipase Solution mix Mixing & Incubation lipase->mix support Support Material support->mix wash Washing mix->wash dry Drying wash->dry immobilized_lipase Immobilized Lipase dry->immobilized_lipase reaction_mix Reaction Mixture immobilized_lipase->reaction_mix substrates Substrates (Isoamyl Alcohol & Acyl Donor) substrates->reaction_mix solvent Solvent (Optional) solvent->reaction_mix reaction Incubation with Agitation reaction_mix->reaction analysis GC Analysis reaction->analysis product This compound analysis->product

Caption: Experimental workflow for enzymatic synthesis of this compound.

logical_relationship start Start prep_lipase Prepare Immobilized Lipase start->prep_lipase prep_reaction Prepare Reaction Mixture prep_lipase->prep_reaction run_reaction Run Enzymatic Reaction prep_reaction->run_reaction monitor Monitor Progress (e.g., GC) run_reaction->monitor check_completion Reaction Complete? monitor->check_completion check_completion->run_reaction No recover_enzyme Recover Immobilized Lipase check_completion->recover_enzyme Yes purify_product Purify this compound recover_enzyme->purify_product reuse_enzyme Reuse Enzyme recover_enzyme->reuse_enzyme end End purify_product->end reuse_enzyme->prep_reaction

Caption: Logical flow of the this compound synthesis and enzyme recycling process.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Sub-optimal reaction conditions.

    • Solution: Optimize parameters such as temperature, pH, substrate molar ratio, and enzyme concentration.[7] The presence of water can also decrease yields; consider using a solvent with a high partition coefficient (log P > 3.0) or employing acetic anhydride as the acyl donor.[7]

  • Enzyme Deactivation:

    • Cause: High concentrations of acetic acid can lower the microaqueous pH of the enzyme, leading to inactivation.[7][8]

    • Solution: Use a higher alcohol-to-acid molar ratio or employ a packed-bed reactor to minimize substrate inhibition.[1] Using acetic anhydride instead of acetic acid can also mitigate this issue.[7]

  • Poor Reusability:

    • Cause: Leaching of the enzyme from the support, especially with physical adsorption methods.[1]

    • Solution: Employ covalent binding or encapsulation for more robust immobilization. Cross-linking with agents like glutaraldehyde can also enhance stability.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase presents a sustainable and efficient alternative to conventional chemical methods. By carefully selecting the lipase, immobilization technique, and optimizing reaction parameters, researchers can achieve high yields and product quality. The provided protocols and data serve as a valuable resource for scientists and professionals in the development of biocatalytic processes for flavor and fragrance production. The reusability of the immobilized enzyme is a key factor in the economic feasibility of this green technology. Studies have shown that some immobilized lipases can be reused multiple times while retaining a high percentage of their initial activity.[2]

References

analytical methods for isoamyl acetate quantification in beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl acetate (B1210297), an ester known for its characteristic banana or pear-like aroma, is a significant flavor compound in many fermented beverages such as beer, wine, and spirits.[1][2][3] Its concentration plays a crucial role in the sensory profile of these products. Accurate quantification of isoamyl acetate is therefore essential for quality control during production, ensuring product consistency, and for research and development of new beverage formulations. This application note provides detailed protocols for the quantification of this compound in various beverage matrices using gas chromatography (GC) coupled with different sample preparation techniques. The methods described are intended for researchers, scientists, and quality control professionals in the beverage industry.

Analytical Methods Overview

Gas chromatography is the most common technique for the analysis of volatile compounds like this compound in beverages.[1] This is due to its high resolution, sensitivity, and reproducibility. Two primary sample preparation techniques are highlighted: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

  • Liquid-Liquid Extraction (LLE): A classic and robust method involving the extraction of the analyte from the sample matrix into an immiscible organic solvent.[4] This technique is effective for concentrating the analyte and removing non-volatile matrix components.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and often faster alternative to LLE.[1][5] It involves the partitioning of volatile compounds from the headspace of the sample onto a coated fiber, which is then directly desorbed into the GC injector.

Experimental Protocols

Method 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID) following Liquid-Liquid Extraction

This protocol is adapted for the analysis of this compound in alcoholic beverages such as liqueurs, whiskies, and rums.[4][6]

1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 25 mL of the beverage sample into a separatory funnel.

  • Reduce the ethanol (B145695) concentration to 5-10% by adding distilled water.

  • Add sodium chloride (NaCl) to the funnel with shaking until the solution is saturated. This helps to decrease the solubility of this compound in the aqueous phase.

  • The final volume of the aqueous solution should be approximately 100 mL.

  • Add 7.5 mL of pentane (B18724) to the separatory funnel and shake vigorously for 2-3 minutes.

  • Allow the layers to separate and collect the organic (upper) phase.

  • Repeat the extraction of the aqueous phase three more times with 7.5 mL aliquots of pentane.

  • Combine the four pentane extracts in a 25 mL volumetric flask and bring to volume with pentane.

  • Add approximately 10 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) to the combined extract to remove any residual water.

  • If the expected concentration of this compound is above 50 ppm, dilute the sample with pentane to fall within the calibration range.[4]

2. GC-FID Analysis

  • Instrument: Hewlett-Packard Model 402 Gas Chromatograph with a flame ionization detector or equivalent.[4]

  • Column: 12' x 2 mm ID glass column packed with 10% SP-1000 on 100-120 mesh Chromosorb W (HP).[4]

  • Temperatures:

    • Oven: 100°C isothermal[4]

    • Injector: 150°C[4]

    • Detector: 150°C[4]

  • Carrier Gas: Helium at a flow rate of 40 mL/min.[4]

  • Injection Volume: 5 µL[4]

3. Calibration

  • Prepare standard solutions of this compound in pentane at concentrations of 5, 10, 20, and 50 ppm.[4]

  • Inject each standard into the GC-FID system.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound. The standard curve for this compound is linear from 0 to 50 ppm.[4]

Method 2: Quantification of this compound by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is particularly suitable for the analysis of volatile compounds in beer.[5][7][8]

1. Sample Preparation: HS-SPME

  • Degas the beer sample by placing it in an ultrasonic bath for 15 minutes at 5°C.[1]

  • Add NaCl to the degassed beer sample (e.g., 27 g per 100 mL of beer) to enhance the release of volatile compounds.[1]

  • Place a known volume of the salted beer sample into a headspace vial.

  • Expose a Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for 45 minutes to allow for equilibrium to be reached.[5]

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[5]

  • Desorption: Desorb the SPME fiber in the GC injector for 15 minutes.[5]

  • GC Column and Conditions:

    • A suitable capillary column for volatile compound analysis should be used (e.g., DB-WAX, HP-INNOWax).

    • The GC oven temperature program should be optimized for the separation of target analytes. A typical program might start at 35°C (hold for 3 min), then ramp at 5°C/min to 250°C (hold for 1 min).[8]

  • Mass Spectrometer:

    • Operate in scan mode (e.g., m/z 29–300) for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[8]

3. Calibration

  • Prepare a series of standard solutions of this compound in a model beverage matrix (e.g., ethanol/water solution) at concentrations relevant to the expected sample concentrations.

  • Analyze the standards using the same HS-SPME-GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration.

Data Presentation

The following tables summarize typical quantitative data for the analytical methods described.

Table 1: Performance Characteristics of GC-FID with Liquid-Liquid Extraction for this compound Quantification in Alcoholic Beverages

ParameterValueReference
Linearity Range0 - 50 ppm[4]
Recovery90%[4]
Retention Time6.1 min[4]
Concentration in Imported Liqueurs2.5 - 322 ppm[4]
Concentration in WhiskiesNot Detected - 4.5 ppm[6]

Table 2: Performance Characteristics of HS-SPME-GC-MS for this compound Quantification in Beer

ParameterValueReference
Limit of Quantification (LOQ)Well below 1 µg/L[8]
Reproducibility (RSD for esters)~5.05%[5]
Linearity Range1 - 200 µg/L[8]
Concentration Range in Beer0.32 - 41.7 ppm[5]

Visualizations

LLE_Workflow Sample 25 mL Beverage Sample Dilute Dilute with H₂O (Reduce EtOH to 5-10%) Sample->Dilute Saturate Saturate with NaCl Dilute->Saturate Extract1 Extract with 7.5 mL Pentane Saturate->Extract1 Separate1 Collect Organic Layer Extract1->Separate1 Extract_Repeat Repeat Extraction 3x Extract1->Extract_Repeat Combine Combine Pentane Extracts Separate1->Combine Extract_Repeat->Separate1 Dry Dry with Na₂SO₄ Combine->Dry Analyze GC-FID Analysis Dry->Analyze

Caption: Liquid-Liquid Extraction Workflow for this compound.

HS_SPME_Workflow Sample Beer Sample Degas Degas in Ultrasonic Bath Sample->Degas Salt Add NaCl Degas->Salt Vial Transfer to Headspace Vial Salt->Vial Expose Expose SPME Fiber (45 min) Vial->Expose Desorb Desorb in GC Injector (15 min) Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: HS-SPME Workflow for this compound Analysis.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of this compound in a variety of beverage matrices. The choice between Liquid-Liquid Extraction and HS-SPME will depend on factors such as the specific beverage matrix, required sensitivity, available equipment, and desired sample throughput. Proper validation of the chosen method within the user's laboratory is crucial to ensure accurate and precise results for quality control and research applications in the beverage industry.

References

Application Notes and Protocols for the Analysis of Isoamyl Acetate in Food Samples by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl acetate (B1210297), a key volatile ester, imparts a characteristic banana or pear-like aroma and flavor to a wide variety of food products. It is naturally present in fruits like bananas and apples and is also a significant product of fermentation in alcoholic beverages such as beer and wine. Additionally, it is widely used as a flavoring agent in confectionery, baked goods, and non-alcoholic beverages. Monitoring the concentration of isoamyl acetate is crucial for quality control, ensuring product consistency, and meeting consumer expectations.

This application note provides a detailed protocol for the quantitative analysis of this compound in various food matrices using static headspace gas chromatography-mass spectrometry (HS-GC-MS). This technique is highly suitable for the analysis of volatile compounds in complex food samples as it requires minimal sample preparation, reduces matrix effects, and offers excellent sensitivity and selectivity.

Principle

The headspace GC-MS technique involves placing a food sample in a sealed vial and allowing the volatile compounds, including this compound, to equilibrate between the sample matrix and the gaseous phase (headspace) at a controlled temperature. A portion of the headspace is then automatically injected into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS). The mass spectrometer provides definitive identification based on the mass spectrum of the analyte and allows for accurate quantification.

Application

This method is applicable to a wide range of food and beverage samples, including but not limited to:

  • Beverages: Fruit juices, soft drinks, beer, wine, and spirits.

  • Confectionery: Hard candies, chewing gum, and fruit-flavored fillings.

  • Baked Goods: Cakes, cookies, and pastries with fruit flavorings.

  • Dairy Products: Ice cream, yogurt, and flavored milk.

Experimental Workflow

The overall experimental workflow for the headspace GC-MS analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization (if solid) Sample->Homogenize Weigh Weighing Homogenize->Weigh Vial Transfer to Headspace Vial Weigh->Vial IS Addition of Internal Standard Vial->IS Seal Sealing IS->Seal Incubate Incubation & Equilibration Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food matrix and whether it is naturally occurring or added as a flavoring. The following tables summarize typical concentration ranges and method validation parameters for the analysis of this compound.

Table 1: Typical Concentrations of this compound in Various Food Products

Food ProductTypical Concentration RangeReference
Non-alcoholic beverages28 ppm
Ice cream, ices, etc.56 ppm
Candy190 ppm
Baked goods120 ppm
Gelatins and puddings100 ppm
Chewing gum2700 ppm
US Lager Beer25-50 ppm

Table 2: Method Validation Parameters for HS-GC-MS Analysis of Volatile Esters

ParameterTypical Value/RangeNotes
Limit of Detection (LOD)0.1 - 10 µg/LDependent on matrix and instrumentation.
Limit of Quantification (LOQ)0.5 - 50 µg/LDependent on matrix and instrumentation.
Linearity (R²)> 0.99For calibration curves prepared in matrix-matched standards.
Recovery85 - 115%Determined by spiking experiments at different concentration levels.
Precision (RSD)< 15%For replicate measurements.

Note: The values in Table 2 are generalized from typical performance of HS-GC-MS methods for volatile esters and may vary based on the specific matrix, instrumentation, and method optimization.

Detailed Experimental Protocol

Reagents and Materials
  • This compound standard (≥99% purity)

  • Internal Standard (IS): e.g., Hexyl acetate or a deuterated analog of this compound (≥99% purity)

  • Methanol (B129727) or Ethanol (GC grade) for stock solutions

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Static Headspace Autosampler

  • GC Column: A mid-polar column such as a DB-624, VF-1701-MS, or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of volatile esters.

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with deionized water in headspace vials. The concentration range should bracket the expected concentration of this compound in the samples.

  • Calibration Curve: Add a fixed amount of the internal standard to each working standard solution. A typical calibration curve might include concentrations ranging from 10 µg/L to 1000 µg/L.

Sample Preparation

The goal of sample preparation is to have a representative sample in the headspace vial.

  • Liquid Samples (e.g., Juices, Beer):

    • Degas carbonated beverages by sonication for 10-15 minutes.

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • (Optional) Add a salting-out agent like sodium chloride (e.g., 1-2 g) to increase the volatility of this compound.

    • Immediately seal the vial.

  • Solid and Semi-Solid Samples (e.g., Baked Goods, Candy):

    • Homogenize a representative portion of the sample.

    • Accurately weigh a known amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.

    • Add a known volume of deionized water (e.g., 5 mL) to create a slurry.

    • Add a known amount of internal standard.

    • (Optional) Add a salting-out agent like sodium chloride (e.g., 1-2 g).

    • Immediately seal the vial.

Headspace GC-MS Parameters

The following are typical starting parameters. Optimization may be required for different sample matrices and instruments.

Table 3: Headspace Autosampler Conditions

ParameterValue
Vial Equilibration Temperature60 - 80 °C
Vial Equilibration Time15 - 30 min
AgitationOn (if available)
Injection Volume1 mL
Transfer Line Temperature100 - 120 °C
Loop Temperature90 - 110 °C

Table 4: GC-MS Conditions

ParameterValue
Gas Chromatograph
Inlet Temperature200 - 250 °C
Injection ModeSplit (e.g., 10:1 or 20:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature ProgramInitial: 40 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan Mode (e.g., m/z 35-350) for identificationSelected Ion Monitoring (SIM) for quantification
SIM Ions for this compoundQuantifier: m/z 70Qualifiers: m/z 43, 55
Data Analysis and Quantification
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

  • Integration: Integrate the peak areas of this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Method Validation

For routine analysis, the method should be validated according to standard guidelines (e.g., ICH or Eurachem). Key validation parameters include:

  • Specificity: Ensure no interference from other matrix components at the retention time of this compound.

  • Linearity and Range: Demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy (Recovery): Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

The described headspace GC-MS method provides a robust, sensitive, and reliable approach for the determination of this compound in a variety of food and beverage samples. The minimal sample preparation and high selectivity of the technique make it well-suited for high-throughput quality control and research applications in the food industry. Proper method optimization and validation are crucial for obtaining accurate and reproducible results.

Application Notes and Protocols for Isoamyl Acetate as a Solvent in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isoamyl acetate (B1210297) as a solvent in various polymerization reactions. Its favorable properties, including a moderate boiling point, good solvency for a range of monomers and polymers, and a relatively low toxicity profile, make it a viable alternative to more hazardous solvents. This document details its application in free-radical, condensation, and controlled radical polymerization, supported by experimental protocols and data.

Introduction to Isoamyl Acetate as a Polymerization Solvent

This compound, also known as isopentyl acetate or banana oil, is an ester with the molecular formula C₇H₁₄O₂.[1] It is a colorless liquid with a characteristic banana-like odor.[2] Its physical and chemical properties make it a suitable medium for various chemical reactions, including the synthesis of polymers.

Key Properties of this compound for Polymerization:

PropertyValueReference(s)
Molecular Weight 130.18 g/mol [3]
Boiling Point 142 °C[2]
Melting Point -78 °C[2]
Density 0.876 g/mL at 25 °C[2]
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Very soluble in most organic solvents[1]
Flash Point 25 °C[4]

This compound's moderate boiling point is advantageous for conducting polymerizations at elevated temperatures without requiring high-pressure apparatus, while also facilitating its removal from the final polymer product. Its miscibility with a wide range of organic monomers and its ability to dissolve many common polymers, such as polystyrene and poly(methyl methacrylate) (PMMA), make it a versatile solvent for solution polymerization.[5][6]

Applications in Free-Radical Polymerization

Solution polymerization is a common industrial method where the monomer and initiator are dissolved in a non-reactive solvent.[7] this compound can serve as this solvent, offering good heat dissipation and viscosity control during the reaction.

2.1. Solution Polymerization of Vinyl Monomers

Vinyl monomers such as styrene (B11656) and methyl methacrylate (B99206) are readily polymerized via free-radical mechanisms. While specific examples detailing this compound as the primary solvent are not abundant in academic literature, its properties are comparable to other ester solvents like ethyl acetate and butyl acetate, which are used in these reactions.[8] The choice of solvent can influence the polymerization kinetics and the final polymer properties.[9]

Potential Advantages in Vinyl Polymerization:

  • Heat Management: The solvent mass helps to absorb the heat of polymerization, allowing for better temperature control.

  • Viscosity Reduction: Maintaining a lower viscosity prevents autoacceleration (the gel effect) at high conversions and simplifies handling of the polymer solution.

Generalized Experimental Protocol for Free-Radical Solution Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from general procedures for the solution polymerization of MMA and can be implemented using this compound as the solvent.[7]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound, anhydrous

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Methanol (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve the desired amount of MMA monomer in this compound. A typical concentration would be in the range of 10-50% monomer by weight.

  • Add the initiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Purge the system with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen, which inhibits radical polymerization.

  • Heat the reaction mixture to a suitable temperature (e.g., 70-90 °C) with continuous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots and determining the monomer conversion gravimetrically or by chromatography.

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Characterization:

  • Monomer Conversion: Determined gravimetrically from the mass of the dried polymer and the initial mass of the monomer.

  • Molecular Weight (Mw, Mn) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using appropriate standards.

Quantitative Data from Similar Systems: The following table presents data from the polymerization of vinyl monomers in other ester solvents, which can serve as an estimate for reactions in this compound.

MonomerSolventInitiatorTemperature (°C)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Methyl MethacrylateEthyl AcetateK₂S₂O₈/BEDDAB60---[8]
Vinyl AcetateEthyl Acetate-30-Intermediate-[5]

Note: Specific quantitative data for polymerization directly in this compound is limited in the cited literature. The performance is expected to be comparable to other acetate esters.

Applications in Polycondensation Reactions

Polycondensation is a step-growth polymerization process involving the reaction of difunctional or polyfunctional monomers, with the elimination of a small molecule such as water. This compound's properties can be leveraged in these reactions, particularly for the synthesis of polyesters.

Azeotropic Removal of Water

Conceptual Protocol for Azeotropic Polycondensation of Adipic Acid and 1,4-Butanediol

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • p-Toluenesulfonic acid (catalyst)

  • This compound

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Charge the round-bottom flask with equimolar amounts of adipic acid and 1,4-butanediol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol%).

  • Add this compound in a sufficient volume to allow for efficient azeotropic removal of water.

  • Set up the reaction with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. The this compound-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and can be collected, while the this compound is returned to the reaction flask.

  • Continue the reaction until no more water is collected.

  • Remove the this compound under reduced pressure to isolate the polyester.

Applications in Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. The choice of solvent is crucial in these systems to ensure the solubility of the monomer, polymer, and catalyst complex.

Ester solvents are commonly used in CRP. For instance, the ATRP of acrylates has been successfully carried out in anisole.[9] The principles of RAFT polymerization are also compatible with a wide range of solvents.[14] Given its properties, this compound is a suitable candidate solvent for such reactions, particularly for monomers and polymers that are soluble in it.

Generalized Workflow for ATRP in an Ester Solvent

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer Monomer Degas Degas (Freeze-Pump-Thaw) Monomer->Degas Initiator Initiator Initiator->Degas Solvent This compound Solvent->Degas Catalyst Catalyst/Ligand Catalyst->Degas React Heat to Reaction Temp Degas->React Inert Atmosphere Polymerize Polymerization React->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Cool to RT Filter Filter & Dry Precipitate->Filter Characterize Characterize (GPC, NMR) Filter->Characterize

Generalized workflow for Atom Transfer Radical Polymerization (ATRP).

Logical Relationships in Solution Polymerization

The success of a solution polymerization reaction is dependent on the interplay of several factors, with the solvent playing a central role.

Solvent_Effects cluster_properties Solvent Properties cluster_outcomes Polymerization Outcomes Solvent Solvent Choice (e.g., this compound) BoilingPoint Boiling Point Solvent->BoilingPoint Solvency Solvency Power Solvent->Solvency ChainTransfer Chain Transfer Constant (Cs) Solvent->ChainTransfer ReactionRate Reaction Rate BoilingPoint->ReactionRate Reaction Temp. Solvency->ReactionRate Monomer/Catalyst Solubility Processability Processability Solvency->Processability Viscosity Control MolecularWeight Molecular Weight ChainTransfer->MolecularWeight Control PDI Polydispersity (PDI) ChainTransfer->PDI

Influence of solvent properties on polymerization outcomes.

Conclusion

This compound is a promising solvent for various polymerization reactions due to its favorable physical properties, good solvency, and relatively low toxicity. While detailed quantitative data for its use in a wide range of polymerizations is not extensively documented in publicly available literature, its characteristics suggest it is a suitable medium for free-radical, condensation, and controlled radical polymerizations. The provided generalized protocols offer a starting point for researchers to explore the use of this compound in their specific polymerization systems. Further experimental work is encouraged to determine its specific effects on polymerization kinetics and final polymer properties.

References

Application of Isoamyl Acetate in Insect Pheromone Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl acetate (B1210297), a volatile ester with a characteristic banana-like odor, plays a significant role in the chemical ecology of insects. It is a well-documented component of the alarm pheromone in honeybees and also acts as a kairomone, attracting various other insect species.[1][2] This document provides detailed application notes and protocols for the use of isoamyl acetate in insect pheromone research, covering its effects on insect behavior, the underlying signaling pathways, and methodologies for experimental investigation.

Data Presentation: Quantitative Effects of this compound

The behavioral and electrophysiological responses of insects to this compound are dose-dependent. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Behavioral Responses to this compound
Insect SpeciesAssay TypeConcentration / DoseObserved BehaviorResponse Rate / IndexCitation(s)
Apis mellifera (Honeybee)Turning AssayVarious dilutionsAlarm response: Turning towards the odor source when presented to the right antenna and away when presented to the left.Significantly different from control at all dilutions.[3]
Drosophila suzukiiTwo-Choice Olfactometer10 µg/µLAttraction72% preference[4]
Drosophila suzukiiTwo-Choice Olfactometer1 µg and 100 µgNo significant attractionNot significantly different from control.[4]
Drosophila melanogasterT-maze10⁻² dilutionAttractionStrong response[5]
Drosophila melanogasterT-maze0.005-0.05% (v/v)AttractionSignificant attraction[6]
Drosophila suzukiiT-maze0.005-0.05% (v/v)AttractionSignificant attraction[6]
Table 2: Electrophysiological Responses to this compound
Insect SpeciesTechniqueConcentration / DoseRecorded ResponseNotesCitation(s)
Drosophila melanogasterSingle Sensillum Recording (SSR)Not specifiedStrong response from S5B neuron-[7]
Drosophila melanogasterCalcium Imaging10⁻² dilutionStrong response in Or22a-expressing neuronsWeaker response at lower concentrations.[5]
Drosophila suzukiiElectroantennogram (EAG)Increasing dosesDose-dependent increase in EAG amplitudeHigher antennal sensitivity in D. suzukii compared to D. melanogaster.[8]
Trichoplusia niElectroantennogram (EAG)Not specifiedElicits EAG responseGeneral response to ester compounds.

Signaling Pathways

The detection of this compound in insects initiates a cascade of events from the periphery (antenna) to higher brain centers, ultimately leading to a behavioral response.

Olfactory Signal Transduction Pathway

The following diagram illustrates the general pathway for olfactory signal transduction in insects upon detection of an odorant like this compound.

Olfactory_Signal_Transduction cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_Orco Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Activation (Ion Channel Opening) Glomerulus Antennal Lobe Glomerulus (e.g., DM6 in Drosophila) ORN->Glomerulus Synaptic Transmission PN Projection Neuron (PN) Glomerulus->PN Signal Processing Higher_Brain Higher Brain Centers (Mushroom Body, Lateral Horn) PN->Higher_Brain Information Relay Behavior Behavioral Response (Attraction, Alarm, etc.) Higher_Brain->Behavior Decision Making

Caption: Generalized olfactory signaling pathway in insects.

In Drosophila melanogaster, the olfactory receptor Or22a is known to respond strongly to this compound.[5] Olfactory receptor neurons expressing this receptor project to the DM6 glomerulus in the antennal lobe of the brain.[9] Subsequent processing in higher brain centers like the lateral horn determines the innate behavioral response.[10]

Experimental Protocols

Detailed methodologies for key experiments in insect pheromone research involving this compound are provided below.

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the synthesis of this compound via Fischer esterification for use as a standard in biological assays.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

  • Appropriate organic solvent (e.g., hexane) for dilution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and a slight excess of glacial acetic acid.

  • Catalysis: Slowly add a few drops of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a condenser and heat the mixture to reflux for 1-2 hours.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash again with water and then brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the this compound by simple distillation, collecting the fraction boiling at approximately 142°C.

  • Standard Dilutions: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., hexane) and make serial dilutions to obtain the desired concentrations for bioassays.

Protocol 2: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.

Experimental Workflow:

EAG_Workflow A Insect Preparation (Immobilize & Excise Antenna) B Electrode Placement (Reference & Recording Electrodes) A->B F Signal Amplification & Recording B->F C Stimulus Preparation (this compound on Filter Paper) E Stimulus Delivery (Puff of Odorant into Airflow) C->E D Air Delivery System (Continuous Humidified Airflow) D->E E->F G Data Analysis (Measure Peak Amplitude) F->G

Caption: Workflow for Electroantennography (EAG).

Detailed Steps:

  • Insect Preparation: Anesthetize the insect (e.g., by chilling) and immobilize it on a platform using wax or dental cement. Excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution. Place the reference electrode at the base of the antenna and the recording electrode at the tip.

  • Stimulus Preparation: Apply a known amount of this compound solution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Air Delivery: Deliver a continuous stream of purified and humidified air over the antenna.

  • Stimulus Delivery: Inject a puff of air through the Pasteur pipette containing the this compound into the continuous airflow directed at the antenna.

  • Recording: Record the resulting depolarization of the antennal neurons using an amplifier and data acquisition software.

  • Data Analysis: Measure the peak amplitude of the negative voltage deflection (in millivolts) as the EAG response. Use a solvent-only puff as a control.

Protocol 3: Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum.

Experimental Workflow:

SSR_Workflow A Insect Immobilization (Mount on slide/holder) B Electrode Insertion (Reference in eye, Recording in sensillum) A->B E Recording Action Potentials B->E C Odor Delivery System (Same as EAG) D Stimulus Delivery (Puff of this compound) C->D D->E F Spike Sorting & Analysis (Calculate firing rate) E->F Tmaze_Workflow A Apparatus Setup (Clean T-maze, Prepare odor sources) B Insect Introduction (Release insects at base of T) A->B C Choice Period (Allow insects to move freely) B->C D Data Collection (Count insects in each arm) C->D E Calculate Preference Index D->E WindTunnel_Workflow A Wind Tunnel Setup (Controlled airflow, lighting) B Odor Source Placement (Upwind end of tunnel) A->B C Insect Acclimation & Release (Downwind end of tunnel) B->C D Behavioral Observation (Record flight path and behaviors) C->D E Data Analysis (Score take-off, upwind flight, source contact) D->E

References

Application Notes and Protocols for Isoamyl Acetate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoamyl acetate (B1210297) as a substrate for enzyme kinetics studies. Detailed protocols for enzyme assays and data analysis are included to facilitate the characterization of enzymes such as lipases and esterases.

Introduction

Isoamyl acetate, a volatile ester with a characteristic banana-like aroma, serves as an excellent substrate for studying the kinetics of various enzymes, particularly lipases and carboxylesterases. Its synthesis and hydrolysis are catalyzed by these enzymes, making it a versatile tool for investigating enzyme mechanisms, inhibition, and activity. In the food and fragrance industries, enzymatic production of this compound is of significant interest. For drug development professionals, understanding the metabolism of ester-containing compounds by esterases is crucial for predicting drug efficacy and stability.

Enzymatic Reactions Involving this compound

This compound is primarily involved in two types of enzymatic reactions:

  • Synthesis (Esterification/Transesterification): Lipases catalyze the synthesis of this compound from isoamyl alcohol and an acyl donor, such as acetic acid or acetic anhydride (B1165640). This reaction is often studied in organic solvents or solvent-free systems to favor synthesis over hydrolysis.[1][2][3]

  • Hydrolysis: Carboxylesterases catalyze the hydrolysis of this compound into isoamyl alcohol and acetic acid. This reaction is typically studied in aqueous environments.[4]

Key Enzymes

Several enzymes have been shown to utilize this compound as a substrate:

  • Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435: Extensively used for the synthesis of this compound.[1][2]

  • Lipases from various microbial sources: Including Rhizomucor miehei and Amycolatopsis mediterranei.[5][6]

  • Carboxylesterases: Found in mammalian tissues, such as the liver and olfactory mucosa, these enzymes are responsible for the hydrolysis of this compound.[4]

Kinetic Parameters

The kinetic behavior of enzymes utilizing this compound can be described by the Michaelis-Menten model, often with modifications to account for substrate or product inhibition. The reaction mechanism for lipase-catalyzed synthesis is frequently described as a Ping-Pong Bi-Bi mechanism.[1][3][7]

Table 1: Reported Kinetic Parameters for Lipase-Catalyzed this compound Synthesis

EnzymeAcyl DonorApparent VmaxApparent Km (Acid)Apparent Km (Alcohol)InhibitionReference
Novozym 435Acetic AnhydrideNot explicitly statedNot explicitly statedNot explicitly statedInhibition by acetic anhydride[1]
Immobilized LipaseEthyl AcetateNot explicitly statedNot explicitly statedNot explicitly statedCompetitive inhibition by substrates and product (ethanol)[7]
Amycolatopsis mediterranei LipaseAcetic AcidNot explicitly statedNot explicitly statedNot explicitly statedInhibition by excess acetic acid[3]
Immobilized LipasePropionic Acid0.05 mol/L/min0.1 mol/L1.5 mol/LInhibition by both acid and alcohol[8]

Note: The reported kinetic parameters can vary significantly depending on the reaction conditions (e.g., temperature, pH, solvent, and enzyme immobilization).

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound for Kinetic Analysis

This protocol describes the synthesis of this compound using a lipase in a solvent-free system, followed by analysis using Gas Chromatography-Flame Ionization Detector (GC-FID).

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Isoamyl alcohol

  • Acetic anhydride or Acetic acid

  • n-Hexane (for sample dilution and GC analysis)

  • Erlenmeyer flasks (100 mL) with stoppers

  • Incubator shaker

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Microsyringes

Procedure:

  • Reaction Setup:

    • In a 100 mL Erlenmeyer flask, prepare the reaction mixture by adding isoamyl alcohol and acetic anhydride at a specific molar ratio (e.g., 1:1 or with an excess of one substrate).[2][9] For initial rate studies, vary the concentration of one substrate while keeping the other constant.

    • The total reaction volume can be around 15 mL.[9]

  • Enzyme Addition:

    • Add a known amount of immobilized lipase (e.g., 1-10% w/w of the total substrates).[2][10]

  • Incubation:

    • Place the stoppered flasks in an incubator shaker set to the desired temperature (e.g., 30-50°C) and agitation speed (e.g., 150 rpm).[2][9]

  • Sampling:

    • At regular time intervals (e.g., every 10-30 minutes for initial rate determination), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.[2][9]

  • Sample Preparation for GC Analysis:

    • Dilute the withdrawn sample with n-hexane to a suitable concentration for GC analysis.

  • GC-FID Analysis:

    • Inject the diluted sample into the GC-FID.

    • Use a suitable capillary column (e.g., FFAP).[11]

    • Set the GC parameters (e.g., injector temperature: 200°C, detector temperature: 250°C, oven temperature program: start at 100°C, ramp to 140°C).[2][11]

    • Quantify the concentration of this compound, isoamyl alcohol, and acetic anhydride/acid by comparing the peak areas to a standard calibration curve.[9][11]

  • Data Analysis:

    • Calculate the initial reaction rate (V0) from the linear portion of the product concentration versus time plot.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation (or a suitable model for inhibition) to determine Vmax and Km.

Protocol 2: Esterase-Catalyzed Hydrolysis of this compound

This protocol outlines a method to measure the esterase activity by monitoring the production of acetic acid from the hydrolysis of this compound.[4]

Materials:

  • Enzyme source (e.g., tissue homogenate, purified esterase)

  • This compound

  • Phosphate (B84403) buffer (e.g., pH 7.4)

  • Reagents for acetic acid quantification (e.g., a commercial acetic acid assay kit or HPLC analysis)

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer and the enzyme source.

  • Pre-incubation:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known concentration of this compound to the reaction mixture. The final volume should be kept constant across all assays.

  • Incubation:

    • Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction rate is linear.

  • Termination of Reaction:

    • Stop the reaction by a suitable method, such as heat inactivation or the addition of a quenching agent (e.g., acid or organic solvent), depending on the downstream analysis method.

  • Quantification of Acetic Acid:

    • Measure the amount of acetic acid produced. This can be done using a variety of methods:

      • Commercial Acetic Acid Assay Kits: These kits are often based on enzymatic reactions that produce a colorimetric or fluorometric signal.

      • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify acetic acid.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in µmol of acetic acid produced per minute per mg of protein).

    • For kinetic studies, perform the assay with varying concentrations of this compound to determine Km and Vmax.

Visualizations

Enzymatic Synthesis of this compound Workflow

G Workflow for Kinetic Analysis of this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Reaction Mixture (Isoamyl Alcohol + Acyl Donor) B Add Immobilized Lipase A->B C Incubate with Shaking (Controlled Temperature) B->C D Withdraw Aliquots at Time Intervals C->D E Dilute Sample with n-Hexane D->E F Inject into GC-FID E->F G Quantify Product Formation F->G H Calculate Initial Rate (V0) G->H I Plot V0 vs. [Substrate] H->I J Determine Km and Vmax I->J PingPong Ping-Pong Bi-Bi Mechanism for this compound Synthesis cluster_substrates Substrates cluster_products Products E Free Enzyme (Lipase) EA Enzyme-Acyl Donor Complex E->EA F Acyl-Enzyme Intermediate EA->F P First Product (e.g., Acetic Acid) EA->P - FB Acyl-Enzyme-Alcohol Complex F->FB FB->E Q Second Product (this compound) FB->Q - A Acyl Donor (e.g., Acetic Anhydride) A->EA + B Isoamyl Alcohol B->FB +

References

Application Notes and Protocols: Isoamyl Acetate Qualitative Respirator Fit Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document outlines the OSHA-accepted protocol for conducting a qualitative fit test (QLFT) for tight-fitting respirators using isoamyl acetate (B1210297) (IAA), commonly known as banana oil.[1][2][3] This test is appropriate for respirators equipped with organic vapor cartridges and is not suitable for particulate respirators unless they can be fitted with such cartridges for the test.[4][5][6][7] The principle of this test is to determine if the wearer can detect the distinct banana-like scent of isoamyl acetate while wearing the respirator, which would indicate a leak in the face seal.[2][3] A successful fit test is crucial to ensure the respirator provides the expected level of protection in a hazardous environment.[2]

Data Presentation

While the this compound fit test is qualitative (pass/fail), the preparation of the testing solutions involves precise measurements.[8]

Table 1: Preparation of this compound Solutions

Solution TypeComponent 1Volume of Component 1Component 2Volume of Component 2Preparation InstructionsStorage and Stability
Stock Solution Pure this compound1 mlOdor-free water800 mlAdd IAA to water in a 1-liter glass jar with a metal lid. Shake vigorously for 30 seconds.[4][5][6][7]Prepare fresh at least weekly.[4][5][6][7][9]
Odor Test Solution Stock Solution0.4 mlOdor-free water500 mlAdd stock solution to water in a 1-liter glass jar.[7][8][9]Prepare fresh daily. Allow to stand for 2-3 minutes for concentration to equilibrate above the liquid.[8][9]
Test Blank Odor-free water500 mlN/AN/AAdd water to a 1-liter glass jar.[9]N/A

Experimental Protocols

Odor Threshold Screening

This initial screening determines if the individual can detect the odor of this compound at a low concentration.[4][5][6] This must be conducted in a room separate from the fit testing area to prevent olfactory fatigue.[4][5][6][7]

Materials:

  • Three 1-liter glass jars with metal lids, prepared as described in Table 1 (Stock Solution, Odor Test Solution, and Test Blank).[4][9]

  • Odor-free water (e.g., distilled or spring water) at approximately 25°C (77°F).[4][5][6]

  • Pure this compound (>99% purity).[10][11]

Procedure:

  • Present the three prepared jars (Odor Test Solution and two Test Blanks, or one as per some protocols) to the test subject.[9][11] The subject should not be wearing a respirator.

  • Instruct the subject to shake each jar for two seconds, then unscrew the lid and sniff the opening.[4][11][12]

  • The subject must correctly identify the jar containing the banana oil odor.[4]

  • If the subject cannot correctly identify the jar, the this compound fit test cannot be performed for that individual.[4]

Respirator Selection and User Seal Check
  • The test subject should select the most comfortable respirator and wear it for at least five minutes to assess comfort.[4][5]

  • The subject must be instructed on how to properly don the respirator and adjust the straps.[5]

  • A user seal check (both positive and negative pressure checks) must be performed by the subject.[4] If the seal check fails, another respirator must be selected and the process repeated.[4]

This compound Fit Test

Materials:

  • Fit test chamber (e.g., a clear 55-gallon drum liner suspended inverted over a frame).[4][5]

  • Respirator equipped with organic vapor cartridges.[10]

  • Absorbent paper towel (approximately 4" x 5").[10]

  • Syringe or eyedropper to measure 0.75 ml of pure this compound.[12]

Procedure:

  • The subject, wearing the selected and seal-checked respirator, enters the fit test chamber.[10]

  • The test administrator applies 0.75 ml of pure this compound to the folded paper towel.[12]

  • The towel is handed to the subject, who hangs it inside the chamber, typically from a hook at the top.[10][12]

  • Allow two minutes for the this compound vapor to saturate the air in the chamber before beginning the exercises.[10][12]

  • The subject then performs a series of exercises for 60 seconds each (except for the grimace exercise, which is 15 seconds).[4][5] Any adjustments to the respirator during the test will void the test.[4][5]

Table 2: Fit Test Exercise Regimen

ExerciseDescriptionDuration
1. Normal Breathing Stand in a normal position and breathe normally without talking.[1][4][5]60 seconds
2. Deep Breathing Stand and breathe slowly and deeply, being careful not to hyperventilate.[1][4][5]60 seconds
3. Turning Head Side to Side Slowly turn the head from one side to the other, inhaling at each extreme.[1][4][13]60 seconds
4. Moving Head Up and Down Slowly move the head up and down, inhaling when looking up.[1][14]60 seconds
5. Talking Talk out loud slowly and clearly. Reciting a prepared text like the "Rainbow Passage" or counting backwards from 100 is common.[1][13]60 seconds
6. Bending Over Bend at the waist as if to touch the toes. Jogging in place may be substituted if the enclosure is restrictive.[7][13]60 seconds
7. Normal Breathing Same as the first exercise.[4][5][7]60 seconds

Pass/Fail Criteria:

  • Pass: The subject does not detect the banana-like odor of this compound at any point during the test.[2]

  • Fail: The subject detects the odor of this compound.[10] If a failure occurs, the subject must exit the chamber, and the respirator fit is deemed unsatisfactory. A different respirator must be selected, and the entire test procedure, including the odor threshold screening, must be repeated.[5][10] It is recommended to wait at least 5 minutes before retesting to allow olfactory sensitivity to return.[5][10]

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_selection Phase 2: Respirator Selection cluster_test Phase 3: Fit Test cluster_results Phase 4: Results A Prepare this compound Solutions (Stock, Odor Test, Blank) B Conduct Odor Threshold Screening A->B C Select and Don Respirator B->C D Perform User Seal Check (Positive & Negative Pressure) C->D E Enter Test Chamber D->E F Introduce this compound Vapor E->F G Perform Exercise Regimen (7 Steps) F->G H Odor Detected? G->H I FAIL - Select New Respirator - Repeat All Phases H->I Yes J PASS - Test Complete H->J No I->C

Caption: Workflow for the this compound Respirator Fit Test.

References

Application Notes: Isoamyl Acetate as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl acetate (B1210297), a volatile organic compound known for its characteristic banana-like odor, serves as a crucial reference standard in gas chromatography (GC) for quantitative and qualitative analyses across various industries.[1][2][3] Its well-defined physical and chemical properties, including its molecular weight of 130.18 g/mol and boiling point of 142°C, make it an ideal candidate for a reference material.[4] These application notes provide detailed protocols for the use of isoamyl acetate as a reference standard in GC, particularly for its own quantification in different matrices, which is a fundamental application of a reference standard. The methodologies outlined are relevant to researchers, scientists, and professionals in drug development, food and beverage, and environmental monitoring.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for method development and data interpretation.

PropertyValue
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol [1]
Boiling Point 142°C
Density 0.876 g/cm³[4]
Solubility Soluble in 400 parts water; miscible with alcohol, ether, and ethyl acetate.[1]
Odor Banana-like[1]
CAS Number 123-92-2[1]

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for its quantification in air samples and liquid matrices using GC with Flame Ionization Detector (FID) and Mass Spectrometry (MS).

Protocol 1: Determination of this compound in Air Samples using GC-FID

This protocol is adapted from NIOSH Method 1450 for the analysis of esters in the air.[1][7]

1. Sample Collection:

  • Workplace air is drawn through a glass sampling tube containing coconut shell charcoal using a personal sampling pump.[8]

  • The recommended sampling time is 240 minutes at a flow rate of 0.1 L/min.[8]

2. Sample Preparation (Desorption):

  • The charcoal from the sampling tube is transferred to a vial.

  • Desorption is performed by adding 1.0 mL of carbon disulfide (CS2).[7] For improved desorption, a mixture of 99:1 carbon disulfide:N,N-dimethylformamide can be used.[8]

  • The vial is agitated for 30 minutes to ensure complete extraction of the analyte.[8]

3. Preparation of Standard Solutions:

  • A stock standard solution is prepared by dissolving a known mass of pure this compound in the desorption solvent.

  • A series of working standard solutions are prepared by diluting the stock solution to cover the expected concentration range of the samples.

4. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A 60-m × 0.32-mm i.d. capillary column, DB-Wax with a 0.5-μm film thickness is suitable.[8] Alternatively, a 3 m x 3 mm ID stainless steel column packed with 5% FFAP on Chromosorb WHP (100/120 mesh) can be used.[1]

  • Carrier Gas: Nitrogen or Helium at a flow rate of 30 mL/min.[1]

  • Temperatures:

    • Injector: 200-225°C[1]

    • Detector: 250-300°C

    • Oven: 90°C (isothermal)[1]

  • Injection Volume: 5 µL[1]

  • Data Acquisition: An electronic integrator or a suitable data system is used to measure peak areas.[8]

5. Quantification:

  • A calibration curve is generated by plotting the peak area of the this compound standard against its concentration.

  • The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Quantitative Data Summary (NIOSH Method):

ParameterValue
Detection Limit of the Overall Procedure (DLOP) 0.57 µg per sample[8]
Reliable Quantitation Limit (RQL) 15 ppb (80 µg/m³)[8]
Mean Extraction Efficiency 99.4%[8]
Protocol 2: Analysis of this compound in E-vapor Products by GC-MS/MS

This protocol is based on a method for analyzing organic acetates in e-vapor products.[9]

1. Sample Preparation (E-liquids):

  • Approximately 0.36 g of the e-liquid sample is extracted in 19.8 mL of acetonitrile.[9]

  • An internal standard solution is added.

  • The mixture is agitated on an orbital shaker at 300 rpm for 30 minutes.[9]

  • The solution is filtered before analysis.[9]

2. Preparation of Standard Solutions:

  • Calibration standards are prepared in acetonitrile, spanning a range of 40 to 5000 ng/mL for this compound.[9]

  • An internal standard (e.g., ethyl-2,2,2-d3 acetate) is added to all standards and samples.[9]

3. GC-MS/MS Analysis:

  • Instrument: Agilent 7890A/G7001B GC-MS/MS or equivalent.[9]

  • Injection: Split injection (30:1) is used.[9]

  • Inlet Temperature: 295°C[9]

  • Column Temperature Program: 35°C (hold for 4 min), ramp at 5°C/min to 50°C, then ramp at 25°C/min to 295°C (hold for 1 min).[9]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • MS Mode: Multiple Reaction Monitoring (MRM)

    • Transfer Line Temperature: 295°C[9]

    • Source Temperature: 230°C[9]

    • Quantitation Ions for this compound: Precursor Ion: 70, Product Ion: 55[9]

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • The concentration of this compound in the samples is calculated from this curve.

Quantitative Data Summary (E-vapor Analysis):

ParameterValue
Calibration Range 40 to 5000 ng/mL
Recovery in E-liquids 79 – 124 %
Limit of Quantitation (LOQ) 40 ng/mL

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing SampleCollection 1. Air Sample Collection (Charcoal Tube) Desorption 2. Desorption (Carbon Disulfide) SampleCollection->Desorption GC_Injection 3. GC Injection Desorption->GC_Injection Separation 4. Chromatographic Separation GC_Injection->Separation Detection 5. FID Detection Separation->Detection PeakIntegration 6. Peak Area Integration Detection->PeakIntegration Quantification 7. Quantification (External Standard Calibration) PeakIntegration->Quantification Result Result: This compound Concentration Quantification->Result

Caption: Workflow for the determination of this compound in air samples.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing SampleExtraction 1. E-liquid Extraction (Acetonitrile) InternalStandard 2. Add Internal Standard SampleExtraction->InternalStandard Filtration 3. Filtration InternalStandard->Filtration GC_Injection 4. GC Injection Filtration->GC_Injection Separation 5. Chromatographic Separation GC_Injection->Separation Detection 6. MS/MS Detection (MRM) Separation->Detection PeakIntegration 7. Peak Area Integration Detection->PeakIntegration Quantification 8. Quantification (Internal Standard Calibration) PeakIntegration->Quantification Result Result: This compound Concentration Quantification->Result

Caption: Workflow for the analysis of this compound in e-liquids.

References

Application Notes and Protocols for Microencapsulation of Isoamyl Acetate for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl acetate (B1210297), a volatile ester known for its characteristic banana or pear-like aroma, is widely used as a flavoring agent in the food, beverage, and pharmaceutical industries.[1][2] However, its high volatility can lead to flavor loss during processing and storage. Microencapsulation is a promising technique to protect isoamyl acetate from degradation, control its release, and mask its intense flavor when necessary.[3] This document provides detailed application notes and experimental protocols for the microencapsulation of this compound using various techniques for controlled release studies.

Microencapsulation Techniques for this compound

Several techniques can be employed for the microencapsulation of this compound, each offering distinct advantages in terms of particle size, encapsulation efficiency, and release characteristics. The most common methods include coacervation, spray drying, and interfacial polymerization.

Coacervation

Coacervation is a phase separation method that involves the deposition of a polymer coating around a core material. It is a low-energy method ideal for encapsulating heat-sensitive materials like this compound.[4] Simple coacervation involves a single polymer, while complex coacervation utilizes the interaction of two oppositely charged polymers.[1]

a. Simple Coacervation using Sodium Alginate

This method utilizes the gelling properties of sodium alginate in the presence of calcium ions to form microcapsules.

Experimental Protocol:

  • Preparation of Wall Material Solution: Dissolve 2.5% (w/v) of sodium alginate in distilled water with continuous stirring at 1000 rpm for 30 minutes.

  • Addition of Core Material: Add 1% (w/v) of this compound to the sodium alginate solution.

  • Emulsification: Add 1% (w/v) of Tween 80 as an emulsifying agent and stir the mixture for 1 hour to form a stable emulsion.

  • Microcapsule Formation: Transfer the emulsion to a separating funnel and add it dropwise into a 3% (w/v) calcium chloride solution under gentle stirring (500 rpm).

  • Hardening and Collection: Allow the formed microcapsules to harden in the calcium chloride solution for 30 minutes. Collect the microcapsules by filtration, wash with distilled water, and dry at room temperature.

b. Complex Coacervation using Gum Arabic and Chitosan (B1678972)

This technique leverages the electrostatic interaction between the anionic gum arabic and the cationic chitosan to form a robust microcapsule wall.

Experimental Protocol:

  • Preparation of Wall Material Solutions:

    • Prepare a 5% (w/v) gum arabic solution in distilled water.

    • Prepare a chitosan solution by dissolving it in a 1% acetic acid solution.

  • Emulsification: Add this compound to the gum arabic solution and homogenize at high speed (e.g., 11,000 rpm) for 15 minutes to form an oil-in-water emulsion.[5]

  • Coacervation: Slowly add the chitosan solution to the emulsion while stirring. Adjust the pH to approximately 3.6 to induce the formation of the coacervate.[5]

  • Cross-linking and Hardening: Add a cross-linking agent such as glutaraldehyde (B144438) or tannic acid and continue stirring to harden the microcapsule walls.[6]

  • Collection and Drying: Collect the microcapsules by centrifugation or filtration, wash with distilled water, and then freeze-dry or air-dry.

Spray Drying

Spray drying is a widely used industrial technique for producing powdered microcapsules. It involves atomizing an emulsion of the core and wall material into a hot air stream, leading to rapid evaporation of the solvent and formation of microcapsules.[7]

Experimental Protocol:

  • Emulsion Preparation: Prepare an aqueous solution of the wall material (e.g., gum arabic, maltodextrin, or a combination). Disperse the this compound in this solution using a high-shear mixer to form a stable emulsion.

  • Spray Drying Parameters:

    • Inlet Air Temperature: Typically ranges from 125°C to 185°C.[8] Higher temperatures can lead to faster drying but may risk degradation of the core material.

    • Feed Flow Rate: Adjusted based on the atomizer and desired particle size, typically in the range of 3-7 mL/min.[8]

    • Atomizing Air Flow/Needle Speed: Influences the droplet size and, consequently, the final particle size.[8]

  • Atomization and Drying: Feed the emulsion into the spray dryer, where it is atomized into fine droplets. The hot air evaporates the water, leaving behind solid microcapsules containing the this compound.

  • Collection: The dried microcapsules are separated from the air stream using a cyclone separator and collected.

Interfacial Polymerization

This technique involves the polymerization reaction at the interface of two immiscible liquids to form a solid polymer wall around the core material droplets.

Experimental Protocol:

  • Phase Preparation:

    • Organic Phase: Dissolve a monomer (e.g., a diisocyanate) and the this compound in an organic solvent.

    • Aqueous Phase: Prepare an aqueous solution containing a complementary monomer (e.g., a diamine) and an emulsifier (e.g., polyvinyl alcohol).

  • Emulsification: Disperse the organic phase in the aqueous phase with high-speed stirring to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Polymerization: Initiate the polymerization reaction by adding the second monomer to the emulsion. The reaction occurs at the oil-water interface, forming a polymer membrane around the this compound droplets. This can be influenced by adjusting the pH or temperature.[9]

  • Curing and Collection: Continue stirring to allow the polymer wall to cure and harden. The resulting microcapsules are then collected by filtration, washed, and dried.

Characterization of this compound Microcapsules

Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of this compound successfully entrapped within the microcapsules.

Protocol for Determining Encapsulation Efficiency:

  • Total this compound (T_ia): Accurately weigh a sample of microcapsules and crush them using a mortar and pestle. Extract the this compound with a suitable solvent (e.g., hexane (B92381) or ethanol). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the total amount of encapsulated this compound.[10]

  • Surface this compound (S_ia): Weigh another sample of intact microcapsules and wash them with the same solvent for a short period to dissolve only the surface-bound this compound. Analyze the solvent to quantify the amount of surface this compound.

  • Calculation: EE (%) = [(T_ia - S_ia) / T_ia] x 100

Particle Size and Morphology

The size and shape of the microcapsules influence their flow properties, stability, and release characteristics.

Protocol for Particle Size Analysis:

  • Microscopy: Observe the microcapsules under an optical or scanning electron microscope (SEM) to assess their shape, surface morphology, and to get a preliminary idea of the size distribution.

  • Laser Diffraction: Use a laser diffraction particle size analyzer for a quantitative measurement of the particle size distribution. Disperse the microcapsules in a suitable medium (e.g., water or isopropanol) and analyze.

Controlled Release Studies

The primary objective of microencapsulating this compound is to control its release over time. In-vitro release studies are conducted to evaluate the release kinetics.

Protocol for In-Vitro Release Study:

  • Release Medium: Select a release medium that simulates the intended application environment. For food applications, this could be simulated gastric fluid (SGF) or simulated intestinal fluid (SIF).[2] For other applications, buffer solutions with different pH values can be used.

  • Experimental Setup:

    • Accurately weigh a known amount of this compound microcapsules and place them in a dialysis bag or directly into a known volume of the release medium in a sealed container.

    • Maintain the system at a constant temperature (e.g., 37°C for physiological conditions) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium. To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh release medium.

  • Quantification: Analyze the collected samples for their this compound content using a validated analytical method, such as GC-MS.[11][12]

  • Data Analysis: Plot the cumulative percentage of this compound released versus time to obtain the release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Data Presentation

The quantitative data from the characterization and controlled release studies should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of this compound Microencapsulation Techniques

Microencapsulation TechniqueWall Material(s)Typical Encapsulation Efficiency (%)Typical Particle Size Range (µm)Key AdvantagesKey Disadvantages
Simple Coacervation Sodium Alginate96 - 97[4]100 - 500[3]Low energy, good for heat-sensitive coresCan be sensitive to pH and ionic strength
Complex Coacervation Gum Arabic, Chitosan> 80< 10High encapsulation efficiency, stable capsulesMore complex process, requires precise pH control
Spray Drying Gum Arabic, Maltodextrin79 - 90[8]10 - 100Scalable, continuous process, produces dry powderHigh temperature may affect volatile compounds
Interfacial Polymerization Polyamide, PolyureaVaries (e.g., ~33% for some polyamides)< 150Forms robust, impermeable shellsInvolves organic solvents and monomers

Table 2: Parameters for Controlled Release Study of this compound Microcapsules

ParameterDescription
Release Medium Simulated Gastric Fluid (pH 1.2) / Simulated Intestinal Fluid (pH 6.8)
Temperature 37 ± 0.5 °C
Agitation Speed 100 rpm
Sampling Times 0.5, 1, 2, 4, 6, 8, 12, 24 hours
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)

Visualizations

Experimental Workflow for Microencapsulation and Characterization

Microencapsulation_Workflow cluster_prep Preparation cluster_encap Encapsulation cluster_post Post-Processing cluster_char Characterization prep_core Prepare Core Material (this compound) emulsify Emulsification prep_core->emulsify prep_wall Prepare Wall Material (e.g., Polymer Solution) prep_wall->emulsify encapsulate Microencapsulation (Coacervation/Spray Drying/ Interfacial Polymerization) emulsify->encapsulate collect Collection & Washing encapsulate->collect dry Drying collect->dry ee Encapsulation Efficiency (EE) dry->ee ps Particle Size & Morphology dry->ps cr Controlled Release Study dry->cr Controlled_Release cluster_microcapsule Microcapsule cluster_medium Release Medium core Isoamyl Acetate wall Polymer Wall released Released Isoamyl Acetate wall->released Diffusion Parameters_Relationship cluster_input Input Parameters cluster_output Output Characteristics core_material Core Material Properties (Volatility, Solubility) encap_eff Encapsulation Efficiency core_material->encap_eff stability Stability core_material->stability wall_material Wall Material Properties (Polymer Type, Concentration) wall_material->encap_eff part_size Particle Size & Distribution wall_material->part_size release_kinetics Release Kinetics wall_material->release_kinetics wall_material->stability process_params Process Parameters (Temperature, Stirring Speed, pH) process_params->encap_eff process_params->part_size process_params->release_kinetics

References

Troubleshooting & Optimization

Technical Support Center: Isoamyl Acetate Synthesis via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of isoamyl acetate (B1210297) in Fischer esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Fischer esterification for isoamyl acetate synthesis?

A1: Fischer esterification is an acid-catalyzed condensation reaction that produces an ester and water from a carboxylic acid and an alcohol.[1] For this compound, isoamyl alcohol (3-methyl-1-butanol) reacts with acetic acid in the presence of an acid catalyst.[2] The reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions, establishing an equilibrium.[3][4]

Q2: Why is an acid catalyst necessary, and what are the common choices?

A2: An acid catalyst is required to increase the reaction rate.[3] It works by protonating the carbonyl oxygen of the acetic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isoamyl alcohol.[2] Common catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[1][5] Solid acid catalysts like Amberlyst® resin can also be used.[3]

Q3: How does the reversible nature of the reaction impact the final yield?

A3: Because the reaction is in equilibrium, it will not go to 100% completion on its own.[2][3] As the products (this compound and water) form, the rate of the reverse reaction increases until it equals the rate of the forward reaction. To achieve a high yield, the equilibrium must be shifted to favor the products.[2]

Q4: What strategies can be employed to shift the reaction equilibrium and maximize yield?

A4: According to Le Châtelier's principle, the equilibrium can be shifted towards the products by two primary methods:

  • Using an excess of a reactant: Typically, the less expensive reactant is used in excess. In this synthesis, acetic acid is often used in excess to drive the consumption of isoamyl alcohol.[1][3][6]

  • Removing a product as it forms: Removing water from the reaction mixture as it is generated will prevent the reverse reaction (hydrolysis) and pull the equilibrium towards the formation of the ester.[1][3] This can be accomplished using a Dean-Stark apparatus, although it is less common in basic laboratory preparations.

Q5: What is a typical expected yield for this reaction?

A5: The yield can vary significantly based on the specific conditions and purification methods. Reported yields in standard lab preparations often range from 50-70%.[2][7] With specialized techniques like reactive distillation using ionic liquid catalysts, yields as high as 85% have been reported.[8][9] Very low yields are often attributable to product loss during the workup and purification stages.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Yield of this compound

Possible CauseRecommended Solution
Incomplete Reaction The reaction is time and temperature-dependent. Ensure the mixture is refluxed at the appropriate temperature (e.g., a heating block temperature of 150-160°C) for a sufficient duration (typically 60-75 minutes).[3] Inadequate heating will result in a slow reaction rate.[2]
Equilibrium Not Shifted The inherent equilibrium of the reaction limits yield. Use a significant excess of one reactant, typically a 2:1 to 4:1 molar ratio of acetic acid to isoamyl alcohol.[1][8]
Ineffective Catalyst The catalyst may be old or improperly stored. Use a fresh, concentrated acid catalyst. Ensure the correct amount is used; too little will not effectively catalyze the reaction, while too much can promote side reactions.[4]
Product Loss During Workup Significant product can be lost during transfers and extractions.[10] Minimize the number of vessel transfers. During separatory funnel washes, be careful not to discard the organic layer. Adding wash water can also shift the equilibrium back toward the reactants if unreacted starting materials are present; perform washes efficiently.[2]
Impure or Wet Reagents The presence of water in the starting materials (isoamyl alcohol or acetic acid) will inhibit the forward reaction. Use anhydrous reagents and ensure all glassware is thoroughly dried before starting.

Problem: Product is Contaminated with Starting Materials

Possible CauseRecommended Solution
Inefficient Acid Removal Unreacted acetic acid and the acid catalyst must be neutralized. Wash the organic layer thoroughly with a 5% sodium bicarbonate (NaHCO₃) solution until effervescence (CO₂ production) ceases.[3][7][11] This converts the acids into their corresponding water-soluble salts.
Inefficient Alcohol Removal Isoamyl alcohol has some solubility in the aqueous wash layers but can remain if washing is incomplete. A final wash with brine (saturated NaCl solution) can help remove residual alcohol and break up any emulsions.[1]
Improper Distillation Poor distillation technique can lead to co-distillation of the product with remaining starting materials or impurities.[12] Ensure the distillation is performed slowly and collect the fraction that distills at the correct boiling point for this compound (~142°C).

Data Presentation

Table 1: Example Reaction Conditions and Reported Yields

Isoamyl AlcoholAcetic AcidCatalystReaction Time & TempReported YieldReference
1.0 mL1.5 mLH₂SO₄ (2-3 drops)60-75 min @ 150-160°CNot specified[3]
5.3 mL7.3 mLH₂SO₄ (1.2 mL)1 hour (reflux)58.09%[7]
20 mL24 mLH₂SO₄ (4 mL)Not specified (reflux)55.0%[2]
Molar Ratio 1:2Molar Ratio 2:1Ionic Liquid (2 mL)Not specified (reflux)85%[8][9]

Table 2: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Solubility in Water
Isoamyl Alcohol88.150.810131.1Slightly soluble
Acetic Acid60.051.049118.1Miscible
This compound130.190.876142Insoluble
Water18.020.998100-

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 20 mL of isoamyl alcohol and 25 mL of glacial acetic acid.[13]

  • Catalyst Addition: While swirling the flask, carefully add 4-5 mL of concentrated sulfuric acid.[2][13]

  • Reflux: Attach a reflux condenser and ensure cooling water is flowing.[5] Heat the mixture to a gentle reflux using a heating mantle and stir for 60-75 minutes.[3] The reaction is endothermic, so continuous heating is required to favor product formation.[2]

  • Cooling: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.

Protocol 2: Purification of this compound

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Water Wash: Add 25 mL of cold water, cap the funnel, and shake gently, remembering to vent frequently to release any pressure.[5] Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Add 25 mL of 5% sodium bicarbonate solution to the organic layer in the funnel.[11] Swirl gently at first, then cap and shake, venting frequently due to CO₂ evolution.[12] Drain and discard the lower aqueous layer. Repeat this wash until no more gas is evolved.

  • Brine Wash: Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to help remove dissolved water and impurities.[1] Discard the aqueous layer.

  • Drying: Transfer the crude this compound (the top organic layer) to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate, swirling occasionally, until the liquid is clear and the drying agent no longer clumps.[12]

  • Distillation: Decant or filter the dried liquid into a dry distillation flask. Perform a simple distillation, collecting the fraction that boils between 138°C and 143°C.[12] This final step should yield pure this compound.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Isoamyl Alcohol, Acetic Acid, and Catalyst R1 Heat Mixture to Reflux (60-75 min) P1->R1 R2 Cool to Room Temperature R1->R2 W1 Transfer to Separatory Funnel R2->W1 W2 Wash with Water W1->W2 W3 Wash with NaHCO3 Solution W2->W3 W4 Wash with Brine W3->W4 W5 Dry with Anhydrous Na2SO4 W4->W5 W6 Purify by Distillation W5->W6 W7 Collect Pure this compound W6->W7

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check1 Was reaction refluxed for at least 60 min at >140°C? Start->Check1 Check2 Was an excess of acetic acid used (e.g., 2:1)? Check1->Check2 Yes Sol1 Increase reflux time/temp to ensure reaction completion. Check1->Sol1 No Check3 Were reagents anhydrous and glassware dry? Check2->Check3 Yes Sol2 Adjust reactant stoichiometry to shift equilibrium. Check2->Sol2 No Check4 Was workup performed carefully? (Neutralization, Separation) Check3->Check4 Yes Sol3 Use dry reagents/glassware. Water inhibits the reaction. Check3->Sol3 No Sol4 Review extraction technique to minimize product loss. Check4->Sol4 No End Yield Improved Check4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A decision tree for troubleshooting low yield in Fischer esterification.

References

Technical Support Center: Isoamyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of isoamyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of isoamyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most common impurities found in crude this compound following Fischer esterification are unreacted starting materials and byproducts. These include:

  • Isoamyl alcohol: Unreacted starting material.

  • Acetic acid: Unreacted starting material, often used in excess to drive the reaction forward.[1]

  • Sulfuric acid (or other acid catalysts): The catalyst used to speed up the reaction.[2]

  • Water: A byproduct of the esterification reaction.[2]

  • Diisoamyl ether: A potential side-product.[2]

Q2: Why is my final this compound product yellow instead of colorless?

A2: A yellow tint in the final product indicates the presence of impurities.[3] This discoloration can arise from several sources:

  • Contaminated reagents: Impurities in the starting isoamyl alcohol or acetic acid.

  • Side reactions: The strong acid catalyst can sometimes promote side reactions, leading to colored byproducts.

  • Dirty glassware: Residues from previous experiments can introduce contaminants.[3]

  • Decomposition: Excessive heat during distillation can cause decomposition of the ester or impurities.

Proper purification, particularly careful distillation, should yield a colorless product.[3]

Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?

A3: The crude this compound is washed with a sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acidic components.[1][4][5] This includes the sulfuric acid catalyst and any excess acetic acid. The reaction between the acid and sodium bicarbonate forms a salt, carbon dioxide, and water, which are soluble in the aqueous layer and can be separated from the organic layer containing the this compound.[5]

Q4: During the washing step, which layer is the organic layer containing this compound?

A4: The organic layer containing this compound will be the upper layer . This is because this compound has a lower density (approximately 0.876 g/mL) than the aqueous solution (approximately 1 g/mL).[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound

A lower than expected yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, use an excess of one of the reactants, typically the less expensive one like acetic acid.[1] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.
Loss of Product During Workup Minimize the number of transfers between glassware. Ensure complete separation of the aqueous and organic layers during extractions to avoid discarding the product. Back-extract the aqueous layer with a small amount of a suitable organic solvent to recover any dissolved product.
Inefficient Distillation Ensure the distillation apparatus is set up correctly and is well-insulated. Collect the fraction that distills at the correct boiling point for this compound (approximately 142°C).[8] Monitor the temperature closely to avoid co-distillation with impurities.
Emulsion Formation The formation of an emulsion during the washing step can lead to poor separation and loss of product.[9] Refer to the "Emulsion Formation During Extraction" troubleshooting guide below.
Problem 2: Emulsion Formation During Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult.[9]

Potential Cause Troubleshooting Steps
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[9] This reduces the mechanical energy that can lead to emulsion formation.
Presence of Surfactant-like Impurities Add a saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.[9]
High Concentration of Reactants Dilute the reaction mixture with more of the organic solvent before performing the aqueous wash.
Filtering In some cases, passing the emulsified mixture through a bed of celite or glass wool can help to break the emulsion.
Problem 3: Wet Product (Presence of Water)

Water in the final product can affect its purity and properties.

Potential Cause Troubleshooting Steps
Incomplete Separation from Aqueous Layer After the final wash, allow the layers to separate completely before draining the aqueous layer. A small amount of the organic layer may need to be sacrificed to ensure all of the aqueous layer is removed.
Ineffective Drying Agent Use a sufficient amount of an appropriate drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[4][5] Swirl the flask containing the organic layer and the drying agent. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed. Allow sufficient contact time for the drying agent to work.
Transfer of Drying Agent into Distillation Flask Carefully decant or filter the dried organic layer to separate it from the drying agent before proceeding with distillation.[4]

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound (contains unreacted starting materials, catalyst, and water) Wash Aqueous Wash (e.g., with NaHCO3 solution) CrudeProduct->Wash 1. Neutralize Acid Separate Separation of Layers Wash->Separate 2. Remove Aqueous Impurities Dry Drying (e.g., with Na2SO4) Separate->Dry 3. Remove Water Distill Distillation Dry->Distill 4. Separate from Other Organics PureProduct Pure this compound Distill->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Emulsion Formation

This diagram outlines the decision-making process when encountering an emulsion during liquid-liquid extraction.

EmulsionTroubleshooting Start Emulsion Formed During Extraction GentleMix Try Gentle Swirling/ Inversion Instead of Shaking Start->GentleMix AddBrine Add Saturated NaCl Solution (Brine) GentleMix->AddBrine If Unsuccessful Resolved Emulsion Resolved GentleMix->Resolved Success Wait Allow to Stand for an Extended Period AddBrine->Wait If Unsuccessful AddBrine->Resolved Success Filter Filter Through Celite or Glass Wool Wait->Filter If Unsuccessful Wait->Resolved Success Filter->Resolved Success Unresolved Emulsion Persists Filter->Unresolved If Unsuccessful

References

side reactions and byproducts in isoamyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing isoamyl acetate?

The most common method for synthesizing this compound is the Fischer esterification of isoamyl alcohol (3-methyl-1-butanol) with acetic acid, using an acid catalyst such as concentrated sulfuric acid or phosphoric acid.[1][2][3] The reaction is reversible and results in the formation of this compound and water as a byproduct.[4][5][6]

Q2: What are the main byproducts and impurities I should be aware of?

The primary and expected byproduct of the Fischer esterification is water.[4][5] However, several other impurities and side products can form, complicating purification and reducing yield. These include:

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, unreacted isoamyl alcohol and acetic acid will be present in the crude product.[7][8]

  • Acid Catalyst: The strong acid catalyst (e.g., sulfuric acid) will remain in the reaction mixture.[7][8]

  • Diisoamyl Ether: Formed from the acid-catalyzed dehydration of two isoamyl alcohol molecules.[9]

  • Isoamylenes: Dehydration of isoamyl alcohol can also produce isomeric alkenes.

  • Colored Impurities: The reaction mixture may develop a yellow or brown color, likely due to oxidation of the alcohol by the hot concentrated acid catalyst or polymerization of alkene byproducts.[10][11]

Q3: How can I improve the yield of this compound?

Several strategies can be employed to drive the equilibrium towards the product and increase the yield:

  • Use of Excess Reactant: Using an excess of one of the reactants (typically the less expensive one, acetic acid) will shift the equilibrium to favor the formation of the ester.[7][12]

  • Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus during reflux.[13]

  • Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid or acidic ion exchange resins can also be effective and may reduce side reactions.[1]

Troubleshooting Guide

Problem Possible Causes Solutions & Troubleshooting Steps
Low Yield of this compound The reaction did not go to completion due to equilibrium.- Use a larger excess of acetic acid.[7] - Ensure the reaction is refluxed for a sufficient amount of time (typically at least one hour).[12] - If possible, use a Dean-Stark apparatus to remove water as it is formed.[13]
Product was lost during the workup and purification steps.- Be careful during aqueous washes in the separatory funnel to avoid losing the organic layer. - Ensure complete extraction of the product from the aqueous layer if it is partitioned. - Monitor distillation temperatures carefully to avoid loss of product.
Product is Contaminated with Starting Materials Incomplete reaction or inefficient purification.- Increase the excess of one reactant to drive the consumption of the other. - During the workup, wash the organic layer thoroughly with a sodium bicarbonate solution to remove unreacted acetic acid and the acid catalyst.[7] - Perform a careful fractional distillation to separate the this compound from the lower-boiling isoamyl alcohol.[8]
Product has a Yellow or Brown Color Oxidation of isoamyl alcohol by hot, concentrated sulfuric acid.- Add the sulfuric acid slowly and with cooling. - Consider using a milder catalyst, such as p-toluenesulfonic acid or an acidic resin.[1] - Activated carbon treatment of the crude product before distillation may help remove colored impurities.
Formation of polymeric byproducts from isoamylene side reactions.- Maintain a controlled reaction temperature to minimize dehydration reactions.
Presence of an Unexpected Byproduct with a High Boiling Point Formation of diisoamyl ether via dehydration of isoamyl alcohol.- Use a less aggressive dehydrating agent or a lower concentration of sulfuric acid. - A careful fractional distillation should be able to separate this compound (boiling point ~142 °C) from diisoamyl ether (boiling point ~172 °C).[14]

Quantitative Data

Table 1: Boiling Points of Key Components

CompoundBoiling Point (°C)
Isoamyl Alcohol131.1
Acetic Acid118
Water100
This compound 142
Diisoamyl Ether172

Note: Boiling points are at standard atmospheric pressure and may vary with experimental conditions.

Table 2: Example Reaction Conditions and Reported Yields

CatalystReactant Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (min)Yield (%)
Sulfuric Acid1:3.7 (molar)9821991
Ball-milled Seashells1:3.7 (molar)9821991[15]
Immobilized LipaseVaried34.830~100[16]
Sulfuric Acid-Reflux (150-160)60-75Not specified

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus (simple or fractional)

  • pH paper

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine isoamyl alcohol and an excess of glacial acetic acid (a molar ratio of approximately 1:2 to 1:4 is common).[17]

    • Add a few boiling chips to the flask.

    • Slowly and carefully, while swirling, add a catalytic amount of concentrated sulfuric acid (approximately 10-15 drops).[7]

    • Assemble a reflux apparatus by attaching the condenser to the flask.

  • Reflux:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Continue to reflux for 60-75 minutes.[7] The reaction mixture may darken in color.[10]

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add cold water to the separatory funnel to dilute the mixture.

    • Carefully add a 5% sodium bicarbonate solution in small portions to neutralize the unreacted acetic acid and the sulfuric acid catalyst.[7] Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

    • Continue adding sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

    • Separate the lower aqueous layer and discard it.

    • Wash the organic layer with a saturated brine solution to help remove dissolved water.

    • Separate and discard the aqueous layer.

  • Drying and Distillation:

    • Transfer the organic layer (crude this compound) to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the ester. Swirl the flask until the liquid is clear.

    • Decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation.

    • Add fresh boiling chips and perform a simple or fractional distillation.

    • Collect the fraction that boils in the range of 138-143 °C.

  • Characterization:

    • Note the characteristic banana-like odor of the product.

    • Determine the boiling point of the purified product.

    • Obtain an infrared (IR) spectrum and compare it to a reference spectrum of this compound. Look for the characteristic C=O stretch of the ester at approximately 1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol.

Visualizations

Signaling Pathways and Workflows

Fischer_Esterification Fischer Esterification of this compound Reactants Isoamyl Alcohol + Acetic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Isoamyl Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->Catalyst Regenerates H⁺ Product This compound + Water Deprotonation->Product

Caption: Reaction mechanism for the Fischer esterification of this compound.

Side_Reactions Side Reactions in this compound Synthesis Isoamyl_Alcohol Isoamyl Alcohol Dehydration Dehydration Isoamyl_Alcohol->Dehydration Etherification Etherification Isoamyl_Alcohol->Etherification Oxidation Oxidation Isoamyl_Alcohol->Oxidation H2SO4 Conc. H₂SO₄ / Heat H2SO4->Dehydration H2SO4->Etherification H2SO4->Oxidation Isoamylenes Isoamylenes (Alkene isomers) Dehydration->Isoamylenes Diisoamyl_Ether Diisoamyl Ether Etherification->Diisoamyl_Ether Oxidation_Products Oxidation Products (e.g., CO₂, SO₂) Oxidation->Oxidation_Products Polymerization Polymerization/Resinification Isoamylenes->Polymerization

Caption: Potential side reactions involving isoamyl alcohol.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Experiment Complete Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure Impure Product? Low_Yield->Impure No Optimize_Conditions Optimize Reaction Conditions: - Increase excess reactant - Increase reaction time - Remove water (Dean-Stark) Low_Yield->Optimize_Conditions Yes Improve_Purification Improve Purification: - Efficient fractional distillation - Check for azeotropes Impure->Improve_Purification Yes Success Successful Synthesis Impure->Success No Optimize_Conditions->Start Improve_Workup Improve Workup Technique: - Careful extractions - Proper drying Check_Side_Reactions Investigate Side Reactions: - Use milder catalyst - Control temperature Improve_Workup->Check_Side_Reactions Improve_Purification->Improve_Workup Check_Side_Reactions->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Isoamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of isoamyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of isoamyl acetate, providing potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction has produced a very low yield of this compound, or none at all. What are the potential causes and how can I improve the yield?

Answer: Low or non-existent yields in enzymatic esterification can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Suboptimal Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for lipases commonly used in this compound synthesis is typically between 30°C and 60°C. Temperatures outside this range can lead to reduced enzyme activity or denaturation.

    • Solution: Optimize the reaction temperature by performing small-scale experiments across a temperature gradient (e.g., 30°C, 40°C, 50°C, 60°C) to determine the ideal condition for your specific enzyme.

  • Incorrect Substrate Molar Ratio: The molar ratio of isoamyl alcohol to the acyl donor (acetic acid or acetic anhydride) is a critical parameter. An excess of the alcohol is often used to drive the reaction equilibrium towards product formation. However, a very high excess of either substrate can sometimes lead to enzyme inhibition.

    • Solution: Experiment with different molar ratios of isoamyl alcohol to acyl donor. Common starting points are 1:1, 1:2, and 2:1 (alcohol:acid). An excess of the alcohol is generally preferred.

  • Enzyme Inhibition by Acetic Acid: High concentrations of acetic acid can lower the microaqueous pH around the enzyme, potentially leading to inactivation or denaturation.

    • Solution 1: Consider using acetic anhydride (B1165640) as the acyl donor instead of acetic acid. This can result in a significant increase in yield as it does not acidify the enzyme's microenvironment to the same extent.

    • Solution 2: If using acetic acid, employ a stepwise addition of the acid to the reaction mixture to maintain a lower concentration at any given time.

  • Inadequate Enzyme Concentration: The amount of enzyme used directly impacts the reaction rate. An insufficient amount of enzyme will result in a slow reaction and low yield within a practical timeframe. Conversely, an excessively high concentration may not be cost-effective and can sometimes lead to mass transfer limitations.

    • Solution: Optimize the enzyme concentration by testing a range of loadings (e.g., 1% to 5% w/w of substrates). A critical enzyme concentration is often observed, beyond which the increase in yield is not significant.

  • Presence of Excess Water: While a small amount of water is essential for enzyme activity, excess water can promote the reverse reaction (hydrolysis of the ester), thereby reducing the net yield of this compound.

    • Solution: Ensure all reactants and solvents are appropriately dried. If the reaction is performed in a solvent-free system, consider adding molecular sieves to remove the water produced during the reaction. Extraneous water addition can drastically decrease yields.

  • Poor Mixing/Agitation: Inadequate mixing can lead to poor diffusion of substrates to the active sites of an immobilized enzyme, resulting in a lower reaction rate.

    • Solution: Ensure the reaction mixture is being agitated at a sufficient speed (e.g., 150-200 rpm) to ensure a homogenous mixture and facilitate substrate-enzyme interaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature typically falls within the range of 30°C to 60°C. However, the exact optimum can vary depending on the specific lipase (B570770) used. For example, for a reaction catalyzed by Candida antarctica Lipase B (CALB), an optimal temperature of 30°C has been reported in a solvent-free system. It is always recommended to perform a temperature optimization study for your specific experimental setup.

Q2: Should I use acetic acid or acetic anhydride as the acyl donor?

A2: While both can be used, acetic anhydride is often preferred as it can lead to significantly higher yields. This is because high concentrations of acetic acid can inhibit and deactivate the lipase by lowering the pH of the enzyme's immediate environment. The reaction with acetic anhydride also tends to be faster.

Q3: What is the recommended molar ratio of isoamyl alcohol to acyl donor?

A3: An excess of the alcohol is generally recommended to shift the reaction equilibrium towards the formation of this compound. A common starting point is a 2:1 molar ratio of isoamyl alcohol to acetic acid/anhydride. However, the optimal ratio can vary, and it is advisable to test different ratios to maximize your yield.

Q4: Is a solvent necessary for this reaction?

A4: The enzymatic synthesis of this compound can be effectively carried out in a solvent-free system. This approach is often preferred for industrial applications as it simplifies downstream processing and reduces environmental impact. If a solvent is used, hydrophobic solvents like n-hexane are generally favored as they do not strip the essential water layer from the enzyme.

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). This allows for the quantification of the reactants (isoamyl alcohol, acetic acid/anhydride) and the product (this compound).

Q6: Can the immobilized enzyme be reused?

A6: Yes, one of the major advantages of using immobilized enzymes is their potential for reuse. After each reaction cycle, the enzyme can be recovered by filtration or centrifugation, washed with a suitable solvent to remove any residual substrates and products, and then dried before being used in a subsequent reaction. The operational stability of lipases has been shown to be reasonably high, allowing for multiple reuses.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the optimization of enzymatic this compound synthesis.

Table 1: Effect of Temperature on this compound Yield

Lipase SourceAcyl DonorTemperature (°C)Molar Conversion/Yield (%)Reference
Candida antarctica Lipase BAcetic Anhydride30Optimum
Rhizomucor mieheiAcetic Acid4095
Lipozyme 435Acetic Acid50High
Thermomyces lanuginosusVinyl Acetate5095

Table 2: Effect of Substrate Molar Ratio on this compound Yield

Lipase SourceAcyl DonorAlcohol:Acid Molar RatioMolar Conversion/Yield (%)Reference
Candida antarctica Lipase BAcetic Anhydride0.1 (Acid:Alcohol)Optimum
Rhizomucor mieheiAcetic Acid>1 (Excess Alcohol)Higher conversions
Lipozyme 435Acetic Acid2:1High

Table 3: Effect of Enzyme Concentration on this compound Yield

Lipase SourceSubstrate ConcentrationEnzyme Concentration (g/L)Molar Conversion/Yield (%)Reference
Rhizomucor miehei0.06 M3Critical concentration
Lipozyme 435-15 - 35Increased yield with concentration
Candida antarctica Lipase B-4.14% (w/w)Optimum

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is a generalized procedure based on common laboratory practices for the enzymatic synthesis of this compound.

Materials:

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Isoamyl alcohol

  • Acetic anhydride (or glacial acetic acid)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Gas Chromatograph with FID for analysis

Procedure:

  • To a clean, dry reaction vessel, add a specific molar ratio of isoamyl alcohol and acetic anhydride (e.g., 2:1).

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1% and 5% (w/w) of the total substrate mass.

  • If desired, add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.

  • Set the desired reaction temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Allow the reaction to proceed for a set period (e.g., 24 hours).

  • Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) for analysis.

  • Analyze the samples by GC-FID to determine the concentration of this compound and the consumption of reactants.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • The crude product can be purified by distillation or other chromatographic techniques if required.

Visualizations

Diagram 1: Experimental Workflow for Optimizing this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_purification Product Recovery Reactants Isoamyl Alcohol & Acyl Donor ReactionVessel Reaction Setup (Temperature, Agitation) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Filtration Enzyme Separation ReactionVessel->Filtration GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data_Analysis Data Analysis (Yield, Conversion) GC_Analysis->Data_Analysis Optimization Parameter Optimization Data_Analysis->Optimization Optimization->ReactionVessel Iterate Purification Product Purification Filtration->Purification

Caption: Workflow for optimizing enzymatic this compound synthesis.

Diagram 2: Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield Start Low/No Yield of This compound Check_Temp Is Temperature Optimal (30-60°C)? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Ratio Is Substrate Ratio Optimized? Check_Temp->Check_Ratio Yes Adjust_Temp->Check_Ratio Adjust_Ratio Vary Alcohol:Acid Ratio Check_Ratio->Adjust_Ratio No Check_Inhibition Using Acetic Acid? Check_Ratio->Check_Inhibition Yes Adjust_Ratio->Check_Inhibition Switch_Acyl_Donor Switch to Acetic Anhydride Check_Inhibition->Switch_Acyl_Donor Yes Check_Enzyme_Conc Is Enzyme Conc. Sufficient? Check_Inhibition->Check_Enzyme_Conc No Switch_Acyl_Donor->Check_Enzyme_Conc Adjust_Enzyme_Conc Optimize Enzyme Loading Check_Enzyme_Conc->Adjust_Enzyme_Conc No Check_Water Is Excess Water Present? Check_Enzyme_Conc->Check_Water Yes Adjust_Enzyme_Conc->Check_Water Remove_Water Use Dry Reactants/ Molecular Sieves Check_Water->Remove_Water Yes Success Improved Yield Check_Water->Success No Remove_Water->Success

Technical Support Center: Catalyst Deactivation in Isoamyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in isoamyl acetate (B1210297) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst performance and longevity during the esterification of isoamyl alcohol with acetic acid.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

1. Issue: A significant drop in isoamyl acetate yield is observed over several reaction cycles.

  • Possible Cause: Your catalyst is likely deactivating. The primary mechanisms for deactivation in this synthesis are coking, poisoning, or thermal degradation (sintering).[1][2][3]

  • Troubleshooting Steps:

    • Identify the Cause:

      • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[1][3] This is more common with zeolite catalysts.[4]

      • Poisoning: Impurities in your reactants (isoamyl alcohol or acetic acid) or from the reactor itself can irreversibly bind to the catalyst's active sites.[1][5] Common poisons include sulfur and nitrogen compounds.[5]

      • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[2][6] This is a form of thermal degradation.[1]

    • Regenerate or Replace the Catalyst:

      • For deactivation by coking, a common regeneration method is to burn off the coke in a controlled manner.[2][7]

      • If poisoning is suspected, regeneration may be possible depending on the poison, but often the catalyst will need to be replaced.[8] Purifying the reactants can prevent future poisoning.[7][8]

      • Sintering is generally irreversible, and the catalyst will need to be replaced.[8] To prevent this, operate at the lowest effective temperature.[5]

2. Issue: The reaction rate has slowed down significantly, even with fresh catalyst.

  • Possible Cause: There might be an issue with the reaction conditions or the reactants themselves, which could be contributing to faster deactivation.

  • Troubleshooting Steps:

    • Verify Reactant Purity: Analyze your isoamyl alcohol and acetic acid for impurities. The presence of water can also affect the reaction equilibrium.[9]

    • Optimize Reaction Temperature: While higher temperatures can increase the initial reaction rate, they can also accelerate catalyst deactivation, particularly through sintering.[10][11] Determine the optimal temperature that balances reaction rate and catalyst stability.

    • Check Molar Ratio of Reactants: An excess of one reactant can sometimes lead to side reactions that contribute to catalyst fouling.[10] The molar ratio of acetic acid to isoamyl alcohol can influence the reaction rate and equilibrium conversion.[10]

3. Issue: The catalyst appears physically changed after the reaction (e.g., color change, clumping).

  • Possible Cause: This indicates physical or chemical changes to the catalyst. A color change can suggest coke formation (darkening) or a change in the oxidation state of active metals. Clumping is a sign of sintering.

  • Troubleshooting Steps:

    • Characterize the Used Catalyst: Employ techniques like Scanning Electron Microscopy (SEM) to observe morphological changes and Brunauer-Emmett-Teller (BET) analysis to measure changes in surface area.[8]

    • Analyze Surface Deposits: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke on the catalyst.

    • Compare with Fresh Catalyst: A comparison of the characterization data of the used and fresh catalyst will provide definitive evidence for the deactivation mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis and their typical deactivation mechanisms?

A1: The most common catalysts are:

  • Acidic Ion Exchange Resins (e.g., Amberlyst-15): These are popular due to their high activity and ease of separation.[12] Deactivation can occur through mechanical wear in stirred reactors and potential fouling.[10]

  • Zeolites (e.g., H-ZSM-5): These solid acid catalysts can be effective but are prone to deactivation by coking, where carbon deposits block the micropores.[4]

  • Lipases (e.g., Novozym 435): These enzymatic catalysts offer high selectivity but can be deactivated by inhibitors like acetic acid or by unfavorable pH conditions.[13][14]

  • Sulfuric Acid: While a common homogeneous catalyst, it is corrosive, difficult to separate from the product, and not typically "deactivated" in the same sense as heterogeneous catalysts, but its effectiveness can be influenced by reaction equilibrium.[9][15]

Q2: How can I extend the lifespan of my catalyst?

A2: To extend catalyst life:

  • Purify Reactants: Ensure your isoamyl alcohol and acetic acid are free from potential poisons.[8]

  • Optimize Operating Conditions: Operate at the lowest possible temperature that still provides a good reaction rate to minimize thermal degradation.[5]

  • Proper Reactor Design: For solid catalysts, using a fixed-bed reactor can minimize mechanical stress compared to a stirred-tank reactor.[10]

  • Regular Regeneration: If your catalyst is susceptible to coking, implement a regeneration cycle.

Q3: Is catalyst deactivation always irreversible?

A3: Not always. Deactivation by coking or fouling can often be reversed by regeneration procedures like controlled oxidation to burn off carbon deposits.[2] Some forms of chemical poisoning may also be reversible. However, deactivation by sintering (thermal degradation) is typically irreversible as it involves a physical change in the catalyst's structure.[8]

Data Presentation

Table 1: Catalyst Reusability in this compound Synthesis

Catalyst TypeNumber of CyclesFinal Conversion/YieldReference
NKC-9 Resin10No significant change[10][12]
Ball-milled SeashellsNot specifiedHigh yield (91%) under optimal conditions[16]
(NH4)6[MnMo9O32]•8H2O/Activated CarbonNot specified89.48% conversion[17]

Experimental Protocols

Protocol 1: Testing Catalyst Activity in this compound Synthesis

  • Reactor Setup: Assemble a batch reactor (e.g., a round-bottom flask) equipped with a reflux condenser, magnetic stirrer, and temperature controller.[18]

  • Reactant Charging: Charge the reactor with isoamyl alcohol and acetic acid in the desired molar ratio (e.g., 1:1.5).[18]

  • Catalyst Addition: Add the catalyst at a specific loading (e.g., 2-5 wt% of total reactants).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 70-120°C) and stir.[19]

  • Sampling: Withdraw samples at regular time intervals.

  • Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and calculate the conversion of isoamyl alcohol.[13]

  • Catalyst Recovery: After the reaction, separate the catalyst by filtration (for solid catalysts).

  • Reusability Test: Wash the recovered catalyst with a suitable solvent, dry it, and reuse it in a subsequent reaction cycle under the same conditions to assess its stability.[10]

Protocol 2: Characterization of Deactivated Catalysts

  • Visual Inspection: Note any changes in the catalyst's color or physical state.

  • Surface Area and Porosity Analysis (BET): Measure the specific surface area and pore size distribution of both fresh and used catalysts to identify sintering. A significant decrease in surface area suggests sintering has occurred.[8]

  • Microscopy (SEM/TEM): Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the catalyst morphology and observe any particle agglomeration (sintering) or surface deposits (coke).[10]

  • Coke Quantification (TGA/TPO): Use Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) to determine the amount of carbonaceous deposits on the catalyst surface.

  • Surface Acidity Measurement: For acid catalysts, techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) can be used to measure the number and strength of acid sites and compare them between fresh and used catalysts.

Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Coking Coking/Fouling Blockage Active Site Blockage Coking->Blockage Poisoning Poisoning Poisoning->Blockage Sintering Sintering (Thermal Degradation) SurfaceAreaLoss Surface Area Loss Sintering->SurfaceAreaLoss StructuralChange Irreversible Structural Change Sintering->StructuralChange ActivityLoss Loss of Catalytic Activity Blockage->ActivityLoss SurfaceAreaLoss->ActivityLoss StructuralChange->ActivityLoss

Caption: Common pathways of catalyst deactivation.

TroubleshootingWorkflow Start Decreased Yield Observed CheckConditions Verify Reaction Conditions (Temp, Purity, Ratio) Start->CheckConditions CharacterizeCatalyst Characterize Used Catalyst (SEM, BET, TGA) CheckConditions->CharacterizeCatalyst IdentifyMechanism Identify Deactivation Mechanism CharacterizeCatalyst->IdentifyMechanism Coking Coking IdentifyMechanism->Coking Coke Detected Poisoning Poisoning IdentifyMechanism->Poisoning Impurities Identified Sintering Sintering IdentifyMechanism->Sintering Surface Area Loss Regenerate Regenerate Catalyst (e.g., Calcination) Coking->Regenerate Purify Purify Reactants / Optimize Conditions Poisoning->Purify Replace Replace Catalyst Sintering->Replace End Problem Resolved Regenerate->End Purify->End Replace->End

Caption: Workflow for troubleshooting catalyst deactivation.

FAQ_Logic Deactivation Catalyst Deactivation Occurs IsReversible Is it Reversible? Deactivation->IsReversible Yes Yes IsReversible->Yes No No IsReversible->No CokingPoisoning Coking or Reversible Poisoning Yes->CokingPoisoning Sintering Sintering or Irreversible Poisoning No->Sintering Regenerate Regenerate Catalyst Replace Replace Catalyst CokingPoisoning->Regenerate Sintering->Replace

Caption: Decision logic for addressing catalyst deactivation.

References

Technical Support Center: Purification of Final Product from Unreacted Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted isoamyl alcohol from final products. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted isoamyl alcohol from a reaction mixture?

A1: The primary methods for removing residual isoamyl alcohol include:

  • Distillation: This technique is effective for separating components with different boiling points. Simple distillation can be used if the boiling point difference between isoamyl alcohol and the desired product is significant. For closer boiling points or heat-sensitive compounds, vacuum distillation is employed to lower the boiling points of the components.[1][2][3] Extractive distillation, which involves adding a separation aid to alter the relative volatility of the components, can also be utilized.[4]

  • Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[5][6] By washing the reaction mixture with water or a brine solution, the more water-soluble isoamyl alcohol can be partitioned into the aqueous phase and removed.[7][8]

  • Aqueous Washing: A specific type of liquid-liquid extraction where the organic layer containing the product and unreacted isoamyl alcohol is washed with an aqueous solution. This is often done with a basic solution, like sodium bicarbonate, to also neutralize any acidic impurities.[2]

  • Gas Stripping: In this method, an inert gas is passed through the reaction mixture to entrain the volatile isoamyl alcohol, effectively removing it from the less volatile product.[9]

  • Chromatography: While less common for bulk removal, flash chromatography can be a highly effective method for achieving high purity by separating the product from isoamyl alcohol based on their different affinities for a stationary phase.[6]

Q2: My final product has a persistent odor. Could this be due to residual isoamyl alcohol?

A2: Yes, isoamyl alcohol has a characteristic strong and disagreeable odor in high concentrations.[8] If your purified product retains an unexpected odor, it is highly probable that residual isoamyl alcohol is present.[3] Further purification using one of the methods described above is recommended.

Q3: Can I use an aqueous wash to remove isoamyl alcohol after an esterification reaction?

A3: Yes, an aqueous wash is a common and effective method to remove unreacted isoamyl alcohol following an esterification reaction.[10] Isoamyl alcohol has some solubility in water, which allows it to be extracted from the organic phase containing the ester product.[1] Washing with a saturated sodium chloride (brine) solution can further enhance the separation by reducing the solubility of organic compounds in the aqueous layer.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete removal of isoamyl alcohol after distillation. The boiling points of isoamyl alcohol and the product are too close for effective separation by simple distillation.Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point difference.[2] Alternatively, extractive distillation with a suitable entrainer could be employed.[4][5]
Emulsion formation during liquid-liquid extraction. Vigorous shaking or vortexing of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine can also help to break up emulsions.
Low product yield after aqueous washes. The desired product may have some solubility in the aqueous phase.Minimize the volume of the aqueous wash and use a saturated brine solution to decrease the solubility of the organic product in the aqueous layer.[10] Perform multiple extractions with smaller volumes of the aqueous phase rather than a single large volume extraction.
Product still contains isoamyl alcohol after multiple purification steps. The chosen purification method may not be optimal for the specific product and impurity profile.A combination of methods may be necessary. For example, an initial aqueous wash to remove the bulk of the isoamyl alcohol, followed by distillation or chromatography for final purification.[5][6]

Comparison of Purification Methods

The following table summarizes the typical effectiveness of different methods for removing unreacted isoamyl alcohol. The final purity can vary depending on the specific experimental conditions and the nature of the final product.

Purification MethodTypical Final PurityAdvantagesDisadvantages
Simple Distillation >95%Scalable and straightforward for compounds with significantly different boiling points.[1]Not effective for azeotropes or compounds with close boiling points.[11]
Vacuum Distillation >98%Allows for distillation at lower temperatures, preventing thermal degradation of sensitive compounds.[2]Requires specialized equipment (vacuum pump, vacuum-tight glassware).
Extractive Distillation >99%Can separate components with very close boiling points or azeotropes.[4][5]Requires the addition of a third component (entrainer) which must then be removed.[5]
Liquid-Liquid Extraction 90-98%Good for removing polar impurities like alcohols from less polar products; can be performed at room temperature.[6]Can be less effective for removing large quantities of alcohol and may require multiple extractions. Emulsion formation can be an issue.
Flash Chromatography >99%High resolution for separating closely related compounds; very versatile.[6]Less scalable than distillation and requires solvents and a stationary phase, which can be costly.[6]
Gas Stripping VariableCan be effective for removing volatile impurities from non-volatile products.[9]Efficiency depends on the volatility of the alcohol and the flow rate of the stripping gas.

Experimental Protocols

Protocol 1: Removal of Isoamyl Alcohol by Aqueous Wash and Simple Distillation

This protocol is suitable for products that are not water-soluble and have a significantly higher boiling point than isoamyl alcohol (boiling point of isoamyl alcohol is approximately 131°C).[8]

  • Transfer the Reaction Mixture: Transfer the entire reaction mixture to a separatory funnel.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting periodically to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.[10]

  • Bicarbonate Wash: Add an equal volume of a 5% sodium bicarbonate solution to the separatory funnel. Swirl gently at first to allow for the release of any gas. Then, stopper and invert gently 10-15 times, venting frequently.[10] Allow the layers to separate and discard the aqueous layer. This step neutralizes any remaining acid catalyst.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Stopper and invert 10-15 times. Allow the layers to separate and discard the aqueous layer. The brine wash helps to remove residual water from the organic layer.[10]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (B86663) or magnesium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Simple Distillation: Assemble a simple distillation apparatus. Add a few boiling chips to the round-bottom flask. Heat the flask to distill off any remaining low-boiling impurities, including the residual isoamyl alcohol.[1] Collect the fraction that distills around the boiling point of isoamyl alcohol as waste. The temperature should then rise to the boiling point of the desired product, which can then be collected in a separate receiving flask.

Protocol 2: Removal of Isoamyl Alcohol by Liquid-Liquid Extraction

This protocol is useful when the product is not suitable for distillation.

  • Initial Dilution: Dilute the reaction mixture with an organic solvent in which the product is highly soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Aqueous Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, gently invert the funnel several times, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step two more times.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified product.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the purification protocols described above.

G Workflow for Aqueous Wash and Simple Distillation A Reaction Mixture in Separatory Funnel B Add Deionized Water A->B C Separate Aqueous Layer B->C D Add 5% Sodium Bicarbonate C->D E Separate Aqueous Layer D->E F Add Saturated Brine E->F G Separate Aqueous Layer F->G H Dry Organic Layer with Anhydrous Salt G->H I Filter H->I J Simple Distillation I->J K Collect Purified Product J->K

Caption: Workflow for removing isoamyl alcohol by washing and distillation.

G Workflow for Liquid-Liquid Extraction A Dilute Reaction Mixture with Organic Solvent B Transfer to Separatory Funnel A->B C Wash with Deionized Water (3x) B->C D Separate Aqueous Layer C->D E Wash with Saturated Brine D->E F Separate Aqueous Layer E->F G Dry Organic Layer with Anhydrous Salt F->G H Filter G->H I Remove Solvent via Rotary Evaporation H->I J Purified Product I->J

Caption: Workflow for removing isoamyl alcohol by liquid-liquid extraction.

References

preventing the hydrolysis of isoamyl acetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with isoamyl acetate (B1210297), focusing on the prevention of hydrolysis during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is isoamyl acetate hydrolysis and why is it a problem?

A1: this compound hydrolysis is a chemical reaction where the ester is cleaved back into its parent molecules: isoamyl alcohol and acetic acid.[1][2] This reaction is problematic as it reduces the yield and purity of the desired final product. The reaction can be catalyzed by the presence of acids or bases.[3][4][5]

Q2: What are the tell-tale signs that my this compound has hydrolyzed during workup?

A2: The most common indicators of hydrolysis include:

  • A significant decrease in the final product yield.

  • The reappearance of the sharp, vinegary smell of acetic acid or the characteristic scent of isoamyl alcohol, which will mask the desired banana-like aroma of the ester.

  • Results from analytical techniques like IR or NMR spectroscopy showing the presence of a broad alcohol (-OH) peak and a carboxylic acid peak, alongside the expected ester peaks.

Q3: My synthesis reaction uses an acid catalyst. How do I remove it without causing hydrolysis?

A3: To remove an acid catalyst (e.g., sulfuric acid) and any unreacted acetic acid, you should perform a wash with a mild, dilute basic solution. A 5% solution of sodium bicarbonate (NaHCO₃) is ideal.[6][7] This will neutralize the acids, converting them into salts that are soluble in the aqueous layer and can be easily removed. It is critical to use a weak base; strong bases like sodium hydroxide (B78521) (NaOH) will aggressively promote ester hydrolysis in a process known as saponification.[3][4][8]

Q4: Can I use water to wash my crude this compound?

A4: Yes, washing with water is a standard step to remove water-soluble impurities.[9] However, since acid-catalyzed hydrolysis is a reversible reaction driven by the presence of water, it is crucial to first neutralize any acid catalyst with a sodium bicarbonate wash.[4][5] The water wash should be performed quickly, and the organic layer should be promptly and thoroughly dried afterward.

Q5: Which drying agent is best for this compound?

A5: The choice of drying agent is critical to prevent hydrolysis. Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄) are excellent choices as they are neutral, efficient, and do not react with the ester.[7][9][10] Avoid using drying agents like calcium chloride, which can form complexes with esters, or basic drying agents like potassium carbonate or calcium oxide, which can catalyze hydrolysis.[10][11]

Troubleshooting Guide

Issue: Low yield and a vinegary smell after purification.

This issue strongly suggests that the this compound has undergone hydrolysis. Follow this troubleshooting workflow to identify the cause and prevent it in future experiments.

G start Start: Low Yield / Vinegary Smell Detected check_wash Was the crude product washed with a basic solution? start->check_wash wash_type What type of base was used? check_wash->wash_type Yes no_wash Problem: Residual Acid Catalyst Caused Hydrolysis check_wash->no_wash No strong_base Problem: Strong Base (e.g., NaOH) Caused Saponification wash_type->strong_base Strong weak_base Base type is likely OK. Proceed to next check. wash_type->weak_base Weak (e.g., NaHCO3) solution Solution: 1. Wash with 5% NaHCO3 until CO2 evolution ceases. 2. Wash with water/brine. 3. Dry thoroughly with MgSO4 or Na2SO4. 4. Ensure product is dry before distillation. strong_base->solution no_wash->solution check_drying Was the organic layer thoroughly dried? weak_base->check_drying drying_agent What drying agent was used? check_drying->drying_agent Yes insufficient_drying Problem: Insufficient Drying. Residual water and trace acid caused hydrolysis. check_drying->insufficient_drying No incompatible_agent Problem: Incompatible Drying Agent (e.g., CaCl2, K2CO3) Catalyzed Hydrolysis drying_agent->incompatible_agent Incorrect Type correct_agent Drying agent is likely OK. Proceed to next check. drying_agent->correct_agent Correct Type (e.g., MgSO4) incompatible_agent->solution insufficient_drying->solution check_heat Was the product exposed to high heat before being fully dried? correct_agent->check_heat heat_issue Problem: Distilling 'wet' ester can promote hydrolysis. check_heat->heat_issue Yes check_heat->solution No heat_issue->solution

Caption: Troubleshooting workflow for this compound hydrolysis.

Data Summary

The selection of an appropriate drying agent is crucial. Using an incompatible agent can either fail to remove water effectively or actively promote the degradation of the ester.

Table 1: Compatibility of Common Drying Agents with Esters

Drying AgentSuitability for EstersCapacitySpeedNotes
Magnesium Sulfate (Anhydrous) Excellent HighHighGenerally useful and efficient.[10]
Sodium Sulfate (Anhydrous) Excellent Very HighLowGenerally useful, but slow. Works best below 32°C.[10]
Calcium Sulfate (e.g., Drierite®) Good LowVery HighVery efficient but has a low capacity for water.[10][11]
Molecular Sieves (4Å) GoodHighHighGenerally useful and very efficient.[10]
Potassium Carbonate Unsuitable MediumMediumBasic agent that will promote hydrolysis.[10][11]
Calcium Chloride Unsuitable HighMediumCan form adducts/complexes with esters.[10][11]
Calcium Oxide Unsuitable N/AN/ABasic agent that will promote hydrolysis.[11][12]

Key Experimental Protocol

Protocol: Standard Workup for this compound Synthesis

This protocol outlines the essential steps for washing and drying crude this compound after a typical Fischer esterification reaction to minimize the risk of hydrolysis.

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel. If an organic solvent like diethyl ether was used, add it at this stage.[9]

  • Neutralization Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7]

    • Critical Step: Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves as the acid is neutralized.

    • Shake more vigorously once the pressure subsides.

    • Allow the layers to separate, then drain and discard the lower aqueous layer.

    • Repeat this wash until no more gas evolution is observed. This ensures all acid catalyst and unreacted carboxylic acid have been removed.[6]

  • Water Wash: Wash the organic layer with a portion of deionized water to remove any remaining bicarbonate solution and other water-soluble impurities.[9] For better separation, a saturated sodium chloride solution (brine) can be used for this wash, as it helps to decrease the solubility of the organic product in the aqueous layer.

  • Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate or sodium sulfate.[7][9]

    • Add the drying agent in small portions and swirl the flask.

    • The initial portions will clump together as they absorb water. Continue adding the agent until some of it remains free-flowing, indicating that all the water has been absorbed.[13]

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The this compound is now ready for the final purification step, typically distillation, without the significant risk of hydrolysis.

Reaction Pathway Visualization

Esters can hydrolyze under both acidic and basic conditions. The mechanisms are distinct, with acid-catalyzed hydrolysis being an equilibrium process and base-promoted hydrolysis (saponification) being irreversible.[3][4][8]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Promoted Hydrolysis (Irreversible) Ester_A This compound Products_A Isoamyl Alcohol + Acetic Acid Ester_A->Products_A + H2O_A H₂O H_plus H⁺ (catalyst) Ester_B This compound Products_B Isoamyl Alcohol + Acetate Salt Ester_B->Products_B + OH_minus OH⁻ (e.g., from NaOH)

Caption: Acid-catalyzed vs. base-promoted hydrolysis of an ester.

References

troubleshooting low conversion rates in isoamyl acetate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoamyl Acetate (B1210297) Esterification

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the Fischer esterification synthesis of isoamyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in this compound esterification?

The synthesis of this compound from isoamyl alcohol and acetic acid is a reversible equilibrium reaction.[1][2][3] Low conversion rates are typically attributed to two main factors:

  • Reaction Equilibrium: The reaction does not naturally proceed to 100% completion. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (isoamyl alcohol and acetic acid) through hydrolysis, thus reducing the ester yield.[3][4] The equilibrium constant (Keq) for this reaction is approximately 4.2.[5]

  • Slow Reaction Rate: Esterification reactions are often slow.[1] An acid catalyst is necessary to increase the reaction rate to achieve a reasonable yield in a practical timeframe.[2]

Q2: How does an acid catalyst improve the reaction?

An acid catalyst, typically concentrated sulfuric acid (H₂SO₄), serves two critical functions in Fischer esterification:[6]

  • Increases Reaction Rate: It protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isoamyl alcohol.[1][2] This lowers the activation energy and speeds up the reaction.

  • Acts as a Dehydrating Agent: Concentrated sulfuric acid sequesters the water produced during the reaction. By removing a product, it shifts the reaction equilibrium towards the formation of the this compound, in accordance with Le Chatelier's principle, thereby increasing the overall yield.[4][6]

Q3: How can I shift the reaction equilibrium to favor product formation?

To maximize the yield of this compound, the equilibrium must be shifted to the right (the product side). This can be achieved using two primary strategies based on Le Chatelier's principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one like glacial acetic acid, will drive the consumption of the limiting reactant (isoamyl alcohol).[1][7][8][9]

  • Removal of a Product: Continuously removing one of the products as it forms will prevent the reverse reaction. The most common approach is the removal of water.[1][3][4]

Q4: What are the common methods for removing water from the reaction mixture?

Several techniques can be used to effectively remove the water byproduct:

  • Azeotropic Distillation: This is a very common method that involves using a water-immiscible solvent (like toluene) with a Dean-Stark apparatus. The solvent forms a low-boiling azeotrope with water, which distills out of the reaction mixture.[4]

  • Dehydrating Agents: Chemical agents that absorb water, such as molecular sieves or anhydrous calcium chloride, can be added directly to the reaction.[4] Concentrated sulfuric acid also serves this purpose.[6]

  • Reactive Distillation: This process combines the chemical reaction and the separation of products into a single unit.[10]

  • Membrane Pervaporation: A membrane-based technique where water selectively permeates through a membrane, removing it from the reaction mixture.[4][11]

Troubleshooting Guide

Problem: My conversion rate is unexpectedly low despite following a standard protocol.

This is a common issue that can be traced to several factors. The following workflow can help diagnose the problem.

Troubleshooting_Workflow start Low Conversion Rate Detected check_equilibrium Is the equilibrium being shifted effectively? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes check_excess Is an excess of one reactant being used? check_equilibrium->check_excess No check_kinetics Is the reaction rate adequate? check_water->check_kinetics Yes solution Problem Resolved check_water->solution No, address water removal check_excess->solution Adjust stoichiometry check_catalyst Is the catalyst active and sufficient? check_kinetics->check_catalyst Yes check_temp Is the reaction temperature optimal? check_kinetics->check_temp No check_purity Are reactants pure? check_catalyst->check_purity Yes check_catalyst->solution No, check catalyst check_temp->solution Adjust temperature check_purity->solution Yes/No, purify reactants

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Q5: I am using a Dean-Stark apparatus, but no water is collecting. What's wrong?

  • Possible Cause 1: Leaks in the glassware setup.

    • Solution: Ensure all joints are properly sealed and clamped. Check for cracks in the glassware.

  • Possible Cause 2: Insufficient heating.

    • Solution: The reaction mixture must be heated to a vigorous reflux to ensure the water azeotrope can distill into the trap. Increase the heating mantle temperature.

  • Possible Cause 3: Inefficient condensation.

    • Solution: Check that there is a steady and sufficient flow of cold water through the condenser. The condenser should feel cool to the touch.[4]

Q6: My reactants may be impure. How does this affect the conversion rate?

The purity of reactants is crucial. Impurities can introduce water into the system or participate in side reactions, reducing the final yield.[12][13]

  • Water Contamination: "Wet" isoamyl alcohol or non-glacial acetic acid will introduce water, immediately shifting the equilibrium towards the reactants.[14]

  • Stoichiometric Imbalance: Impurities mean the actual moles of reactant are lower than calculated, affecting the stoichiometry and potentially limiting the reaction.[12]

    • Solution: Use reagents of high purity. Ensure isoamyl alcohol is anhydrous and use glacial acetic acid. If purity is uncertain, it can be assessed through techniques like titration or spectroscopy.[12]

Q7: Could the reaction temperature be the issue?

Yes, temperature is a critical parameter.

  • Too Low: An insufficient temperature will result in a very slow reaction rate, even with a catalyst. Heat is required to overcome the activation energy.[6]

  • Too High: While higher temperatures generally increase the initial reaction rate, excessively high temperatures can lead to the loss of volatile reactants or products if the reflux system is not efficient.[15] For enzymatic esterification, high temperatures can cause enzyme denaturation.[16] The optimal temperature depends on the specific catalyst and setup used.[7][15]

Q8: I'm not using an excess of either reactant. Is this a problem?

Yes. Without using an excess of one reactant or actively removing water, the reaction will simply proceed to equilibrium, which for this compound is typically limited to around 70% conversion under standard conditions.[2] Using an excess of acetic acid is a common and effective strategy to drive the reaction towards a higher yield of the ester.[1][9]

Data Presentation: Optimized Reaction Conditions

The optimal conditions for this compound synthesis can vary depending on the catalyst and methodology employed. The following table summarizes conditions from various studies that achieved high yields.

Catalyst TypeAlcohol:Acid Molar RatioTemperature (°C)Catalyst LoadingReaction Time (min)Yield (%)Reference
Ball-milled Seashells1:3.79815.7 mg21991[17]
Cation-Exchange Resin (NKC-9)1:1.25020 wt %~120Equilibrium[7][18]
Ionic Liquid1:2Reflux2 mLN/A85[10]
Candida antarctica Lipase1:3.3948.82.35%N/A91[15]

Experimental Protocols

Protocol: Fischer Esterification of this compound using a Dean-Stark Apparatus

This protocol describes a standard lab-scale synthesis of this compound employing azeotropic distillation to remove water.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (or another suitable water-immiscible solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_purification Final Purification reactants 1. Combine Reactants: - Isoamyl Alcohol - Acetic Acid (excess) - Toluene - Boiling Chips catalyst 2. Add Catalyst: - Conc. H₂SO₄ (slowly) reactants->catalyst reflux 3. Heat to Reflux: - Collect water in  Dean-Stark trap catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool wash_bicarb 5. Wash with NaHCO₃ to neutralize acid cool->wash_bicarb wash_water 6. Wash with Water wash_bicarb->wash_water dry 7. Dry Organic Layer (e.g., Na₂SO₄) wash_water->dry distill 8. Final Distillation dry->distill product Collect Pure This compound distill->product

Caption: Experimental workflow for this compound synthesis and purification.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[4]

  • Charging the Flask: To the round-bottom flask, add isoamyl alcohol, a molar excess of glacial acetic acid (e.g., 2-3 equivalents), toluene, and a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling. Caution: This is an exothermic process, and the acid is highly corrosive.[1]

  • Reflux: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap's arm, while the toluene will overflow back into the reaction flask.[4]

  • Monitoring: Continue the reflux until no more water collects in the arm of the Dean-Stark trap, which indicates the reaction has reached completion.[4]

  • Workup - Neutralization: Allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid and the sulfuric acid catalyst.[8][19] Vent the funnel frequently to release CO₂ gas produced. Repeat the wash until no more gas evolves.

  • Workup - Washing: Wash the organic layer with water or brine to remove any remaining salts.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry flask and purify the this compound via simple distillation, collecting the fraction that boils at the appropriate temperature (approx. 142 °C).[9]

References

effect of temperature on the rate of isoamyl acetate formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoamyl Acetate (B1210297) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting experiments on the .

Frequently Asked Questions (FAQs)

Q1: What is the general ?

A1: In general, for the acid-catalyzed Fischer esterification, increasing the reaction temperature increases the reaction rate.[1][2] This is because higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions between the reactant molecules (isoamyl alcohol and acetic acid). However, for enzymatic catalysis, the rate increases with temperature only up to an optimal point, beyond which the enzyme can denature, leading to a rapid decrease in activity.[3][4]

Q2: What is the optimal temperature range for isoamyl acetate synthesis?

A2: The optimal temperature depends on the catalyst used. For reactions catalyzed by a cation-exchange resin, an optimal temperature has been reported to be around 50°C (323.15 K).[1][2] In another study, a high yield of 91% was achieved at 98°C under solvent-free conditions.[5] For enzymatic synthesis, optimal temperatures are typically in the range of 40°C to 55°C.[3][4][6] Exceeding this range in enzymatic reactions can lead to catalyst denaturation.[3]

Q3: How does temperature affect the reaction equilibrium?

A3: The Fischer esterification is a reversible reaction.[7][8] According to Le Châtelier's principle, if the reaction is endothermic, increasing the temperature will shift the equilibrium towards the products, favoring the formation of this compound. One study indicates the reaction is endothermic.[9] However, the primary influence of temperature in many lab-scale syntheses is on the reaction rate rather than a significant shift in the equilibrium position. The most common strategies to drive the reaction to completion are using an excess of one reactant or removing a product as it forms.[7]

Q4: Can running the reaction at a very high temperature be detrimental?

A4: Yes. For acid-catalyzed reactions, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol, or the decomposition of the reactants or products, which can decrease the overall yield and purity of the this compound. For enzymatic reactions, temperatures above the optimum can cause the enzyme to denature, leading to a significant loss of catalytic activity.[3]

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Possible Cause 1: Insufficient Temperature. The reaction rate may be too slow at lower temperatures.

    • Solution: Ensure your reaction is heated to the appropriate temperature for the catalyst being used. For acid-catalyzed reactions, this typically involves refluxing the mixture.[7] A common laboratory setup involves heating the reaction vessel to 150-160°C to achieve a steady reflux.[7]

  • Possible Cause 2: Reaction has not reached equilibrium. The Fischer esterification is a relatively slow, reversible reaction.[7]

    • Solution: Increase the reaction time. A typical reflux time is 60-75 minutes.[7] Also, ensure that one of the reactants is in excess to drive the equilibrium towards the product side.[7]

  • Possible Cause 3 (Enzymatic): Denatured enzyme. The temperature may have exceeded the optimal range for the enzyme.

    • Solution: Carefully control the reaction temperature to stay within the optimal range for the specific lipase (B570770) used, typically between 40°C and 55°C.[3][4][6]

Issue 2: Product is impure and contains starting materials.

  • Possible Cause 1: Incomplete reaction. The reaction did not proceed to completion.

    • Solution: Increase the reflux time or consider using a more efficient catalyst. Ensure proper workup procedures are followed to remove unreacted starting materials. This includes washing the organic layer with sodium bicarbonate to remove excess acetic acid.[8]

  • Possible Cause 2: Inefficient purification. The purification steps were not sufficient to separate the product from the starting materials.

    • Solution: Ensure the liquid-liquid extraction steps are performed correctly to remove water-soluble impurities. For final purification, perform a simple distillation, carefully collecting the fraction at the boiling point of this compound.[7]

Issue 3: The reaction mixture has darkened, or a black tar-like substance has formed.

  • Possible Cause: Decomposition at high temperatures. This can occur if the heating is too aggressive, especially with a strong acid catalyst like concentrated sulfuric acid.

    • Solution: Reduce the heating temperature to maintain a gentle reflux. Ensure the reactants are stirred or agitated to prevent localized overheating. Consider using a milder catalyst, such as an acidic resin.[7]

Data Presentation

Table 1: Effect of Temperature on this compound Yield and Conversion

Catalyst TypeTemperature (°C)ObservationReference
Ball-milled Seashells9891% yield[5]
Cation-Exchange Resin50Conversion increases with temperature up to this point[1][2]
Immobilized Lipase40Optimum temperature for esterification[4]
CALB-displaying Pichia pastoris50Highest conversion achieved[6]
Immobilized Lipase55Maximum synthesis (64.6 mM)[3]
Immobilized Lipase65Decreased synthesis (55.2 mM)[3]
Immobilized Lipase75Further decline in synthesis (50.1 mM)[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a standard method for the acid-catalyzed synthesis of this compound.

Materials:

  • Isoamyl alcohol (isopentyl alcohol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (or Amberlyst® resin)[7]

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and glacial acetic acid. A common molar ratio is to use an excess of acetic acid to drive the reaction forward.[7]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.[10] Alternatively, an acidic resin like Amberlyst® can be used as a solid catalyst.[7] Add a few boiling chips to the flask.

  • Reflux: Attach a reflux condenser to the flask and ensure water is flowing through it. Heat the mixture to a gentle boil and maintain reflux for 60-75 minutes.[7] The heating block temperature is typically set to 150-160°C.[7]

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Add cold water to the separatory funnel, shake, and allow the layers to separate. Remove the aqueous layer.

    • Slowly add a 5% sodium bicarbonate solution to neutralize any remaining acid.[7][8] Be cautious as carbon dioxide gas will be produced. Vent the separatory funnel frequently. Remove the aqueous layer.

    • Wash the organic layer with a brine solution (saturated NaCl) to help remove dissolved water.

  • Drying: Transfer the organic layer (the crude this compound) to a clean, dry flask and add anhydrous sodium sulfate to remove any residual water.

  • Purification: Decant or filter the dried liquid into a distillation flask. Perform a simple distillation to purify the this compound, collecting the fraction that boils at the appropriate temperature (the boiling point of this compound is approximately 142°C).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reactants Combine Isoamyl Alcohol and Acetic Acid catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat under Reflux (e.g., 60-75 min) catalyst->reflux cool Cool to Room Temperature reflux->cool Reaction Complete wash1 Wash with H₂O cool->wash1 wash2 Neutralize with NaHCO₃ Solution wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry with Anhydrous Na₂SO₄ wash3->dry distill Simple Distillation dry->distill Transfer Crude Product product Collect Pure This compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

References

minimizing water content in the isoamyl acetate reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of isoamyl acetate (B1210297) via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize water in the isoamyl acetate reaction mixture?

A1: The synthesis of this compound from isoamyl alcohol and acetic acid is a reversible equilibrium reaction known as Fischer esterification. Water is a product of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (isoamyl alcohol and acetic acid), thereby reducing the yield of the desired product, this compound. Furthermore, residual water can complicate the purification process and affect the accuracy of analytical characterization of the final product.

Q2: What is the primary principle governing the removal of water to improve reaction yield?

A2: Le Chatelier's principle is the core concept. It states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In Fischer esterification, the reaction is:

Isoamyl Alcohol + Acetic Acid ⇌ this compound + Water

To maximize the yield of this compound, the equilibrium must be shifted to the right. This is achieved by either using a large excess of one of the reactants (typically the less expensive one, acetic acid) or by actively removing water as it is formed.

Q3: What are the common methods for removing water during this reaction?

A3: There are several effective methods to remove water from the esterification reaction:

  • Chemical Dehydration: Using a dehydrating agent that also acts as the reaction catalyst, such as concentrated sulfuric acid, is common. This agent actively sequesters the water formed during the reaction.

  • Azeotropic Distillation: This method involves adding a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be removed using a Dean-Stark apparatus.

  • Use of Drying Agents: Solid desiccants like molecular sieves can be added directly to the reaction mixture to absorb water as it is produced.

  • Post-Reaction Washing and Drying: After the reaction is complete, the crude product is "washed" with water and a sodium bicarbonate solution to remove the acid catalyst and unreacted acetic acid. The organic layer is then dried using an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate to remove dissolved water before final purification.

Troubleshooting Guide

Problem 1: The final yield of this compound is significantly lower than expected.

  • Possible Cause: Incomplete removal of water during the reaction, causing the equilibrium to favor the reactants.

  • Solution:

    • Verify Dehydrating Agent: Ensure the concentrated sulfuric acid used as a catalyst is fresh and has not absorbed atmospheric moisture. For other drying agents like molecular sieves, ensure they have been properly activated before use.

    • Increase Reactant Excess: If not already doing so, increase the molar excess of glacial acetic acid to further drive the reaction toward the product side.

    • Implement Continuous Water Removal: For larger-scale reactions, consider using a Dean-Stark apparatus to physically remove water as it forms, which is one of the most efficient methods for driving the equilibrium forward.

    • Prevent Atmospheric Moisture: Use a drying tube filled with a desiccant (e.g., calcium chloride) on top of the reflux condenser to prevent moisture from the air from entering the reaction vessel.

Problem 2: The purified product appears cloudy or wet.

  • Possible Cause: Inefficient drying of the organic phase after the aqueous workup.

  • Solution:

    • Sufficient Drying Agent: Ensure an adequate amount of anhydrous sodium sulfate or magnesium sulfate is used. Add the drying agent until some of it remains free-flowing and does not clump together, indicating all the water has been absorbed.

    • Adequate Contact Time: Allow sufficient time for the drying agent to work. Gently swirl the flask containing the product and the drying agent for 10-15 minutes.

    • Proper Separation: Carefully decant or filter the dried liquid product from the solid drying agent to ensure no hydrated salt is carried over.

Problem 3: The IR spectrum of the product shows a broad peak around 3200-3600 cm⁻¹, characteristic of an O-H stretch.

  • Possible Cause: The presence of residual water or unreacted isoamyl alcohol in the final product.

  • Solution:

    • Improve Post-Reaction Workup: Re-wash the product with a saturated sodium chloride solution (brine) to help remove dissolved water.

    • Thorough Drying: Repeat the drying step with fresh anhydrous drying agent.

    • Efficient Purification: Ensure the distillation is performed carefully to separate the this compound product from any lower-boiling water or higher-boiling unreacted alcohol. Collect the fraction that distills within the correct boiling point range for this compound (approx. 142°C).

Data Presentation

Table 1: Physical Properties of Key Reagents and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
Isoamyl Alcohol88.15131.10.810Slightly soluble
Acetic Acid60.05118.01.049Miscible
This compound130.19142.00.876Slightly soluble
Water18.02100.01.000N/A

Table 2: Typical Reaction Conditions for this compound Synthesis

ParameterConditionRationale
Reactant Ratio~1.5 to 2 molar equivalents of acetic acid per equivalent of isoamyl alcoholUse excess acetic acid to shift equilibrium towards products.
CatalystConcentrated Sulfuric Acid (~1-5% of total volume)Acts as both a catalyst and a dehydrating agent.
TemperatureReflux (~140-160 °C)Provides energy to overcome the activation energy and increases the reaction rate.
Reaction Time60-75 minutesAllows the reaction to approach equilibrium.

Experimental Protocols

Protocol 1: Synthesis of this compound with In-Situ Water Removal

This protocol relies on concentrated sulfuric acid as both a catalyst and a dehydrating agent.

  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. Attach a drying tube containing calcium chloride to the top of the condenser.

  • Reagent Addition: To the round-bottom flask, add 20 mL of isoamyl alcohol, followed by 24 mL of glacial acetic acid.

  • Catalyst Addition: Carefully and slowly add 4 mL of concentrated sulfuric acid to the mixture while swirling the flask. Add a few boiling chips.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 60-75 minutes. The refluxing action continuously returns vaporized reactants to the flask.

  • Cooling: After the reflux period, turn off the heat and allow the apparatus to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of cold water. Add a 5% aqueous sodium bicarbonate solution in small portions, shaking and venting frequently, until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic to pH paper. This neutralizes unreacted acetic acid and the sulfuric acid catalyst.

  • Workup - Extraction: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer with 25 mL of distilled water, followed by 25 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water.

  • Drying: Transfer the organic layer (the crude this compound) to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate, swirling occasionally, until the liquid is clear and the drying agent no longer clumps.

  • Purification: Decant the dried product into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 137°C and 143°C.

Visualizations

Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products cluster_shift Shifting Equilibrium (Le Chatelier's Principle) Reactants Isoamyl Alcohol + Acetic Acid Products This compound + Water Reactants->Products Esterification Products->Reactants Hydrolysis Remove Water Remove Water Products->Remove Water Decreases Product Concentration Add Excess\nAcetic Acid Add Excess Acetic Acid Add Excess\nAcetic Acid->Reactants Increases Reactant Concentration

Caption: Le Chatelier's principle applied to Fischer esterification.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Was water actively removed during reaction? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was an excess of a reactant used? A1_Yes->Q2 Sol1 Implement in-situ water removal: - Use conc. H₂SO₄ - Add molecular sieves - Use Dean-Stark trap A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the post-reaction drying step effective? A2_Yes->Q3 Sol2 Increase molar ratio of acetic acid to isoamyl alcohol. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Ensure sufficient anhydrous drying agent was used and allowed adequate contact time. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_product Final Product A 1. Reagent Mixing (Isoamyl Alcohol, Acetic Acid) B 2. Catalyst Addition (Conc. H₂SO₄) A->B C 3. Reflux (60-75 min) B->C D Water Removal Point 1: In-situ dehydration by H₂SO₄ C->D E 4. Cooling & Quenching (Cold Water) C->E F 5. Neutralization (NaHCO₃ Wash) E->F G 6. Extraction (Separatory Funnel) F->G H 7. Drying Organic Layer (Anhydrous Na₂SO₄) G->H I 8. Purification (Distillation) H->I J Water Removal Point 2: Drying with anhydrous salt H->J K Pure this compound I->K

Caption: Experimental workflow for this compound synthesis.

Validation & Comparative

A Comparative Guide to Isoamyl Acetate and Butyl Acetate as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoamyl acetate (B1210297) and butyl acetate are two prominent aliphatic esters extensively used as flavor compounds across the food, beverage, and pharmaceutical sectors. While both contribute characteristic fruity notes, their distinct sensory profiles, physicochemical properties, and performance in various applications warrant a detailed comparison. This guide provides an objective analysis of these two flavor compounds, supported by their individual data and detailed experimental protocols for their comparative evaluation.

I. Flavor Profile and Applications

The primary distinction between isoamyl acetate and butyl acetate lies in their aroma and flavor characteristics. These differences dictate their suitability for specific flavor formulations.

This compound is predominantly recognized for its potent and sweet aroma reminiscent of banana and pear.[1][2][3] It is a principal component in many artificial banana and pear flavorings and is also a naturally occurring compound in fruits such as bananas and apples.[3][4] The intense and distinct fruitiness of this compound makes it a favored ingredient in confectionery, baked goods, and various beverages.[4]

Butyl Acetate , in contrast, imparts a more generalized fruity aroma, often described as having a banana-like character with subtle notes of rum.[5] It is perceived as being brighter, and at times slightly harsher, than its isomers.[5] Butyl acetate is frequently used in conjunction with other esters, including this compound, to create a more rounded and complex fruit flavor profile in products like apple, banana, and cherry-flavored items.[5]

Table 1: Comparison of Flavor Profiles and Applications

FeatureThis compoundButyl Acetate
Primary Aroma Strong, sweet, banana, pear[1][2][3]Fruity, banana-like, hint of rum[5]
Flavor Nuances Candy-like, with facets of ripe apple[2]Brighter, can be slightly harsher than its isomers[5]
Natural Occurrence Found in bananas, apples, and as a product of fermentation in beverages[3][4]Present in a variety of fruits[5]
Primary Applications Key for creating artificial banana and pear flavors; used in confectionery, baked goods, and beverages[4]Broadly used to enhance and brighten a wide array of fruit flavors such as apple, banana, cherry, and pear[5]
Combined Use Can be blended with other esters to develop more complex fruit profiles.Often combined with this compound to add complexity and mellow certain flavor notes[5]

II. Physicochemical Properties

The physical and chemical characteristics of these esters are critical as they influence their stability, volatility, and solubility within different product matrices.

Table 2: Physicochemical Properties of this compound and Butyl Acetate

PropertyThis compoundButyl Acetate
Chemical Formula C₇H₁₄O₂C₆H₁₂O₂
Molecular Weight 130.18 g/mol [2]116.16 g/mol
Boiling Point 142 °C[3]126 °C
Melting Point -78 °C[3]-78 °C
Density 0.876 g/cm³[3]0.88 g/cm³
Solubility in Water Slightly soluble[3]Slightly soluble
Odor Threshold Can be as low as 2 parts per million[2]Not specified in the available search results.

III. Experimental Protocols for Comparative Analysis

For a robust and objective comparison of the performance of this compound and butyl acetate as flavor compounds, a combination of sensory evaluation and instrumental analysis is recommended.

A. Sensory Evaluation

Sensory analysis provides invaluable data on the human perception of these flavor compounds.

1. Triangle Test

The triangle test is a discriminative sensory method employed to ascertain if a perceptible sensory difference exists between two product samples.[1][6][7]

  • Objective: To determine if a sensory panel can distinguish between a product formulated with this compound and one with butyl acetate.

  • Procedure:

    • Two batches of a neutral base product (e.g., sugar solution, unflavored gelatin) are prepared. One is flavored with a specific concentration of this compound, and the other with an identical concentration of butyl acetate.

    • Each panelist is presented with three coded samples. Two of the samples are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1][8]

    • Panelists are tasked with identifying the "odd" or "different" sample.[6][7]

    • The results are then statistically analyzed to determine if the number of correct identifications is significantly greater than what would be predicted by chance (which is a one-third probability).[8]

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Prepare Base Product Prepare Base Product Add this compound Add this compound Prepare Base Product->Add this compound Add Butyl Acetate Add Butyl Acetate Prepare Base Product->Add Butyl Acetate Code Samples Code Samples Add this compound->Code Samples Add Butyl Acetate->Code Samples Present 3 Samples Present 3 Samples Code Samples->Present 3 Samples Panelist Identifies Odd Sample Panelist Identifies Odd Sample Present 3 Samples->Panelist Identifies Odd Sample Collect Responses Collect Responses Panelist Identifies Odd Sample->Collect Responses Statistical Analysis Statistical Analysis Collect Responses->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Figure 1: Workflow for a Triangle Test.

2. Descriptive Analysis

Descriptive analysis is utilized to generate a comprehensive sensory profile of a product, which includes the quantification of the intensity of each perceived attribute.[9][10][11]

  • Objective: To characterize and quantify the distinct aroma and flavor attributes of both this compound and butyl acetate.

  • Procedure:

    • A panel of 8-12 trained individuals collaborates to develop a consensus vocabulary that describes the sensory characteristics of the two esters.

    • Panelists then proceed to rate the intensity of each agreed-upon attribute (e.g., "banana," "pear," "fruity," "sweet," "chemical") for each sample, using a numerical scale.[10]

    • The collected data is statistically analyzed to construct a detailed sensory profile for each compound, which allows for a direct and quantitative comparison of their attributes.

Descriptive_Analysis_Workflow cluster_training Panel Training cluster_eval Evaluation cluster_analysis Data Analysis Select Panelists Select Panelists Develop Sensory Lexicon Develop Sensory Lexicon Select Panelists->Develop Sensory Lexicon Train on Intensity Scales Train on Intensity Scales Develop Sensory Lexicon->Train on Intensity Scales Present Coded Samples Present Coded Samples Train on Intensity Scales->Present Coded Samples Panelists Rate Intensities Panelists Rate Intensities Present Coded Samples->Panelists Rate Intensities Collect Data Collect Data Panelists Rate Intensities->Collect Data Statistical Analysis (e.g., ANOVA) Statistical Analysis (e.g., ANOVA) Collect Data->Statistical Analysis (e.g., ANOVA) Generate Sensory Profiles Generate Sensory Profiles Statistical Analysis (e.g., ANOVA)->Generate Sensory Profiles

Figure 2: Workflow for Descriptive Analysis.

3. Hedonic Testing

Hedonic testing is a sensory evaluation method that measures the degree of consumer preference and acceptance for a product.[6][12][13]

  • Objective: To ascertain consumer preference between products flavored with this compound versus those flavored with butyl acetate.

  • Procedure:

    • A consumer panel, typically consisting of 50-100 individuals who are representative of the target market, is recruited.

    • Coded samples of products flavored with each of the esters are presented to the consumers.

    • Consumers are asked to rate their overall liking for each product using a 9-point hedonic scale, where 1 represents "dislike extremely" and 9 represents "like extremely".[6][13]

    • The collected data is then analyzed to determine if there is a statistically significant preference for one flavor over the other.

B. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile flavor compounds.

  • Objective: To quantitatively measure the concentration of this compound and butyl acetate in a product and to evaluate their stability over a period of time.

  • Methodology: Headspace GC-MS is a widely used method for the analysis of volatile compounds in food and beverage products.

    • Sample Preparation: A precisely weighed amount of the product is placed into a sealed headspace vial. The vial is then heated to facilitate the partitioning of the volatile esters into the headspace.

    • Injection: A sample of the gas from the headspace is injected into the GC-MS system.

    • Separation: The compounds within the sample are separated based on their boiling points and polarity as they travel through the GC column.

    • Detection and Quantification: The mass spectrometer identifies the individual compounds based on their unique mass spectra, and the detector quantifies their respective concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Place Sample in Vial Place Sample in Vial Seal and Heat Vial Seal and Heat Vial Place Sample in Vial->Seal and Heat Vial Headspace Injection Headspace Injection Seal and Heat Vial->Headspace Injection GC Separation GC Separation Headspace Injection->GC Separation MS Detection & Identification MS Detection & Identification GC Separation->MS Detection & Identification Quantification Quantification MS Detection & Identification->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

References

comparison of different catalysts for isoamyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalytic systems for the synthesis of isoamyl acetate (B1210297) reveals a range of options for researchers and chemical engineers, each with distinct advantages and drawbacks. The choice of catalyst significantly impacts reaction efficiency, environmental footprint, and overall process economics. This guide provides a comparative overview of common catalysts, supported by experimental data, to aid in the selection of the most suitable system for specific research and production needs.

The synthesis of isoamyl acetate, a widely used fragrance and flavoring agent, is typically achieved through the esterification of isoamyl alcohol with acetic acid. The reaction equilibrium, however, necessitates the use of a catalyst to achieve high yields in reasonable timeframes. Catalysts for this process can be broadly categorized into homogeneous liquid acids, heterogeneous solid acids, and enzymes.

Performance Comparison of Catalytic Systems

The performance of various catalysts for this compound synthesis is summarized in the table below. This data, compiled from multiple studies, highlights key metrics such as reaction temperature, reaction time, and product yield, offering a quantitative basis for comparison.

Catalyst TypeSpecific CatalystReaction Temperature (°C)Reaction Time (h)Molar Ratio (Acid:Alcohol)Yield (%)Key AdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)~150-1601 - 1.25Excess Acetic AcidLow (<10)Low cost, high initial activity.[1][2]Corrosive, difficult to separate, environmental pollution.[3][4][5][6]
Heterogeneous Acid Cation-Exchange Resin (NKC-9)50>201.2:1HighGood chemical stability, easy separation and recovery, high activity.[3][5]Potential for catalyst wear in stirred reactors.[5]
Ball-milled Seashells983.653.7:191Environmentally benign, high yield under solvent-free conditions.[6][7]Requires specific preparation (ball-milling).
Dimethyl-benzenesulfonic acidMicrowave (400W)0.172:195.7Very high yield in a short reaction time with microwave assistance.[4]Requires specialized microwave equipment.
Ionic Liquid Acidic Ionic LiquidNot specifiedNot specified2:185Acts as both catalyst and extractant, high purity of product (99%).[8][9]Cost and potential toxicity of some ionic liquids.[3][5]
Enzymatic Immobilized Candida rugosa Lipase (CRL)454Not specified64 - >85Mild reaction conditions, high selectivity, environmentally friendly ("green").[10]Higher cost, potential for enzyme denaturation.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for the synthesis of this compound using different catalytic systems.

Homogeneous Catalysis: Sulfuric Acid

A common laboratory-scale synthesis involves the Fischer esterification method.[1][2]

  • Reaction Setup: A 5-mL conical vial is charged with 1.0 mL of isoamyl alcohol, 1.5 mL of glacial acetic acid, and 2-3 drops of concentrated sulfuric acid. A spin vane is added for stirring.[2]

  • Reflux: A water-cooled condenser is attached to the vial, and the mixture is heated to reflux at 150-160 °C for 60-75 minutes.[2]

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature.

    • The product is extracted using an aqueous solution of 5% sodium bicarbonate to neutralize the acidic catalyst and unreacted acetic acid. This step is repeated three times.[2]

    • The organic layer is separated and dried with anhydrous sodium sulfate.[2]

    • The final product is purified by distillation.

Heterogeneous Catalysis: Cation-Exchange Resin in a Fixed-Bed Reactor

This method is suitable for continuous production and catalyst reuse.[3][5]

  • Catalyst Preparation: A cation-exchange resin (e.g., NKC-9) is packed into a fixed-bed reactor.

  • Reaction Conditions: A mixture of acetic acid and isoamyl alcohol, typically with a molar ratio of 1.2:1, is fed through the reactor at a controlled flow rate (e.g., 40 mL/min). The reaction is maintained at a specific temperature, for instance, 50 °C.[3]

  • Product Analysis: The output from the reactor is collected, and the composition is analyzed using gas chromatography (GC) to determine the conversion of reactants and the yield of this compound.[3]

  • Catalyst Reusability: The stability and reusability of the catalyst can be assessed by running the reaction for extended periods and analyzing the catalyst for any degradation. The NKC-9 resin has been shown to be reusable for at least 10 cycles without a significant loss in activity.[3][5]

Enzymatic Synthesis: Immobilized Lipase

This "green" approach utilizes enzymes under mild conditions.[10]

  • Enzyme Immobilization: Lipase from Candida rugosa (CRL) is immobilized on a suitable support, such as mesoporous zinc ferrite (B1171679) nanoparticles, through covalent bonding.[10]

  • Reaction: The esterification is carried out by mixing acetic acid and isoamyl alcohol in a solvent like n-hexane. The immobilized enzyme is then added to the mixture.

  • Optimization: The reaction is conducted at a controlled temperature (e.g., 45 °C) for a specific duration (e.g., 4 hours). The yield of this compound under these conditions has been reported to be 64%.[10]

  • Product Recovery: After the reaction, the immobilized enzyme can be easily separated by filtration for reuse. The product is then isolated from the reaction mixture.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing different catalysts in the synthesis of this compound.

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Product Analysis & Catalyst Evaluation cluster_comparison Comparative Analysis p1 Select Catalyst Type (Homogeneous, Heterogeneous, Enzymatic) p2 Prepare Specific Catalyst (e.g., Immobilization, Pre-treatment) p1->p2 r1 Set Up Reactor (Batch, Fixed-Bed, etc.) p2->r1 p3 Measure Reactants (Isoamyl Alcohol, Acetic Acid) p3->r1 r2 Define Reaction Parameters (Temperature, Time, Molar Ratio) r1->r2 r3 Run Reaction r2->r3 a1 Product Workup & Purification (Extraction, Distillation) r3->a1 a4 Assess Catalyst Reusability r3->a4 Separate & Reuse Catalyst a2 Characterization (GC, IR Spectroscopy) a1->a2 a3 Calculate Yield & Selectivity a2->a3 c1 Tabulate Performance Data a3->c1 c2 Evaluate Advantages & Disadvantages a4->c2 c1->c2 c3 Select Optimal Catalyst c2->c3

Caption: Generalized experimental workflow for catalyst comparison in this compound synthesis.

Conclusion

The selection of a catalyst for this compound synthesis is a critical decision that balances reaction performance with operational and environmental considerations. While traditional homogeneous catalysts like sulfuric acid are inexpensive, they present significant challenges in terms of safety and waste management.[4][6] Heterogeneous catalysts, such as cation-exchange resins and novel materials like ball-milled seashells, offer a more sustainable alternative with easier separation and potential for reuse.[3][5][6] Enzymatic catalysis represents the greenest approach, operating under mild conditions, though the cost of enzymes can be a limiting factor.[10] For industrial applications, continuous processes using heterogeneous catalysts in fixed-bed or catalytic distillation columns are increasingly favored for their efficiency and economic advantages.[11][12][13] This guide provides the foundational data and methodologies to assist researchers in navigating these choices and optimizing their synthesis of this compound.

References

A Tale of Two Syntheses: A Comparative Guide to Enzymatic and Chemical Production of Isoamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isoamyl acetate (B1210297), a key flavor and fragrance compound, presents a choice between traditional chemical methods and modern enzymatic processes. This guide offers an objective comparison of these two approaches, supported by experimental data, to inform manufacturing and development decisions.

The conventional route to isoamyl acetate is the Fischer esterification, a classic acid-catalyzed reaction between isoamyl alcohol and acetic acid. While effective, this method often requires high temperatures and corrosive acid catalysts, leading to environmental concerns and the formation of byproducts. In contrast, enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener alternative, operating under milder conditions with high specificity. This comparison delves into the quantitative performance, experimental protocols, and environmental impact of both methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for both the enzymatic and chemical synthesis of this compound, compiled from various studies.

Parameter Enzymatic Synthesis (Immobilized Lipase) Chemical Synthesis (Fischer Esterification) References
Catalyst Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B, Rhizomucor miehei Lipase)Strong Acid (e.g., Sulfuric Acid, Amberlyst® 15)
Yield 80% - >95%55% - 95.1%
Reaction Temperature 30°C - 60°C100°C - 160°C
Reaction Time 1 - 8 hours1 - 75 minutes (under reflux)
Catalyst Reusability High (up to 10 cycles with minimal loss of activity)Moderate (Cation-exchange resins can be reused)
Solvent Often solvent-free or in non-polar organic solventsOften requires excess reactant as solvent or an inert solvent
Byproducts Minimal, mainly waterWater, and potential for side reactions like dehydration of alcohol
Environmental Impact Lower energy consumption, biodegradable catalyst, less hazardous wasteHigh energy consumption, corrosive and hazardous catalysts, potential for acid waste

Experimental Protocols: A Step-by-Step Look

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common lab practices for enzymatic esterification.

Materials:

  • Isoamyl alcohol

  • Acetic acid (or acetic anhydride (B1165640) for higher yields)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Solvent (optional, e.g., n-heptane)

  • Molecular sieves (to remove water)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • In a sealed reaction vessel, combine isoamyl alcohol and acetic acid. The molar ratio of alcohol to acid can be varied to optimize the yield, with an excess of the alcohol often being used.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrates.

  • If a solvent is used, add it to the reaction mixture. For a solvent-free system, proceed to the next step.

  • Add molecular sieves to the mixture to absorb the water produced during the reaction, which helps to shift the equilibrium towards product formation.

  • Incubate the reaction mixture at a controlled temperature, typically between 30-60°C, with constant agitation (e.g., 150-200 rpm) for a specified duration (e.g., 1-8 hours).

  • After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration for reuse.

  • The product, this compound, can be purified from the remaining reactants by distillation or chromatography if high purity is required.

Chemical Synthesis of this compound (Fischer Esterification)

This protocol is a standard laboratory procedure for Fischer esterification.

Materials:

  • Isoamyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid or Amberlyst® 15 resin

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add isoamyl alcohol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or Amberlyst® 15 resin (e.g., 0.2 g for a small-scale reaction) to the flask.

  • Assemble the reflux apparatus and heat the mixture to reflux (approximately 150-160°C) for 60-75 minutes.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acetic acid. Be cautious as CO2 gas will be evolved.

  • Separate the organic layer (containing the this compound) and dry it over anhydrous sodium sulfate.

  • Purify the this compound by distillation to separate it from any remaining isoamyl alcohol and byproducts.

Mandatory Visualization: Reaction Workflows

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Product Separation & Purification cluster_products Final Products Reactants Isoamyl Alcohol + Acetic Acid ReactionVessel Reaction at 30-60°C (1-8 hours) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Filtration Filtration ReactionVessel->Filtration Purification Distillation/Chromatography Filtration->Purification Product Stream ReusableEnzyme Reusable Enzyme Filtration->ReusableEnzyme Catalyst Recovery Product This compound Purification->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Fischer Esterification cluster_workup Work-up and Purification cluster_product Final Product Reactants Isoamyl Alcohol + Glacial Acetic Acid Reflux Reflux at 150-160°C (60-75 min) Reactants->Reflux Catalyst H₂SO₄ or Amberlyst® 15 Catalyst->Reflux Washing Washing with NaHCO₃ Reflux->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the chemical synthesis of this compound.

Conclusion: A Clearer Choice for Synthesis

The data and protocols presented highlight a clear trade-off between the enzymatic and chemical synthesis of this compound. While Fischer esterification is a well-established and often faster method, it comes with the environmental and safety baggage of high temperatures and corrosive catalysts.

Enzymatic synthesis, on the other hand, stands out as a more sustainable and efficient process in terms of yield and catalyst reusability. The milder reaction conditions not only reduce energy consumption but also minimize the formation of unwanted byproducts, potentially simplifying the purification process. For industries aiming to adopt greener manufacturing practices and produce high-purity compounds, the enzymatic route presents a compelling and increasingly viable alternative. The choice between these two methods will ultimately depend on the specific requirements of the application, including production scale, cost considerations, and sustainability goals.

A Comparative Guide to the Analytical Validation of Isoamyl Acetate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical validation of isoamyl acetate (B1210297), a common flavor and fragrance agent. While GC is the traditional and more prevalent method for volatile compounds like isoamyl acetate, this guide also explores a prospective HPLC method, drawing parallels from the analysis of similar short-chain fatty acid esters.

Methodology Showdown: HPLC and GC

The selection of an analytical technique is contingent on the physicochemical properties of the analyte. This compound's volatility makes GC a natural fit, however, HPLC offers versatility for non-volatile compounds and can be adapted for certain ester analyses.[1][2][3]

Gas Chromatography (GC) Protocol

GC is a robust and sensitive technique for the analysis of volatile compounds.[2][3] A typical GC method for this compound involves a flame ionization detector (FID) for quantification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A 60-m × 0.32-mm i.d. capillary column, DB-Wax with a 0.5-μm film thickness is often suitable.[4]

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 200-250 °C

    • Detector: 250-300 °C

    • Oven: Programmed temperature gradient, for example, starting at 80°C and ramping up to 180°C to ensure separation from other components.[5]

  • Sample Preparation: Samples are typically diluted in a suitable solvent like n-hexane.[6] For air monitoring, samples can be collected on charcoal tubes and extracted with carbon disulfide.[4]

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

High-Performance Liquid Chromatography (HPLC) Protocol (Prospective Method)

While less common for this compound, an HPLC method can be developed, particularly for non-volatile matrices or when GC is unavailable. This prospective method is based on protocols for similar short-chain fatty acids and their esters.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The gradient can be optimized to achieve the best separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible for the ester functional group, although sensitivity might be limited. An RI detector can also be employed.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

Performance Parameter Comparison

The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters for both HPLC and GC are summarized below. The data for the prospective HPLC method are indicative and based on methods for similar analytes.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC) (Prospective)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 5%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeµg/mL to high ng/mL range
Limit of Quantitation (LOQ) Low ng/mL to pg/mL rangeµg/mL to high ng/mL range
Specificity/Selectivity High, especially with MS detectorsModerate to High, dependent on matrix complexity

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & Matrix Characterization B Instrument & Column Selection (HPLC/GC) A->B C Optimization of Chromatographic Conditions B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Standard & Sample Preparation I->J K Data Acquisition J->K L Data Processing & Quantification K->L M Reporting L->M

Analytical Method Validation Workflow

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the method's suitability.

cluster_0 Core Performance cluster_1 Quantitative Capability cluster_2 Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Interrelation of Validation Parameters

Conclusion

For the analysis of this compound, Gas Chromatography stands out as the superior technique due to the compound's volatile nature, offering high sensitivity and resolution.[2][3] A validated GC-FID method provides excellent accuracy, precision, and low detection limits. While a dedicated, validated HPLC method for this compound is not commonly reported, a prospective method can be developed based on the analysis of similar esters. This HPLC method would offer an alternative for specific applications but would likely have higher limits of detection and potential challenges with selectivity compared to GC. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[1]

References

A Comparative Analysis of Isoamyl Acetate Production Across Different Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoamyl acetate (B1210297), a key ester responsible for the characteristic banana-like aroma, is a significant flavor compound in fermented beverages and a valuable additive in the food, pharmaceutical, and cosmetic industries. Yeast, particularly Saccharomyces cerevisiae, is the primary microbial producer of this volatile compound. However, the capacity for isoamyl acetate production varies significantly among different yeast species and even between strains of the same species. This guide provides a comparative overview of this compound production in various yeast strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and engineering of optimal production hosts.

Comparative Performance of Yeast Strains in this compound Production

The production of this compound is influenced by a multitude of factors including the genetic background of the yeast strain, fermentation conditions, and the availability of precursor molecules. The following table summarizes quantitative data from various studies, highlighting the differences in this compound yields across several yeast species and engineered strains.

Yeast StrainGenetic Modification/ConditionThis compound Titer (mg/L)Reference
Saccharomyces cerevisiae (Brewing strain)Addition of L-leucine and amyl alcoholSubstantially high levels (specific value not provided)[1]
Saccharomyces cerevisiae (Mutant strain)Selected on 5,5,5 trifluoro-DL-leucine162 µg/L (parental strain produced less)[1]
Saccharomyces cerevisiaeOverexpression of BAT2 geneIncreased production (specific value not provided)[1]
Pichia fermentans ITD-00165Fed with isoamyl alcohol precursor (slow supply)390[2]
Pichia fermentans ITD-00165Without precursor addition32[2]
Yarrowia lipolyticaExpressing ATF1 from S. cerevisiae613
Yarrowia lipolyticaIncreased ATF1 copies, optimized acetyl-CoA supply and culture conditions3404[3]
Kloeckera apiculataModel grape juice fermentationHighest among seven wine yeast strains tested (specific value not provided)[4]
Hansenula subpelliculosaModel grape juice fermentationIntermediate levels[4]
Kluyveromyces marxianusModel grape juice fermentationIntermediate levels[4]
Torulaspora delbrueckiiModel grape juice fermentationIntermediate levels[4]
Pichia membranaefaciensModel grape juice fermentationVery low levels[4]
Candida guilliermondiiModel grape juice fermentationVery low levels[4]
Saccharomyces cerevisiae (Sake yeast)FPy-resistant mutant A1~3-fold increase compared to parent[5]
Pichia fermentans ITD00165Double coupling system380
Kluyveromyces marxianus ITD00211Double coupling system320[6]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the comparative assessment of this compound production. Below are detailed protocols for key experiments.

Yeast Strain Cultivation and Pre-culture Preparation
  • Media: Yeast strains are typically cultivated in YPD medium (2% glucose, 2% peptone, 1% yeast extract). For specific experiments, a chemically defined medium may be used to control for nutrient variables.

  • Inoculation: A single colony of the desired yeast strain is inoculated into 5-10 mL of sterile YPD broth.

  • Incubation: The culture is incubated at 30°C for 24-48 hours with shaking (e.g., 200 rpm) to ensure aeration and uniform growth, reaching the stationary phase.

Fermentation for this compound Production
  • Fermentation Medium: The main fermentation can be carried out in various media, such as model grape juice for wine yeast comparisons or specialized production media. The composition of the medium, particularly the concentration of nitrogen sources (amino acids like leucine) and glucose, significantly impacts ester formation.[1][7]

  • Inoculation: The pre-culture is used to inoculate the main fermentation medium to a specific starting optical density (OD), for example, an OD600 of 0.1.

  • Fermentation Conditions:

    • Temperature: Fermentation is typically conducted at temperatures ranging from 20°C to 30°C. Temperature is a critical parameter affecting both yeast growth and enzyme activity.

    • Aeration: The level of aeration can influence the metabolic state of the yeast and, consequently, ester production. Fermentations can be carried out under static (anaerobic) or aerated conditions. For instance, varying airflow rates (e.g., 0.5, 0.75, and 1.0 vvm) can be tested.[2]

    • Precursor Addition: To boost production, the precursor isoamyl alcohol can be added to the fermentation medium.[1][2] A slow-feeding strategy may be employed to avoid toxic effects on the yeast.[2]

  • Sampling: Samples are taken at regular intervals throughout the fermentation process to measure cell growth (OD600) and the concentration of this compound.

Quantification of this compound
  • Sample Preparation: The fermentation broth is centrifuged to separate the yeast cells from the supernatant. The supernatant is then used for this compound analysis.

  • Gas Chromatography (GC): Gas chromatography is the standard method for quantifying volatile compounds like this compound.

    • Extraction: this compound is first extracted from the supernatant using a solvent (e.g., n-decane) or by headspace solid-phase microextraction (SPME).[8][9]

    • GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).[8]

    • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of pure this compound.

Visualizing the Molecular and Experimental Landscape

To better understand the biological process and the experimental design, the following diagrams illustrate the key pathway and a typical workflow.

Isoamyl_Acetate_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Ehrlich Pathway Intermediate Isoamyl_Alcohol Isoamyl Alcohol alpha_KIC->Isoamyl_Alcohol Ehrlich Pathway Isoamyl_Acetate This compound Isoamyl_Alcohol->Isoamyl_Acetate ATF1/ATF2 (Alcohol Acetyltransferase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Isoamyl_Acetate

Caption: Biosynthesis of this compound in yeast.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparative Study Strain_Selection Yeast Strain Selection Pre_culture Pre-culture Preparation (YPD, 30°C, 24-48h) Strain_Selection->Pre_culture Fermentation Fermentation (Defined Medium, Controlled Temp/Aeration) Pre_culture->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis This compound Quantification (GC-FID) Sampling->Analysis Data_Comparison Data Analysis and Comparison Analysis->Data_Comparison

Caption: General experimental workflow.

Conclusion

The production of this compound is a strain-dependent characteristic that can be significantly enhanced through both classical strain selection and modern metabolic engineering techniques. As the data indicates, non-conventional yeasts such as Yarrowia lipolytica and Pichia fermentans show great promise as high-level producers, often outperforming traditional Saccharomyces cerevisiae strains. The overexpression of key enzymes like alcohol acetyltransferase (ATF1) is a proven strategy to boost yields.[3][10] The choice of yeast strain for industrial production of this compound should be guided by a comprehensive evaluation of not only the intrinsic production capabilities but also other industrially relevant traits such as robustness and substrate utilization. The provided protocols and pathway information serve as a foundational resource for researchers aiming to explore and optimize yeast-based this compound production.

References

A Comparative Sensory Evaluation of Natural vs. Synthetic Isoamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the sensory panel evaluation of natural versus synthetic isoamyl acetate (B1210297), a key flavor compound known for its characteristic banana and pear notes. Due to the absence of publicly available, direct comparative studies, this document outlines the standardized experimental protocols and data presentation formats that should be employed in such an investigation. Representative data is provided to illustrate the expected outcomes of these methodologies.

Data Presentation: A Comparative Sensory Profile

Quantitative Descriptive Analysis (QDA) is the preferred method for developing a detailed sensory profile of a flavor compound. A trained sensory panel evaluates the intensity of key aromatic and flavor attributes. The data presented below is a representative example of how results from a QDA study comparing natural and synthetic isoamyl acetate would be summarized.

Table 1: Representative Quantitative Descriptive Analysis of this compound

Sensory AttributeNatural this compound (Mean Intensity Score)Synthetic this compound (Mean Intensity Score)P-valueSensory Description
Aroma
Banana - Ripe8.28.5>0.05The primary character note of a ripe, sweet banana.
Pear Drop7.57.2>0.05A sweet, candy-like pear aroma.
Fruity/Estery8.88.6>0.05A general sweet and fruity aromatic character.
Green/Unripe2.51.5<0.05A slight green, slightly harsh note reminiscent of an unripe banana peel.
Solvent-like/Chemical1.22.8<0.05A sharp, chemical, or nail-polish-like off-note.
Flavor
Banana - Ripe8.58.7>0.05The dominant flavor of a ripe, sweet banana upon tasting.
Sweetness7.97.8>0.05The perceived intensity of sweetness.
Complexity6.54.5<0.05The perception of multiple, well-blended flavor notes.
Aftertaste - Clean7.05.0<0.05The degree to which the flavor dissipates without lingering off-notes.
Aftertaste - Chemical1.53.5<0.05A lingering, synthetic, or chemical taste.

*Mean intensity scores are rated on a 15-point scale where 0 = not perceptible and 15 = extremely intense. P-values are hypothetical results from a Student's t-test, with p < 0.05 indicating a statistically significant difference.

Experimental Protocols

A comprehensive sensory evaluation would involve two key experimental phases: a discrimination test to determine if a perceptible difference exists, followed by a descriptive analysis to characterize and quantify those differences.

Part 1: Discrimination Testing (Triangle Test)

The triangle test is a standard method to determine if a sensory difference exists between two products.

Objective: To establish whether a statistically significant sensory difference is perceptible between natural and synthetic this compound.

Panelists: A panel of 30-40 screened and trained individuals is recommended. Panelists are selected for their sensory acuity and consistency.

Sample Preparation:

  • Both natural and synthetic this compound samples are diluted to the same concentration in a neutral base (e.g., mineral oil for aroma, or a 5% sucrose (B13894) solution in water for flavor). A typical starting concentration for evaluation is 30 ppm.

  • Samples are prepared in a separate, well-ventilated preparation room to avoid influencing the evaluation area.

  • Samples are presented in identical, opaque containers coded with random three-digit numbers.

Procedure:

  • Each panelist is presented with a set of three samples (a triangle), where two samples are identical and one is different (e.g., AAB, BAA, ABA, etc.). The order of presentation is randomized across all panelists.

  • Evaluations are conducted in individual sensory booths under controlled lighting (red light can be used to mask visual differences) and temperature (22-24°C).

  • Panelists are instructed to evaluate the samples from left to right and identify the "odd" or "different" sample.

  • Palate cleansers (e.g., unsalted crackers, filtered water) are provided for use between samples.

Data Analysis: The total number of correct identifications is compiled. The result is compared to a statistical table for the triangle test (or analyzed using a chi-square test) to determine if the number of correct judgments is significantly higher than what would be expected by chance (which is a one-third probability).

Part 2: Quantitative Descriptive Analysis (QDA)

If a significant difference is found in the triangle test, QDA is used to identify and quantify the specific sensory attributes that differ.

Objective: To develop a detailed sensory profile for both natural and synthetic this compound and quantify the intensity of each attribute.

Panelists: A panel of 8-15 highly trained individuals is required. Training involves multiple sessions to develop a consensus vocabulary (lexicon) to describe the aroma and flavor of this compound and to calibrate their use of the intensity scale.

Lexicon Development:

  • The panel is presented with both natural and synthetic samples, as well as other reference standards (e.g., ripe banana, pear candy, acetone).

  • Through open discussion led by a panel leader, the panelists agree on a specific set of terms (e.g., "Ripe Banana," "Pear Drop," "Solvent-like") that describe the key sensory attributes of the samples.

  • Each term is clearly defined, and reference standards are provided to anchor the concept for the panelists.

Procedure:

  • Panelists evaluate the samples monadically (one at a time) in the same controlled sensory booths used for the triangle test.

  • For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on a numerical intensity scale (e.g., a 15-point scale).

  • The order of sample presentation is randomized, and panelists are required to take a break and cleanse their palate between samples. Each sample is typically evaluated in duplicate or triplicate for statistical robustness.

Data Analysis:

  • The intensity ratings for each attribute are averaged across all panelists for both the natural and synthetic samples.

  • Statistical analysis, such as Analysis of Variance (ANOVA) or Student's t-tests, is used to determine if there are significant differences in the mean intensity ratings for each attribute between the two samples.

  • The results are typically visualized using a spider plot or radar chart for easy comparison of the sensory profiles.

Mandatory Visualizations

Sensory Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive sensory evaluation comparing two flavor compounds.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Preparation & Setup cluster_testing Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis & Reporting A Panelist Recruitment & Screening B Panelist Training & Lexicon Development A->B D Discrimination Test (Triangle Test) B->D C Sample Preparation (Dilution & Coding) C->D E Descriptive Analysis (QDA) D->E If significant difference found F Statistical Analysis (Chi-Square / ANOVA) E->F G Data Visualization (Spider Plot) F->G H Final Report Generation G->H

Caption: Workflow for a comparative sensory analysis.

Logical Relationship of Sensory Attributes

This diagram illustrates the potential relationship between the source of this compound and its resulting sensory profile.

Sensory_Attributes Source Source Natural Natural (e.g., Fermentation) Source->Natural Synthetic Synthetic (Esterification) Source->Synthetic Complex Higher Complexity & Green Notes Natural->Complex may lead to Core Core Attribute: Ripe Banana/Pear Natural->Core contributes to Simple Simpler Profile & Potential Chemical Notes Synthetic->Simple may lead to Synthetic->Core contributes to Profile Resulting Sensory Profile Complex->Profile Simple->Profile

Caption: Hypothesized sensory profiles of this compound.

A Comparative Guide to Isoamyl Acetate Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of isoamyl acetate (B1210297), a key flavor and fragrance compound, presents a choice between traditional chemical methods and modern, greener alternatives. This guide provides a comprehensive cost-benefit analysis of the primary synthesis routes: Fischer-Speier esterification, enzymatic esterification, and a circular economy approach utilizing fusel oil via reactive distillation. The comparison is based on experimental data and process simulations to aid in selecting the most suitable method for your specific needs.

Quantitative Comparison of Isoamyl Acetate Synthesis Routes

The following table summarizes the key quantitative parameters for each synthesis route, offering a side-by-side comparison of their performance and economic viability.

ParameterFischer-Speier EsterificationEnzymatic EsterificationSynthesis from Fusel Oil via Reactive Distillation
Yield (%) 58 - 70% (can be >90% with excess reactant or water removal)[1][2]>80 - 95%[3][4]~91%
Product Purity (%) ~99% after purification[5]High, often requiring minimal purification~98 - 99%[6]
Raw Materials Isoamyl alcohol, Acetic acidIsoamyl alcohol, Acetic acid (or anhydride)Fusel oil, Acetic acid
Catalyst Concentrated Sulfuric AcidImmobilized Lipase (B570770) (e.g., Novozym 435)Acidic ion-exchange resin
Reaction Temperature (°C) 130 - 160[7][8]30 - 50[3][9]98[10]
Reaction Time 1 - 10 hours[11]4 - 8 hours[9]Continuous process
Energy Consumption High (due to high temperatures)Low (due to mild conditions)88.22 MJ/h (heating) for 22.27 kg/h product[6]
Raw Material Cost (per ton of this compound) Isoamyl Alcohol: ~

300-600/ton[2][12][13][14][15]
Isoamyl Alcohol: ~

300-600/ton[2][12][13][14][15]
Fusel Oil: ~

300-600/ton[2][12][13][14][15]
Catalyst Cost Sulfuric Acid: Relatively low initial costNovozym 435: ~$3500/kg[7][16] (reusable)Ion-exchange resin: Varies
Waste Disposal Costly disposal of acidic waste[15]Minimal, biodegradable catalystMinimal, catalyst is regenerated/reused
Environmental Impact Use of corrosive acid, high energy consumption"Green" process, biodegradable catalyst, low energyUtilizes a waste byproduct, energy-efficient
Safety Concerns Handling of concentrated corrosive acidMinimal, non-hazardous catalystStandard chemical process safety

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and evaluation.

Fischer-Speier Esterification of this compound

This traditional method involves the acid-catalyzed reaction of isoamyl alcohol and acetic acid.

Materials:

  • Isoamyl alcohol (20 mL)

  • Glacial acetic acid (24 mL)[12]

  • Concentrated sulfuric acid (1-4 mL)[12][16]

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Boiling chips

Procedure:

  • To a 100 mL round-bottom flask, add 20 mL of isoamyl alcohol, 24 mL of glacial acetic acid, and a few boiling chips.[12]

  • Carefully add 1-4 mL of concentrated sulfuric acid to the flask while swirling.[12][16]

  • Assemble a reflux apparatus by attaching a condenser to the flask. Heat the mixture to reflux for 60-75 minutes.[7]

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize excess acid, repeat until effervescence ceases), and 25 mL of saturated sodium chloride solution.[12]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude this compound by simple distillation, collecting the fraction boiling between 135°C and 143°C.[12]

Enzymatic Synthesis of this compound using Immobilized Lipase

This "green" method utilizes an enzyme as a catalyst, offering high selectivity and milder reaction conditions.

Materials:

  • Isoamyl alcohol

  • Acetic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Solvent (e.g., n-hexane, or solvent-free)

Procedure:

  • In a temperature-controlled reaction vessel, combine isoamyl alcohol and acetic acid. A common molar ratio is 2:1 (alcohol to acid).[8]

  • Add the immobilized lipase, typically 5-10% by weight of the substrates.[3][9]

  • If not a solvent-free system, add the desired solvent.

  • Maintain the reaction temperature between 30°C and 50°C with constant stirring (e.g., 150 rpm) for 4 to 8 hours.[3][9]

  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

  • Upon completion, separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed and reused.

  • The product, this compound, is typically of high purity and may require minimal further purification.

Synthesis of this compound from Fusel Oil via Reactive Distillation (Conceptual Laboratory Scale)

This method combines reaction and separation in a single unit, utilizing a low-cost byproduct of ethanol (B145695) production.

Materials:

  • Fusel oil (containing isoamyl alcohol)

  • Acetic acid

  • Acidic ion-exchange resin catalyst (e.g., Amberlyst-15)

  • Boiling chips

Procedure:

  • Set up a laboratory-scale reactive distillation column. This typically consists of a reboiler flask, a packed column section, a condenser, and a distillate collection flask.

  • The middle section of the column is packed with the acidic ion-exchange resin, creating the reactive zone.

  • Charge the reboiler with a pre-mixed feed of fusel oil and acetic acid, along with boiling chips. An excess of acetic acid is often used.

  • Heat the reboiler to initiate boiling. The vapors will rise through the catalyst bed where the esterification reaction occurs.

  • The reaction products and unreacted components move up the column. The less volatile components (this compound and unreacted isoamyl alcohol) will tend to flow back down, while the more volatile components (water and any lighter alcohols/esters) will move towards the top of the column.

  • The water produced during the reaction is continuously removed as a distillate, which drives the equilibrium towards the product side.

  • The this compound product accumulates in the reboiler.

  • The process is run until the desired conversion is achieved, which can be monitored by sampling the reboiler contents.

  • The final product in the reboiler is then purified by a final distillation.

Process Workflow and Decision Logic

The selection of a synthesis route involves a trade-off between various factors. The following diagram illustrates the logical relationships in this cost-benefit analysis.

CostBenefitAnalysis Start Select this compound Synthesis Route Fischer Fischer-Speier Esterification Start->Fischer Enzymatic Enzymatic Esterification Start->Enzymatic Reactive Reactive Distillation (from Fusel Oil) Start->Reactive Cost Cost Analysis Fischer->Cost Raw Materials Catalyst Energy Waste Disposal Benefit Benefit Analysis Fischer->Benefit High Throughput Established Method Enzymatic->Cost Raw Materials Enzyme (reusable) Low Energy Enzymatic->Benefit High Yield & Purity 'Green' Process Safety Reactive->Cost Low-cost Feedstock Catalyst Energy Reactive->Benefit High Yield & Purity Circular Economy Process Intensification Decision Optimal Route Selection Cost->Decision Benefit->Decision

Cost-Benefit Analysis Workflow for this compound Synthesis

Conclusion

The choice of synthesis route for this compound is a multifaceted decision.

  • Fischer-Speier esterification , while a well-established and rapid method, is hampered by high energy consumption, the use of corrosive catalysts, and costly waste disposal.

  • Enzymatic esterification represents a significant advancement in green chemistry, offering high yields and purity under mild conditions, with the primary drawback being the initial cost of the enzyme, although its reusability mitigates this over time.

  • Synthesis from fusel oil via reactive distillation presents a compelling case for industrial-scale production, combining the benefits of a low-cost, waste-derived feedstock with an energy-efficient, intensified process.

For researchers and developers, the optimal choice will depend on the specific priorities of their project, balancing factors of cost, yield, purity, safety, and environmental impact.

References

comparing the efficiency of different lipases for isoamyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lipase (B570770) Efficiency in Isoamyl acetate (B1210297) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of isoamyl acetate, a key flavor and fragrance compound, offers a green and highly selective alternative to traditional chemical methods. Lipases, due to their stability in organic solvents and broad substrate specificity, are the biocatalysts of choice for this esterification reaction. This guide provides a comparative analysis of the efficiency of various commercially available and researched lipases in the synthesis of this compound, supported by experimental data to aid in the selection of the most suitable biocatalyst for specific applications.

Comparative Performance of Lipases for this compound Synthesis

The efficiency of a lipase in catalyzing the synthesis of this compound is influenced by several factors, including the source of the lipase, immobilization support, reaction medium, temperature, and substrate molar ratio. Below is a summary of quantitative data from various studies, highlighting the performance of different lipases under optimized conditions.

Lipase (Source)Acyl DonorMolar Ratio (Alcohol:Acyl Donor)Temp. (°C)Enzyme Conc.Reaction Time (h)Conversion/Yield (%)Reference
Novozym 435 (Candida antarctica)Acetic acid2:1305% (w/w)680[1]
Novozym 435 (Candida antarctica)Acetic anhydride (B1165640)Not Specified50Not Specified1100 (MAE)[2]
Lipozyme RM IM (Rhizomucor miehei)Acetic acid10:1307.5% (w/w)48~12[1]
Immobilized Rhizopus oryzae NRRL 3562Vinyl acetate1:2 (Substrate:Solvent)4016% (w/v)895[3]
Immobilized Bacillus aeriusAcetic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified68[4]
Pseudomonas cepacia (immobilized on activated carbon)Not SpecifiedNot Specified40Not Specified393.41[4]
Candida rugosa lipase (CRL) (dual immobilization)Acetic acidNot Specified50Not Specified885.19[4]

Note: MAE refers to Microwave-Assisted Esterification. The reaction conditions and reported efficiencies can vary significantly based on the experimental setup. For instance, Novozym 435 demonstrates significantly higher efficiency compared to Lipozyme RM IM under the tested solvent-free conditions[1]. The choice of acyl donor also plays a crucial role; using acetic anhydride or vinyl acetate can lead to higher yields compared to acetic acid[2][3][5].

Experimental Protocols

A generalized methodology for is outlined below. This protocol is a synthesis of procedures described in the cited literature.

Materials and Enzyme Preparation
  • Lipases: Novozym 435 (immobilized Candida antarctica lipase B), Lipozyme RM IM (immobilized Rhizomucor miehei lipase), or other lipases of interest.

  • Substrates: Isoamyl alcohol (3-methyl-1-butanol) and an acyl donor (e.g., acetic acid, acetic anhydride, or vinyl acetate).

  • Solvent (optional): A non-polar organic solvent such as n-hexane or a solvent-free system can be used.

  • Other Reagents: Molecular sieves (for water removal, if necessary), reagents for titration or standards for gas chromatography.

Enzymatic Esterification Reaction
  • Reaction Setup: The reaction is typically carried out in a sealed vessel, such as a screw-capped flask, to prevent the evaporation of volatile compounds.

  • Substrate Mixture: Prepare the reaction mixture by adding isoamyl alcohol and the chosen acyl donor in a specific molar ratio to the reaction vessel. For example, a 2:1 molar ratio of isoamyl alcohol to acetic acid is often used[1].

  • Enzyme Addition: Add the lipase to the substrate mixture. The enzyme concentration is a critical parameter and should be optimized. A typical starting concentration is 5% (w/w) of the total substrate weight[1].

  • Incubation: The reaction mixture is incubated at a specific temperature with constant agitation (e.g., using a magnetic stirrer or an orbital shaker at 150-200 rpm)[1][3]. The optimal temperature can vary depending on the lipase, for instance, 30°C for Novozym 435 and 40°C for immobilized Rhizopus oryzae lipase[1][3].

  • Sampling: Withdraw samples at regular intervals to monitor the progress of the reaction.

Analysis of this compound Synthesis

The concentration of this compound can be determined using various analytical techniques:

  • Gas Chromatography (GC): This is the most common method for quantifying the product. The samples are diluted in a suitable solvent (e.g., n-hexane) and injected into a GC equipped with a flame ionization detector (FID) and a suitable capillary column. The concentration is determined by comparing the peak area with that of a known standard.

  • Titration: The consumption of the acidic substrate (e.g., acetic acid) can be monitored by titration with a standard solution of sodium hydroxide. This method is simpler but less specific than GC.

Data Analysis and Efficiency Comparison

The efficiency of each lipase is evaluated based on the following parameters:

  • Conversion (%): The percentage of the limiting substrate that has been converted to the product.

  • Initial Reaction Rate: The rate of product formation at the beginning of the reaction.

  • Yield (%): The amount of product obtained relative to the theoretical maximum.

By comparing these parameters under identical reaction conditions, the most efficient lipase for this compound synthesis can be identified.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficiency of different lipases in this compound synthesis.

Lipase_Efficiency_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Lipase Select Lipases Mix Mix Substrates & Lipase Lipase->Mix Substrates Prepare Substrates (Isoamyl Alcohol & Acyl Donor) Substrates->Mix Reaction_Setup Setup Reaction Vessels Reaction_Setup->Mix Incubate Incubate with Agitation (Controlled Temperature) Mix->Incubate Sample Collect Samples Periodically Incubate->Sample GC_Analysis Analyze Samples by GC Sample->GC_Analysis Quantify Quantify this compound GC_Analysis->Quantify Calculate Calculate Conversion, Rate, Yield Quantify->Calculate Compare Compare Lipase Performance Calculate->Compare Select Select Optimal Lipase Compare->Select

Caption: Experimental workflow for comparing lipase efficiency.

This guide provides a foundational understanding for researchers to compare and select the most efficient lipase for this compound synthesis. Further optimization of reaction parameters for the chosen lipase is recommended to maximize product yield and process efficiency.

References

The Double-Edged Sword: A Comparison of Isoamyl Acetate's Cross-Reactivity in Insect Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on the Potential for Enhanced Attraction and Unintended Bycatch

In the intricate world of chemical ecology, the specificity of pheromone-baited traps is paramount for effective insect monitoring and control. The introduction of additional volatile compounds, such as isoamyl acetate (B1210297), presents both an opportunity for synergistic attraction and a risk of cross-reactivity, leading to the capture of non-target species. This guide provides a comparative overview of the known effects of isoamyl acetate on various insect species and outlines a general experimental protocol for evaluating its cross-reactivity with specific pheromone traps.

This compound, a common fruit ester with a characteristic banana-like scent, is a known attractant for a variety of insects, particularly those in the orders Diptera and Lepidoptera.[1][2][3] Its use in conjunction with pheromone traps has been explored to enhance the capture of target pests. However, its broad appeal in the insect world necessitates a thorough evaluation of its potential to interfere with the selectivity of highly specific pheromone lures.

Quantitative Data on Insect Attraction to this compound

The following table summarizes findings from various studies on the attractiveness of this compound to different insect species. It is important to note that the response of an insect to this compound can be dose-dependent and influenced by the presence of other volatile compounds.

Insect SpeciesOrder: FamilyAttractant CompositionObserved EffectReference
Drosophila suzukii (Spotted Wing Drosophila)Diptera: DrosophilidaeThis compound + β-cyclocitral + methyl butyrateAttractive to D. suzukii, particularly females. Not attractive to the non-target Drosophila melanogaster.[1]
Drosophila suzukiiDiptera: DrosophilidaeThis compound + ethanol (B145695) + acetic acidReduced attraction.[1]
Musca domestica (Housefly)Diptera: MuscidaeEthanol + amyl acetate (including this compound)Significantly more effective attractant than ethanol alone.[3]
Pyralis costalisLepidoptera: PyralidaeIsoamyl alcohol (3-methyl-1-butanol) + acetic acidAttractive. The related this compound was found to be inactive in this study for other tested species.[2]
Hypena humuli (Hop Looper Moth)Lepidoptera: ErebidaeAcetic acid + 3-methyl-1-butanol (isoamyl alcohol)Synergistic attraction of both males and females.[4]
Various Noctuidae, Erebidae, etc.LepidopteraIsoamyl alcohol-based baitsAttracted a wide range of non-target moth species.[5]

Experimental Protocols for Assessing Cross-Reactivity

To objectively evaluate the cross-reactivity of a specific pheromone trap with this compound, a structured experimental approach is necessary. The following protocol outlines a general methodology for field-based trapping experiments.

Objective: To determine the effect of adding this compound to a pheromone-baited trap on the capture rate of the target insect species and non-target insect species.

Materials:

  • Pheromone traps for the target insect species (e.g., delta traps, wing traps).

  • Pheromone lures for the target insect species.

  • This compound lures (e.g., rubber septa or other controlled-release dispensers).

  • Control lures (dispensers without any chemical).

  • Sticky trap liners or collection vials.

  • Randomized block experimental design layout for the field site.

  • Microscope or other tools for insect identification.

Procedure:

  • Site Selection: Choose a suitable field site with a known population of the target insect species. The site should be large enough to accommodate multiple replicates of the treatments with adequate spacing to minimize interference between traps.

  • Experimental Design: Employ a randomized complete block design. Each block will contain one of each of the following treatments:

    • Treatment A (Pheromone Only): Trap baited with the pheromone lure for the target species and a control lure (blank dispenser).

    • Treatment B (Pheromone + this compound): Trap baited with the pheromone lure for the target species and an this compound lure.

    • Treatment C (this compound Only): Trap baited with an this compound lure and a control lure.

    • Treatment D (Control): Trap baited with two control lures.

  • Trap Deployment:

    • Deploy the traps according to the randomized block design. A minimum of four blocks is recommended.

    • Hang traps at the appropriate height and orientation for the target species, as recommended by the manufacturer.

    • Ensure a minimum distance (e.g., 20-50 meters, depending on the insect and pheromone) between traps to prevent interference.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) throughout the flight period of the target insect.

    • At each check, count and record the number of target insects and all non-target insects captured in each trap.

    • Replace sticky liners and lures as needed according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to compare the mean number of target and non-target insects captured in each treatment.

    • Calculate the specificity of the traps for each treatment.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase site_selection Site Selection (Known Target Population) exp_design Experimental Design (Randomized Block) site_selection->exp_design trap_prep Trap Preparation (4 Treatment Groups) exp_design->trap_prep trap_deployment Trap Deployment trap_prep->trap_deployment data_collection Data Collection (Regular Intervals) trap_deployment->data_collection insect_id Insect Identification (Target vs. Non-Target) data_collection->insect_id stat_analysis Statistical Analysis (ANOVA) insect_id->stat_analysis conclusion Conclusion on Cross-Reactivity stat_analysis->conclusion

Caption: Experimental workflow for assessing trap cross-reactivity.

Logical Pathway for Evaluating Cross-Reactivity

logical_pathway cluster_experiment Experimental Evaluation cluster_treatments Treatments cluster_outcomes Potential Outcomes start Hypothesis: This compound Affects Pheromone Trap Specificity pheromone_trap Pheromone Trap start->pheromone_trap isoamyl_acetate This compound Lure start->isoamyl_acetate treatment_a Pheromone Only pheromone_trap->treatment_a treatment_b Pheromone + this compound pheromone_trap->treatment_b isoamyl_acetate->treatment_b treatment_c This compound Only isoamyl_acetate->treatment_c synergy Synergistic Attraction (Increased Target Capture) treatment_b->synergy no_effect No Significant Effect treatment_b->no_effect antagonism Antagonistic Effect (Decreased Target Capture) treatment_b->antagonism non_target Increased Non-Target Capture (Reduced Specificity) treatment_b->non_target treatment_d Control

Caption: Logical pathway of cross-reactivity assessment.

Conclusion

The available data suggests that this compound is a general insect attractant with the potential for both synergistic and antagonistic interactions when combined with pheromone lures. For instance, its addition could enhance the capture of certain target species, as seen with some flies, but it may also increase the bycatch of non-target moths and other insects, thereby reducing the overall specificity and utility of the pheromone trap for monitoring purposes.[5] Therefore, it is imperative for researchers and pest management professionals to conduct rigorous, site-specific evaluations before incorporating this compound into existing pheromone-based monitoring programs. The experimental protocol provided in this guide offers a framework for conducting such evaluations to make informed decisions about the use of this compound as a trap co-attractant.

References

A Comparative Guide to the Validation of Isoamyl Acetate Purity by Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional Gas Chromatography (GC) method for the purity assessment of isoamyl acetate (B1210297). The information is supported by detailed experimental methodologies and data presentation to aid in the selection of the most suitable analytical technique for quality control and characterization in research and pharmaceutical applications.

Introduction to Purity Assessment

Isoamyl acetate (C₇H₁₄O₂) is a common ester known for its characteristic banana-like odor and is used as a flavoring agent, a solvent, and in the synthesis of other compounds.[1][2] Accurate determination of its purity is critical to ensure the quality, safety, and consistency of end-products. While chromatographic techniques like Gas Chromatography (GC) have been the standard for analyzing volatile compounds, quantitative NMR (qNMR) has emerged as a powerful and direct primary method for purity assessment.[3][4]

The fundamental principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for that resonance.[4] By comparing the integral of a characteristic signal from the analyte (this compound) to the integral of a certified internal standard of known purity and mass, the purity of the analyte can be determined with high accuracy and precision, directly traceable to the International System of Units (SI).[3]

Comparison of Analytical Methodologies

This section details the experimental protocols for determining this compound purity using both ¹H qNMR and a conventional GC method.

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is recognized as a primary ratio method of measurement, which allows for quantification without needing a specific reference standard of the analyte itself.[3] This is a significant advantage when analyzing novel compounds or when a certified standard of the analyte is unavailable or cost-prohibitive.[4]

Experimental Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh an appropriate amount (aiming for roughly equimolar amounts) of a certified internal standard (e.g., dimethyl sulfone, maleic acid) and add it to the same NMR tube.[5] The chosen standard must have signals that do not overlap with the analyte signals.[5]

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent, such as Chloroform-d (CDCl₃), to the tube.

    • Securely cap the tube and vortex until the sample and internal standard are completely dissolved.[5]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.[3]

    • Pulse Program: A standard 90° pulse-acquire sequence should be utilized.[3]

    • Acquisition Parameters:

      • Relaxation Delay (D1): This is a critical parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of all signals being integrated (both analyte and standard) to ensure complete relaxation between scans.

      • Number of Scans (NS): Typically 16 to 64 scans are acquired to achieve an excellent signal-to-noise ratio.[3]

      • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K) throughout the experiment.[3]

  • Data Processing and Analysis:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction across the entire spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the acetyl methyl protons at ~2.0 ppm) and a signal from the internal standard.[6][7]

    • The purity (Purity_t) of the target analyte is calculated using the following equation[8]:

      Purity_t (%) = (I_t / N_t) × (N_is / I_is) × (MW_t / MW_is) × (m_is / m_t) × Purity_is

      Where:

      • I_t, I_is : Integrals of the target analyte and internal standard signals.

      • N_t, N_is : Number of protons for the respective integrated signals.

      • MW_t, MW_is : Molecular weights of the target analyte and internal standard.

      • m_t, m_is : Masses of the target analyte and internal standard.

      • Purity_is : Purity of the certified internal standard.

Method 2: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the column's stationary phase. Quantification relies on comparing the peak area of the analyte to that of an internal standard and/or a calibration curve constructed from standards of known concentration.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetonitrile).[9]

    • Prepare a series of calibration standards by diluting the stock solution.

    • Add a consistent concentration of an internal standard (e.g., furfural-d4) to all samples and calibration standards.[9]

  • GC-MS Instrument Parameters (Example):

    • Injection Mode: Split injection (e.g., 30:1 ratio) is often used to avoid column overload.[9]

    • Inlet Temperature: A high temperature (e.g., 295 °C) ensures rapid vaporization.[9]

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure separation from the solvent and any potential impurities.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration, and subsequently the purity, of the sample by using the calibration curve.

Data Presentation: Purity Assessment Results

The following table summarizes hypothetical purity analysis results for a single batch of this compound, demonstrating the high precision achievable with both methods.

Analytical MethodPurity (% w/w) (n=3)Standard DeviationRelative Standard Deviation (%)
¹H qNMR 99.85%0.040.04%
GC-FID 99.79%0.090.09%

Identification of Potential Impurities

The primary impurities in this compound synthesized via Fischer esterification are typically unreacted starting materials.[10]

  • Isoamyl alcohol: Can be identified in the ¹H NMR spectrum by its characteristic signals.[2]

  • Acetic acid: The acidic proton can be observed as a broad singlet in the ¹H NMR spectrum, though its chemical shift can vary.

  • Diisoamyl ether: A potential side-product that would have distinct signals in the ether region of the NMR spectrum.[10]

qNMR allows for the simultaneous identification and quantification of these impurities relative to the internal standard, providing a comprehensive purity profile in a single experiment.

Objective Comparison of qNMR and GC

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC)
Reference Standard Does not require a specific reference standard of the analyte. Uses a certified universal internal standard.[3]Requires a specific, high-purity reference standard of the analyte (this compound) for calibration.[4]
Traceability Primary ratio method with direct traceability to SI units.[3]Traceability is dependent on the purity of the specific reference standard used for calibration.
Structural Information Provides full structural confirmation of the analyte and impurities.Provides retention time data; structural information requires a mass spectrometry (MS) detector.
Sample Preparation Simple dissolution of weighed sample and internal standard.[5]Can involve serial dilutions for calibration curve preparation.[9]
Analysis Time Typically 10-20 minutes per sample for data acquisition.Run times can be similar (e.g., ~18 minutes), but method development and calibration can be time-consuming.[9]
Universality A single method can be applied to any soluble organic molecule.Method (e.g., temperature program, column) is specific to the analyte's volatility and properties.
Destructive Non-destructive; the sample can be fully recovered.Destructive; the sample is consumed during analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the purity of this compound using the qNMR methodology.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately Weigh This compound (m_t) weigh_std Accurately Weigh Internal Standard (m_is) dissolve Dissolve Both in Deuterated Solvent acquire Acquire Spectrum (Quantitative Parameters, D1 ≥ 5*T1) dissolve->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_t) & Standard (I_is) Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity Report (% w/w) calculate->result

Caption: Workflow for this compound purity validation by qNMR.

Conclusion

Quantitative NMR spectroscopy is a robust, accurate, and highly reliable method for determining the purity of this compound. Its status as a primary method allows for direct SI traceability without the need for an analyte-specific certified reference material, which is a distinct advantage over traditional chromatographic techniques like GC.[3] The ability of qNMR to provide structural confirmation and quantify impurities simultaneously in a single, non-destructive measurement makes it an exceptionally powerful tool for quality control, reference material certification, and stability testing in the pharmaceutical and chemical industries.

References

Safety Operating Guide

Proper Disposal of Isoamyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. Isoamyl acetate (B1210297), a flammable liquid commonly used as a solvent and in synthesis, requires specific handling and disposal procedures due to its hazardous properties. This guide provides essential, step-by-step instructions for the proper disposal of isoamyl acetate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor, and can cause eye and respiratory tract irritation.[1] Repeated or prolonged exposure may lead to skin dryness or cracking.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical splash goggles.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves.[3]

  • Skin Protection: Chemical-resistant aprons, coveralls, or lab coats.[3]

  • Respiratory Protection: If working in poorly ventilated areas, a NIOSH-certified respirator is recommended.[3]

Ventilation and Ignition Sources: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[1] this compound is flammable, so it is imperative to keep it away from heat, sparks, open flames, and other ignition sources.[2][4][5][6] Use spark-proof tools and explosion-proof equipment when handling this chemical.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[6][7] It is illegal and unsafe to dispose of flammable liquids like this compound down the drain or in regular trash.[3][8][9]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect this compound waste in a designated, properly labeled container.[8][10][11] The container must be compatible with the chemical, in good condition, and have a secure, leak-proof closure.[10][12]

  • Incompatible Materials: Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][7] It is best practice to collect different types of solvent waste in separate containers unless explicitly approved by your institution's environmental health and safety (EHS) department.[13][14]

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").[10][15] The label should also indicate the hazards associated with the chemical (e.g., "Flammable Liquid").[16]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[12][17] The SAA must be away from heat sources and high-traffic areas.[9][15] Ensure secondary containment is in place to capture any potential leaks.[10][12]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not exceeding 12 months), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[9][11][17]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.[12] This documentation is crucial for regulatory compliance.

Step 4: Handling Spills

In the event of a spill:

  • Evacuate non-essential personnel from the area.[7]

  • Remove all ignition sources.[7]

  • Ventilate the area.[7]

  • Contain the spill using an inert absorbent material, such as sand, vermiculite, or activated charcoal adsorbent.[4][5][7]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[4][7]

  • Clean the spill area thoroughly.[7]

Quantitative Data Summary

PropertyValueSource
Flash Point25 °C (77 °F)[1]
UN Number1104[4]
Hazard Class3 (Flammable Liquid)[4]
SAA Maximum Liquid Volume55 gallons[17]
SAA Maximum Acutely Toxic Liquid1 quart[17]

This compound Disposal Workflow

The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Designated, Compatible, and Labeled Waste Container ppe->container segregate Segregate from Incompatible Waste (e.g., Oxidizers, Acids, Bases) container->segregate label Label Container: 'Hazardous Waste - this compound' segregate->label store Store in a Designated Satellite Accumulation Area (SAA) label->store check_full Is Container Full or Storage Time Limit Reached? store->check_full spill Spill Occurs store->spill check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service for Pickup check_full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect in Sealed Container for Disposal spill->spill_procedure Yes spill_procedure->store

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment is paramount, especially when working with volatile compounds like isoamyl acetate (B1210297). This guide provides essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this chemical responsibly. By adhering to these procedural steps, you can minimize risks and maintain a secure laboratory setting.

Personal Protective Equipment (PPE): A Quantitative Overview

When handling isoamyl acetate, selecting the appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE and provides quantitative data where available, particularly for glove selection, to facilitate an informed choice.

PPE CategoryRecommended EquipmentGlove Material Resistance to this compound
Eye and Face Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant splash hazard.N/A
Skin and Body Protection A flame-resistant lab coat or a lab coat made of 100% cotton should be worn. Chemical resistant aprons and sleeves may be necessary for larger quantities. Closed-toe shoes and long pants are mandatory.N/A
Hand Protection Chemical-resistant gloves are required. Nitrile and neoprene are commonly recommended materials.See Glove Material Breakthrough Time Table Below
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or in poorly ventilated areas. Follow OSHA respirator regulations (29 CFR 1910.134).N/A
Glove Material Breakthrough Time

Selecting the right glove material is critical for preventing skin contact. Breakthrough time indicates how long a glove can be in contact with a chemical before the chemical permeates the glove.

Glove MaterialBreakthrough Time (minutes)Rating (based on available data)
Nitrile < 5Poor (for immersion)
Neoprene 5.4Fair (for immersion)
Polyvinyl Alcohol (PVA) Recommended as a protective material.Data not available

Note: The provided breakthrough times are for total immersion and may be shorter than in situations of incidental contact. For incidental splash exposure, thin-gauge nitrile gloves may be acceptable, but they should be removed and replaced immediately upon contact. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Experimental Protocol: Step-by-Step Handling of this compound

This protocol outlines a standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

1. Pre-Experiment Preparation:

  • Ensure that a chemical fume hood is operational and available.
  • Locate the nearest eyewash station and safety shower and confirm they are accessible.
  • Verify that a spill kit containing a non-flammable absorbent material (e.g., sand, activated charcoal) is readily available.
  • Don all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Conduct all work involving this compound within a certified chemical fume hood to minimize vapor inhalation.
  • Ground and bond all metal containers when transferring the liquid to prevent static discharge, which can be an ignition source.
  • Use spark-proof tools and explosion-proof equipment.
  • Avoid heating this compound with an open flame. Use a heating mantle, steam bath, or other controlled heating source.
  • Keep containers of this compound tightly closed when not in use.

3. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, absorb the liquid with a non-flammable absorbent material. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
  • Large Spills: For larger spills, evacuate the immediate area and alert laboratory personnel. If safe to do so, eliminate all ignition sources. Contain the spill if possible without risk. Contact your institution's environmental health and safety department for assistance.
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

4. Disposal Plan:

  • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
  • Do not dispose of this compound down the drain.
  • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
  • Arrange for disposal through your institution's hazardous waste management program.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures Prep Pre-Experiment Preparation Verify Verify Safety Equipment (Fume Hood, Eyewash, Spill Kit) Prep->Verify DonPPE Don Appropriate PPE Verify->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood GroundContainers Ground & Bond Containers WorkInHood->GroundContainers UseSafeTools Use Spark-Proof Tools GroundContainers->UseSafeTools CleanUp Clean Work Area UseSafeTools->CleanUp SegregateWaste Segregate & Label Waste CleanUp->SegregateWaste StoreWaste Store Waste Safely SegregateWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate ContactEHS Contact EHS Evacuate->ContactEHS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.